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  • Product: Ethyl 2-Chloro-5-iodobenzoate
  • CAS: 289039-54-9

Core Science & Biosynthesis

Foundational

Introduction: A Strategically Designed Building Block

An In-Depth Technical Guide to Ethyl 2-Chloro-5-iodobenzoate (CAS 289039-54-9) For Researchers, Scientists, and Drug Development Professionals Ethyl 2-chloro-5-iodobenzoate, identified by CAS Number 289039-54-9, is a hal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-Chloro-5-iodobenzoate (CAS 289039-54-9)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-5-iodobenzoate, identified by CAS Number 289039-54-9, is a halogenated aromatic ester of significant interest in the pharmaceutical and material science sectors.[1][2] Its molecular architecture is not accidental; the strategic placement of three distinct functional groups—an ethyl ester, a chloro group, and an iodo group—on a benzene ring provides a versatile platform for complex molecular construction. The differential reactivity of the chloro and iodo substituents is the cornerstone of its utility, enabling chemists to perform selective, sequential cross-coupling reactions. This attribute is particularly valuable in drug discovery, where building intricate molecular frameworks with high precision is paramount.[3] The precursor, 2-Chloro-5-iodobenzoic acid, is a crucial intermediate in the synthesis of modern anti-diabetic drugs, underscoring the industrial relevance of this structural motif.[3][4][5]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These parameters dictate choices for reaction solvents, purification methods, and storage conditions. The properties of Ethyl 2-Chloro-5-iodobenzoate are summarized below.

PropertyValueSource
CAS Number 289039-54-9[1]
Molecular Formula C₉H₈ClIO₂[1][6]
Molecular Weight 310.52 g/mol [1]
Density 1.745 g/cm³[1]
Boiling Point 328.7°C at 760 mmHg[1]
Flash Point 152.6°C[1]
Refractive Index 1.595[1]
XLogP3 3.12[1]
Appearance White to pale yellow solid/powder[5][7]

Synthesis and Mechanism: From Simple Precursors to a High-Value Intermediate

The synthesis of Ethyl 2-Chloro-5-iodobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5).[8] The true synthetic challenge and area of innovation lie in the efficient production of this acid precursor. Several routes have been developed, often starting from inexpensive, readily available materials like o-chlorobenzoic acid or methyl anthranilate.[9][10][11]

One common and efficient pathway begins with methyl anthranilate, proceeding through iodination and a subsequent Sandmeyer reaction. This multi-step process is designed to introduce the desired halogens at specific positions with high yield and purity.[9][11]

Synthetic Workflow Diagram

The following diagram illustrates a validated multi-step synthesis route to 2-Chloro-5-iodobenzoic acid, the direct precursor to the target ethyl ester.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sandmeyer Reaction (Chlorination) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A Methyl Anthranilate I Ethyl 2-amino-5-iodobenzoate A->I KI, KIO₃, CH₂Cl₂, Acetic Acid, Ethanol, Sodium Methoxide D Diazo Liquid I->D NaNO₂, HCl P Ethyl 2-Chloro-5-iodobenzoate D->P CuCl, HCl Acid 2-Chloro-5-iodobenzoic Acid P->Acid NaOH, Ethanol, H₂O then HCl Final Ethyl 2-Chloro-5-iodobenzoate (Target Compound) Acid->Final Ethanol, Acid Catalyst

Caption: Multi-step synthesis of Ethyl 2-Chloro-5-iodobenzoate.

Detailed Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid

This protocol is a synthesized representation based on established methodologies.[9][10][11][12] It is designed to be self-validating by including in-process checks and clear endpoints.

Part A: Diazotization of 2-Amino-5-iodobenzoic Acid Ethyl Ester

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodo ethyl benzoate (1 equivalent) in a mixture of water and 36% hydrochloric acid.[11]

  • Cooling: Cool the suspension to 0-5°C using an ice-salt bath while stirring vigorously.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the suspension, ensuring the temperature is maintained below 5°C. The completion of diazotization can be monitored by the disappearance of the solid starting material.[10][11]

  • Stirring: After the addition is complete, continue stirring the resulting diazo liquid at 0-5°C for an additional 15-30 minutes.[11]

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reaction vessel, dissolve cuprous chloride (CuCl, catalytic amount) in hydrochloric acid with stirring.[11] Maintain the temperature at 25-30°C.[9]

  • Diazo Addition: Add the cold diazo liquid from Part A dropwise to the CuCl solution.[9] Control the addition rate to maintain the reaction temperature between 25-35°C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, stir the mixture for 1-2 hours. Then, warm the reaction to 35-45°C and hold for several hours (e.g., 6-24 hours) to ensure the reaction goes to completion.[9][11]

  • Work-up: Cool the reaction mixture. Add an organic solvent such as dichloromethane to extract the product. Separate the organic layer.[11]

  • Isolation: Distill the organic solvent to yield the crude product, Ethyl 2-Chloro-5-iodobenzoate.[11]

Part C: Hydrolysis to 2-Chloro-5-iodobenzoic Acid

  • Saponification: In a clean flask, add water, sodium hydroxide, and ethanol. Heat the mixture to 75-80°C.[9]

  • Ester Addition: Add the crude Ethyl 2-Chloro-5-iodobenzoate from Part B dropwise while maintaining the temperature at 75-80°C.[9]

  • Reaction Monitoring: Monitor the reaction for completion (typically 2-4 hours).[11]

  • Acidification: After cooling, filter the reaction mixture. Acidify the filtrate with hydrochloric acid to a pH of 1-2. This will precipitate the product.[9]

  • Purification: Filter the solid product. The crude acid can be further purified by recrystallization from a solvent like toluene to achieve high purity (>99%).[12]

Reactivity and Applications in Drug Development

The synthetic value of Ethyl 2-Chloro-5-iodobenzoate lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

This selectivity allows for a modular approach to building complex molecules. A synthetic chemist can first perform a coupling reaction at the iodo position, leaving the chloro group untouched. The chloro position can then be functionalized in a subsequent step under more forcing conditions, or it can be retained in the final molecule for its electronic or steric properties.

Logical Workflow for Sequential Cross-Coupling

The following diagram illustrates the strategic logic for using Ethyl 2-Chloro-5-iodobenzoate as a scaffold in a sequential functionalization strategy.

Reactivity_Workflow cluster_logic Synthetic Logic A Ethyl 2-Chloro-5-iodobenzoate B Intermediate 1 (Functionalized at C5) A->B Reaction at Iodo Position (e.g., Suzuki Coupling with R¹-B(OH)₂) Mild Conditions C Final Product (Functionalized at C2 and C5) B->C Reaction at Chloro Position (e.g., Buchwald-Hartwig Amination with R²-NH₂) Forcing Conditions L1 C-I bond is more reactive than C-Cl bond L2 Enables selective, sequential functionalization

Caption: Selective reactivity enabling sequential molecular assembly.

This strategic utility makes the compound a valuable building block for synthesizing a wide range of pharmaceutical agents and complex organic materials.[13]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of Ethyl 2-Chloro-5-iodobenzoate is essential for laboratory safety. The compound is classified as a skin and eye irritant.[1]

GHS Hazard Information
HazardClassificationPrecautionary Statements
Skin Irritation Category 2P264, P280, P302+P352, P332+P317
Eye Irritation Category 2P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation)P261, P271, P304+P340

Data synthesized from multiple sources.[1][14][15]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][14]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[14]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]

Conclusion

Ethyl 2-Chloro-5-iodobenzoate is more than a mere chemical intermediate; it is a testament to rational molecular design. Its carefully arranged functional groups provide a powerful tool for chemists, enabling the selective and efficient construction of complex molecules. For professionals in drug development and materials science, a deep understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential to drive innovation.

References

  • Jiangsu Defeng Pharmaceutical Co., Ltd. (2014). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. Google Patents.
  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Eureka. Retrieved from [Link]

  • (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.
  • Molbase. (n.d.). ETHYL 2-CHLORO-5-IODOBENZOATE 289039-54-9 wiki. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Eureka. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 289039-54-9 Name.... Retrieved from [Link]

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved from [Link]

  • Eskay Iodine. (n.d.). 2-Chloro 5-Iodo Benzoic Acid (CIBA). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 2-iodobenzoate | CAS#:1829-28-3. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3. Retrieved from [Link]

Sources

Exploratory

Ethyl 2-Chloro-5-iodobenzoate physical and chemical properties

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-Chloro-5-iodobenzoate (CAS No. 289039-54-9). As a key trifunctional building block, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-Chloro-5-iodobenzoate (CAS No. 289039-54-9). As a key trifunctional building block, this compound is of significant interest to researchers and process chemists, particularly in the fields of pharmaceutical synthesis and materials science. Its unique substitution pattern—featuring an ester, a chloro group, and an iodo group—offers a versatile platform for sequential and site-selective chemical modifications. This document consolidates available data on its molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and synthetic routes. Furthermore, it includes field-proven insights into its handling, safety, and applications, designed to empower researchers in drug development and chemical synthesis to leverage this molecule to its full potential.

Molecular Identity and Structure

Ethyl 2-Chloro-5-iodobenzoate is a halogenated aromatic ester. The strategic placement of the chloro and iodo substituents on the benzene ring, ortho and para to the ethyl ester group respectively, creates a molecule with distinct electronic and steric properties that govern its reactivity.

IdentifierValueSource
Chemical Name Ethyl 2-chloro-5-iodobenzoate-
Synonyms Benzoic acid, 2-chloro-5-iodo-, ethyl ester; 2-Chloro-5-iodobenzoic acid ethyl ester[1][2]
CAS Number 289039-54-9[1][3]
Molecular Formula C₉H₈ClIO₂[1][4]
Molecular Weight 310.52 g/mol [1][4]
InChI Key YKRGIJMFCRDMOU-UHFFFAOYSA-N[4]

The structural arrangement of the molecule is depicted below. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution, but its primary reactivity lies in hydrolysis and transesterification. The chlorine atom at the 2-position enhances the electrophilicity of the ester's carbonyl carbon and influences the conformation of the ester linkage. The iodine atom at the 5-position is the most common site for metal-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond compared to the C-Cl bond.

Caption: Molecular Structure of Ethyl 2-Chloro-5-iodobenzoate.

Physical Properties

Ethyl 2-Chloro-5-iodobenzoate is typically supplied as a liquid or a low-melting solid. The physical properties are critical for determining appropriate solvents for reactions and purification, as well as for setting parameters for operations like distillation.

PropertyValueNotes
Physical State Colorless to light yellow liquidBased on supplier data for a similar isomer[5]
Boiling Point 328.7 °C at 760 mmHgPredicted value from supplier data[2]
Density 1.745 g/cm³Predicted value from supplier data[2]
Refractive Index 1.595Predicted value from supplier data[2]
Solubility Soluble in common organic solvents like ethanol, acetone, and chloroform. Low solubility in water.Inferred from structurally similar compounds[6]
XLogP3 3.4 - 4A computed value indicating high hydrophobicity[4][7]

Spectroscopic Analysis

Spectroscopic data is fundamental for confirming the identity and purity of the compound. While a publicly available, experimentally-derived spectrum for this specific compound is not readily found, the expected spectral features can be reliably predicted based on its functional groups and comparison with analogous structures.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms. For a solution in CDCl₃, the following peaks are expected:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm).

    • The proton at C6 (ortho to the ester, meta to iodine) will likely be a doublet.

    • The proton at C4 (meta to the ester and chloro, ortho to iodine) will likely be a doublet of doublets.

    • The proton at C3 (ortho to the chloro group, meta to the ester and iodine) will likely be a doublet.

  • Ethyl Group Protons (5H):

    • A quartet (δ ~4.4 ppm) corresponding to the two methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl protons.

    • A triplet (δ ~1.4 ppm) corresponding to the three methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[8]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments.

  • Carbonyl Carbon (1C): The ester carbonyl carbon will appear significantly downfield (δ ~164-166 ppm).

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ ~90-145 ppm).

    • The carbon bearing the iodine (C5) will be the most upfield due to the heavy atom effect (δ ~92-95 ppm).

    • The carbon bearing the ester (C1) and the carbon bearing the chlorine (C2) will be downfield.

    • The remaining three CH carbons will appear in the typical aromatic region.

  • Ethyl Group Carbons (2C):

    • The methylene carbon (-O-C H₂) will be found at δ ~61-63 ppm.

    • The methyl carbon (-C H₃) will be the most upfield signal at δ ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹. The ortho-chloro substituent may slightly increase this frequency.

  • C-O Stretch (Ester): A strong band will appear in the 1250-1300 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 310 (for ³⁵Cl) and a smaller M+2 peak at m/z 312 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Primary Fragmentation: The most common fragmentation pathways for ethyl esters involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement, and the loss of the ethyl radical (-C₂H₅, 29 Da).[1]

  • Key Fragments:

    • m/z 281/283: [M - C₂H₅]⁺

    • m/z 265/267: [M - OC₂H₅]⁺

    • m/z 183: [M - I]⁺ (Loss of iodine radical)

    • m/z 139/141: [ClC₆H₄CO]⁺ (Benzoyl cation fragment)

Chemical Reactivity and Synthetic Utility

The utility of Ethyl 2-Chloro-5-iodobenzoate stems from the differential reactivity of its three functional groups, allowing for a programmed, multi-step synthesis.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) to yield the corresponding carboxylic acid, 2-Chloro-5-iodobenzoic acid.[6] This transformation is often the first step in syntheses where the carboxyl group needs to be converted into other functionalities like an amide or an acid chloride.

Caption: Workflow for the hydrolysis of the ester group.

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts (e.g., Palladium, Copper) than the carbon-chlorine bond. This selectivity is the cornerstone of its utility. It allows for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings to be performed selectively at the C5 position, introducing new carbon-carbon or carbon-heteroatom bonds while leaving the C-Cl bond intact for potential subsequent transformations.

  • Nucleophilic Aromatic Substitution (SₙAr): The C-Cl bond is activated by the ortho-ester group, but SₙAr reactions at this position typically require harsh conditions (high temperature, strong nucleophiles) and are less common than cross-coupling at the iodo-position.

Synthesis Protocol

Ethyl 2-Chloro-5-iodobenzoate is not a naturally occurring compound and must be synthesized. A common laboratory and industrial approach involves a multi-step sequence starting from readily available materials. The following protocol is a representative synthesis adapted from patent literature.[6]

Objective: To synthesize Ethyl 2-Chloro-5-iodobenzoate from 2-amino-5-iodobenzoic acid.

Methodology: Sandmeyer Reaction followed by Fischer Esterification

  • Diazotization:

    • Suspend 2-amino-5-iodobenzoic acid in an aqueous solution of hydrochloric acid (HCl).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. This forms an in-situ diazonium salt. The reaction is complete when a positive test on starch-iodide paper is observed.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion. The product, 2-chloro-5-iodobenzoic acid, will precipitate.

  • Work-up and Isolation:

    • Filter the solid product and wash with cold water.

    • The crude 2-chloro-5-iodobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Fischer Esterification:

    • Reflux the purified 2-chloro-5-iodobenzoic acid in an excess of absolute ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) for several hours.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Final Work-up:

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to remove unreacted acid, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Ethyl 2-Chloro-5-iodobenzoate. Purification can be achieved by vacuum distillation or column chromatography.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A 2-Amino-5-iodobenzoic Acid C Aryl Diazonium Salt (in situ) A->C B NaNO₂, HCl (aq) 0-5 °C E 2-Chloro-5-iodobenzoic Acid C->E D CuCl, HCl G Ethyl 2-Chloro-5-iodobenzoate E->G F Ethanol, H₂SO₄ (cat.) Reflux

Caption: A typical synthetic workflow for the target compound.

Applications in Research and Development

The primary value of Ethyl 2-Chloro-5-iodobenzoate is as an intermediate in the synthesis of complex organic molecules.

  • Pharmaceuticals: It is a documented impurity and potential starting material for the synthesis of SGLT2 inhibitors, such as Empagliflozin, which are used in the treatment of type 2 diabetes.[1] The core structure is assembled by first performing a cross-coupling reaction at the iodo-position, followed by other transformations.

  • Agrochemicals and Materials Science: The substituted benzoic acid scaffold is common in the design of novel herbicides, fungicides, and functional organic materials where precise control over substitution is required.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chemsrc. (2025). Ethyl 2-iodobenzoate. Retrieved January 21, 2026, from [Link]

  • Chemsrc. (2025). Ethyl 2-chloro-5-nitrobenzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

Sources

Foundational

A-Z Guide to Ethyl 2-Chloro-5-iodobenzoate: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract Ethyl 2-Chloro-5-iodobenzoate is a halogenated aromatic ester that serves as a critical intermediate and building block in organic synthesis, particularly within...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-Chloro-5-iodobenzoate is a halogenated aromatic ester that serves as a critical intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring chloro, iodo, and ethyl ester functionalities, offers differential reactivity that medicinal chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of modern therapeutics.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of safe and reproducible science. Ethyl 2-Chloro-5-iodobenzoate is known by several names and identifiers across various chemical databases and suppliers.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for the compound is ethyl 2-chloro-5-iodobenzoate .[1]

Common synonyms and identifiers include:

  • Benzoic acid, 2-chloro-5-iodo-, ethyl ester

  • 2-Chloro-5-iodobenzoic acid ethyl ester

Key Identifiers:

Identifier Value Source
CAS Number 289039-54-9 [2][3][4]
Molecular Formula C₉H₈ClIO₂ [1][3]
Molecular Weight 310.52 g/mol [3]

| InChIKey | YKRGIJMFCRDMOU-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for experimental design, particularly for reaction setup, solvent selection, and purification strategies.

PropertyValueNotes
Appearance Pale yellow oil or solidProperty can vary based on purity.
Molecular Weight 310.52 g/mol [3]
Monoisotopic Mass 309.92575 Da[1][5]
Predicted XlogP 3.4Indicates good solubility in organic solvents.[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[6]

Note: Experimental data such as melting point and boiling point are not consistently reported and should be determined empirically for the specific batch in use.

Synthesis and Mechanistic Considerations

Ethyl 2-chloro-5-iodobenzoate is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid (CIBA). The synthesis of CIBA itself is a multi-step process that offers insights into the strategic introduction of functional groups on an aromatic ring.

Synthesis of the Precursor: 2-Chloro-5-iodobenzoic Acid (CIBA)

The most common industrial routes to CIBA (CAS No: 19094-56-5) begin with simpler, inexpensive starting materials like methyl anthranilate or 2-chlorobenzoic acid.[7][8] A representative pathway starting from methyl anthranilate involves:

  • Iodination: Introduction of iodine at the para-position to the activating amino group.

  • Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, which is subsequently displaced by a chloro group.[7][9]

  • Hydrolysis: Saponification of the methyl ester to the carboxylic acid.[7][10]

The expertise in this synthesis lies in controlling the reaction conditions of the Sandmeyer reaction, a notoriously sensitive transformation that can lead to side products if temperature and reagent addition are not precisely managed.

Esterification: From CIBA to Ethyl 2-Chloro-5-iodobenzoate

The final step is a standard esterification reaction. The choice of method depends on the scale and available equipment.

Workflow: Synthesis of Ethyl 2-Chloro-5-iodobenzoate from CIBA

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Workup & Purification A 2-Chloro-5-iodobenzoic Acid (CIBA) C 2-Chloro-5-iodobenzoyl Chloride (Acyl Chloride Intermediate) A->C Activation of Carboxylic Acid B Oxalyl Chloride or SOCl₂ in DCM, cat. DMF E Ethyl 2-Chloro-5-iodobenzoate (Final Product) C->E Nucleophilic Acyl Substitution D Anhydrous Ethanol (EtOH) F Aqueous Workup E->F G Column Chromatography F->G

Caption: General synthesis workflow from CIBA to the target ethyl ester.

Protocol: Fischer Esterification of 2-Chloro-5-iodobenzoic Acid

This protocol represents a classic and reliable method for laboratory-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-iodobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous ethanol (10-20 eq), which acts as both the solvent and the reactant. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, ~5 mol%).

    • Expert Insight: The use of excess ethanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Trustworthiness Check: The neutralization step is critical. Add the bicarbonate solution slowly to control the effervescence (CO₂ evolution). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-chloro-5-iodobenzoate.

Applications in Research and Drug Development

The utility of Ethyl 2-Chloro-5-iodobenzoate stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo position the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The chloro and ester groups often remain intact under these conditions, allowing for further, sequential functionalization.

Its precursor, 2-chloro-5-iodobenzoic acid (CIBA), is widely used in the synthesis of the latest hypoglycemic drugs.[7][9] It serves as a key scaffold in the design of potential anti-diabetic agents, including SGLT2 inhibitors.[11] The structural versatility of the CIBA core allows medicinal chemists to create large libraries of compounds for screening, accelerating the drug discovery process.[11]

The presence of a chlorine atom is a common feature in many FDA-approved drugs, contributing to modifications in the molecule's steric and electronic properties, which can enhance binding affinity and metabolic stability.[12][13]

Logical Relationship: From Building Block to Drug Candidate

G A Ethyl 2-Chloro-5-iodobenzoate B Selective Cross-Coupling (e.g., Suzuki Reaction) at Iodo Position A->B C Intermediate A (New C-C bond formed) B->C D Hydrolysis of Ester (Saponification) C->D E Intermediate B (Carboxylic Acid) D->E F Amide Coupling or Further Modification E->F G Complex Drug Scaffold (e.g., SGLT2 Inhibitor Core) F->G

Caption: Stepwise functionalization of the title compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazard Statements: Based on data for the parent acid, the compound should be handled as though it is toxic if swallowed (H301) and causes serious eye damage (H318).[6]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If swallowed, immediately call a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[6]

  • Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem. (2025). Chloro 2-ethyl-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsigma. (n.d.). ETHYL 2-CHLORO-5-IODOBENZOATE [289039-54-9]. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Org Prep Daily. (2007). 2-Chloro-5-iodobenzoic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid - Eureka. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]

  • Slideshare. (n.d.). Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy. Retrieved from [Link]

  • Seema Finechem Industry. (n.d.). 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-56-5. Retrieved from [Link]

  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling and Management of Ethyl 2-Chloro-5-iodobenzoate

Foreword: Understanding the Context Ethyl 2-Chloro-5-iodobenzoate is a substituted halobenzoate, a class of chemical intermediates pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Context

Ethyl 2-Chloro-5-iodobenzoate is a substituted halobenzoate, a class of chemical intermediates pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—an ester, an aryl chloride, and an aryl iodide—offers multiple reaction sites, making it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle Ethyl 2-Chloro-5-iodobenzoate safely, ensuring both personal and environmental protection. The protocols and recommendations outlined herein are grounded in established safety principles and regulatory guidelines, designed to be both practical and scientifically robust.

Physicochemical and Hazard Profile

A foundational element of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 2-Chloro-5-iodobenzoate and its close structural analogs. This data is crucial for predicting its behavior under various laboratory conditions.

PropertyValueSource
Chemical Formula C₉H₈ClIO₂PubChem[1][2]
Molecular Weight 310.52 g/mol PubChem[1]
Appearance Solid (based on related compounds)Omkar Chemicals[3]
Melting Point 157 - 161 °C (for the parent acid)Omkar Chemicals[3]
Boiling Point Data not available
Solubility Insoluble in water (predicted)Cheméo[4]
Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for Ethyl 2-Chloro-5-iodobenzoate and structurally similar compounds, the primary hazards are categorized as follows. It is imperative to treat the compound as hazardous until proven otherwise.

  • Skin Corrosion/Irritation: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6] Direct contact can result in significant damage if not addressed immediately.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6] Inhalation of dust or vapors can irritate the nose, throat, and lungs.

  • Acute Toxicity (Oral): May be harmful if swallowed.[5] While specific data for the ester is limited, the parent acid is classified as toxic if swallowed.[3]

  • Aquatic Toxicity: Very toxic to aquatic life.[3][7] Environmental release must be strictly avoided.

The following GHS-style hazard and precautionary statements summarize the key safety considerations:

TypeCodeStatement
Hazard H315Causes skin irritation
Hazard H319Causes serious eye irritation
Hazard H335May cause respiratory irritation
Hazard H400Very toxic to aquatic life
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
Precautionary P273Avoid release to the environment
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The Core of Safety: A Risk-Based Handling Workflow

A proactive approach to safety involves a systematic workflow that begins before the compound is even handled and continues through to its final disposal. This section details the essential steps and the rationale behind them.

Pre-Handling Risk Assessment and Control Measures

Before any experimental work commences, a thorough risk assessment is mandatory. The primary goal is to minimize exposure through the hierarchy of controls: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling of Ethyl 2-Chloro-5-iodobenzoate, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of dust or vapors.[3][7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[5][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental contact.[8]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should be read and understood by all personnel before work begins.

  • Access Restriction: Limit access to areas where the compound is stored and handled to authorized and trained personnel only.[9]

  • Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for safeguarding against residual risks. The selection of PPE should be based on the specific tasks being performed.

  • Hand Protection: Handle with gloves. Nitrile or neoprene gloves are generally recommended. Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.[3][7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash potential, a face shield should be worn in addition to goggles.[5][7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons or coveralls should be used.[5][6]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving Ethyl 2-Chloro-5-iodobenzoate weighing Weighing/Transferring (Solid/Powder) start->weighing reaction Reaction Setup/Workup (Solution) start->reaction spill Spill Cleanup start->spill ppe_base Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->ppe_base reaction->ppe_base ppe_splash Enhanced PPE: - Face Shield - Chemical Apron reaction->ppe_splash If splash risk is high spill->ppe_base spill->ppe_splash ppe_resp Respiratory Protection: - NIOSH-approved Respirator spill->ppe_resp

Caption: PPE selection workflow based on the task.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is critical for ensuring safety and reproducibility.

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

  • Container: Store in the original, tightly sealed container.[5]

  • Location: Keep in a dry, cool, and well-ventilated place.[3][5][7]

  • Compatibility: Store away from strong oxidizing agents and incompatible materials.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (289039-54-9), and appropriate hazard warnings.[10]

  • Inventory: Maintain an accurate inventory to track usage and quantities on hand.

Handling and Weighing Protocol
  • Preparation: Don all required PPE before entering the designated handling area.

  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[5][7] If the material is a fine powder, consider using a balance with a draft shield inside the fume hood.

  • Cleaning: Clean any residual material from the spatula and weighing vessel with an appropriate solvent (e.g., ethyl acetate) in the fume hood, treating the cleaning materials as hazardous waste.

  • Post-Handling: After handling, decontaminate the work area, remove PPE in the correct order, and wash hands thoroughly.

Spill and Emergency Response Protocol

Immediate and correct response to a spill is vital to mitigate potential harm.

For a Minor Spill (contained within the fume hood):

  • Alert: Alert nearby personnel.

  • Contain: Use an inert absorbent material like vermiculite or sand to cover the spill.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][7] Do not create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Major Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Alert: Notify the institutional Environmental Health and Safety (EHS) department and follow their emergency procedures.[9]

  • Ventilate: If safe to do so, increase ventilation to the area.

Spill_Response_Flowchart spill_detected Spill of Ethyl 2-Chloro- 5-iodobenzoate Detected location_check Is the spill contained within a fume hood? spill_detected->location_check minor_spill_actions Minor Spill Procedure: 1. Alert personnel 2. Contain with absorbent 3. Collect into waste container 4. Decontaminate area location_check->minor_spill_actions Yes major_spill_actions Major Spill Procedure: 1. EVACUATE the area 2. Isolate and restrict access 3. NOTIFY EHS/Emergency Response 4. Ventilate (if safe) location_check->major_spill_actions No

Caption: Decision flowchart for spill response.

Waste Disposal Protocol

All waste containing Ethyl 2-Chloro-5-iodobenzoate must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container: Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.[3][7]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3][7] Environmental release is prohibited.[3][7] Some jurisdictions may recommend incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

First Aid and Medical Considerations

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[5][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[5][6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[8]

Note to Physician: Treat symptomatically.[8]

Conclusion: A Culture of Safety

The safe and effective use of Ethyl 2-Chloro-5-iodobenzoate in a research and development setting is not merely about following a set of rules, but about fostering a proactive culture of safety. This involves a deep understanding of the material's properties, a critical assessment of risks, and the diligent application of control measures. By integrating the principles and protocols outlined in this guide into daily laboratory practice, scientists and researchers can confidently utilize this valuable chemical intermediate while ensuring the highest standards of personal and environmental protection.

References

  • PubChem. (2025). Chloro 2-ethyl-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Omkar Chemicals. (n.d.). Material Safety Data Sheet of 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). Chemical Hazards. EHSO Manual.
  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). Retrieved from [Link]

  • Gebauer Company. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

  • Boll, M., et al. (2011).
  • Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]

  • Weill Cornell Medicine Environmental Health and Safety. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

Foundational

Ethyl 2-Chloro-5-iodobenzoate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-Chloro-5-iodobenzoate This document provides a comprehensive safety and handling guide for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-Chloro-5-iodobenzoate

This document provides a comprehensive safety and handling guide for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a key intermediate in pharmaceutical synthesis and scientific research. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide offers in-depth analysis and practical, field-proven protocols designed for researchers, scientists, and drug development professionals. The focus is on understanding the causality behind safety measures to foster a proactive culture of safety and ensure experimental integrity.

Section 1: Chemical Identity and Physicochemical Profile

Ethyl 2-Chloro-5-iodobenzoate is a halogenated aromatic ester. Its specific functional groups—an ethyl ester, a chloro group, and an iodo group on a benzene ring—dictate its reactivity, physical properties, and toxicological profile. Understanding these fundamental properties is the first step in safe handling.

Key Identifiers:

  • Chemical Name: Ethyl 2-chloro-5-iodobenzoate[1]

  • Synonyms: Benzoic acid, 2-chloro-5-iodo-, ethyl ester; 2-Chloro-5-iodobenzoic acid ethyl ester[1]

  • CAS Number: 289039-54-9[2][3]

  • Molecular Formula: C₉H₈ClIO₂[1]

  • Molecular Weight: 310.52 g/mol [1][4]

Physicochemical Data Summary:

The following table summarizes the essential physical and chemical properties of Ethyl 2-Chloro-5-iodobenzoate. This data is critical for designing experimental setups, understanding its behavior under various conditions, and planning for emergency scenarios.

PropertyValueSource
Density 1.745 g/cm³[1]
Boiling Point 328.7 °C at 760 mmHg[1]
Flash Point 152.6 °C[1]
Refractive Index 1.595[1]
Appearance Solid (form)[5]

Section 2: The Hazard Landscape: A GHS-Based Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Ethyl 2-Chloro-5-iodobenzoate is classified as a hazardous chemical, requiring specific precautions.[6]

GHS Classification:

  • Signal Word: Warning[1]

Hazard Statements:

  • H315 - Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.

  • H319 - Causes serious eye irritation. [1] Contact with the eyes can cause significant irritation, potentially leading to damage if not addressed immediately.

  • H335 - May cause respiratory irritation. [1][6] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

These classifications mandate the use of engineering controls and personal protective equipment to prevent skin contact, eye contact, and inhalation.

Section 3: Proactive Exposure Control & Personal Protection

A multi-layered approach is essential for preventing exposure. The hierarchy of controls, a fundamental principle of industrial hygiene, should always be followed.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution If elimination is not feasible node_engineering Engineering Controls (e.g., Fume Hood) node_substitution->node_engineering If substitution is not feasible node_admin Administrative Controls (e.g., SOPs, Training) node_engineering->node_admin Supplement with procedures node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Final layer of protection

Caption: Hierarchy of Controls for managing chemical exposure.

Engineering Controls: The primary method for controlling exposure to this compound is through engineering controls.

  • Fume Hood: All weighing and handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[1]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[5][7] Standard prescription glasses are not sufficient.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[5][8]

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn at all times.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[6][7]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable for maintaining a safe laboratory environment and ensuring the chemical's integrity.

Detailed Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as described in Section 3.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Avoid creating dust by handling the material gently.[5][8] Use non-sparking tools to prevent ignition sources.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6] Clean all equipment and the work surface.

  • Clothing: Immediately change any contaminated clothing.

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store locked up and apart from foodstuff containers.[1]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures:

First_Aid_Response cluster_firstaid First Aid Decision Tree for Ethyl 2-Chloro-5-iodobenzoate Exposure node_exposure Exposure Event Occurs node_skin Skin Contact (H315) node_exposure->node_skin node_eye Eye Contact (H319) node_exposure->node_eye node_inhalation Inhalation (H335) node_exposure->node_inhalation node_skin_action Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical help. node_skin->node_skin_action node_eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention. node_eye->node_eye_action node_inhalation_action Move person to fresh air. Keep comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. node_inhalation->node_inhalation_action

Caption: First Aid response workflow for different exposure routes.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][6] If symptoms occur or the person feels unwell, get medical attention.[6]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1][6]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Remove contact lenses if present and easy to do.[1] Continue rinsing and get medical attention.[6]

  • If Swallowed: Clean the mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

  • Specific Hazards: When heated to decomposition, it may produce hazardous products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen iodide.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7][8]

Accidental Release Measures: The primary goal is to contain the spill safely and prevent it from spreading or entering drains.

Spill_Response cluster_spill Workflow for Chemical Spill Response node_spill Spill Detected node_evacuate Evacuate immediate area Alert others node_spill->node_evacuate node_ppe Don appropriate PPE (respirator, gloves, goggles) node_evacuate->node_ppe node_ventilate Ensure adequate ventilation (Fume Hood) node_ppe->node_ventilate node_contain Contain spill with non-combustible absorbent (sand, earth, vermiculite) node_ventilate->node_contain node_collect Sweep or scoop up material Place in a suitable, closed container for disposal node_contain->node_collect node_clean Clean spill area with detergent and water node_collect->node_clean node_dispose Dispose of waste according to regulations node_clean->node_dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5][8]

  • Contain: Prevent further leakage or spillage. Do not let the product enter drains.[5][8]

  • Clean Up: For a solid spill, pick up and arrange disposal without creating dust.[5] Sweep up the material and place it into a suitable, closed container for disposal.[5][8]

  • Decontaminate: Clean the affected area thoroughly.

Section 6: Stability, Reactivity, and Disposal

  • Reactivity: The product is stable under normal conditions of use, storage, and transport.[7]

  • Conditions to Avoid: Avoid the formation of dust and aerosols.[1] Keep away from heat and incompatible products.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, hydrogen chloride gas, and hydrogen iodide.[5]

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[5]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not allow the chemical to enter drains or the environment.[8]

References

  • National Institute for Occupational Safety and Health (NIOSH) - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Omkar Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET OF 2-CHLORO-5-IODOBENZOIC ACID. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Chloro 2-ethyl-5-iodobenzoate. Retrieved from [Link]

  • XiXisys.com. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 289039-54-9 Name: Ethyl-2-Chloro-5-IodoBenzoate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Ethyl 2-Chloro-5-iodobenzoate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 2-Chloro-5-iodobenzoate in Modern Drug Discovery Ethyl 2-Chloro-5-iodobenzoate, a halogenated aromatic ester, serves as a critical building block in the synthesis of a rang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 2-Chloro-5-iodobenzoate in Modern Drug Discovery

Ethyl 2-Chloro-5-iodobenzoate, a halogenated aromatic ester, serves as a critical building block in the synthesis of a range of pharmacologically active molecules. Its unique trifunctional substitution pattern—an ethyl ester, a chlorine atom, and an iodine atom—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise transformations, a key advantage in multi-step synthetic campaigns. This guide provides an in-depth overview of the commercial landscape for this key intermediate, its chemical properties, a detailed protocol for its common transformations, and its role in the development of impactful therapeutics.

A primary application of Ethyl 2-Chloro-5-iodobenzoate lies in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs that has revolutionized the treatment of type 2 diabetes.[1][2] The carboxylic acid derivative, 2-Chloro-5-iodobenzoic acid, obtained through the hydrolysis of the title compound, is a pivotal intermediate in the synthesis of drugs like Dapagliflozin and Empagliflozin.[1][3] These drugs work by a novel mechanism that involves inhibiting glucose reabsorption in the kidneys, leading to its excretion in the urine and thereby lowering blood glucose levels.[4][5][6]

This guide is intended to be a practical resource for researchers, chemists, and drug development professionals, providing the necessary technical information to effectively source, handle, and utilize Ethyl 2-Chloro-5-iodobenzoate in their research and development endeavors.

Commercial Suppliers and Procurement

The reliable sourcing of high-purity starting materials is a cornerstone of successful and reproducible research. Several reputable chemical suppliers offer Ethyl 2-Chloro-5-iodobenzoate and its parent carboxylic acid. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of notable commercial suppliers. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

SupplierPurity SpecificationAvailable QuantitiesCountry of Origin
American Custom Chemicals Corp.95.00%5mg-
Crysdot95+%5g-
BLD Pharm---
ChemicalBook SuppliersVariesVariesChina
Seema Finechem Industry LLP98% (for the acid)VariesIndia
Tylon Pharma Limited99% (for the acid)MOQ: 25 LitreIndia
Calibre ChemicalsMin 99% (for the acid)As per order sizeIndia

Note: The table provides a summary of information found in the public domain and is not an exhaustive list. Researchers are encouraged to conduct their own due diligence when selecting a supplier.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of Ethyl 2-Chloro-5-iodobenzoate is essential for its safe handling, storage, and effective use in chemical reactions.

PropertyValue
CAS Number 289039-54-9
Molecular Formula C₉H₈ClIO₂
Molecular Weight 310.52 g/mol
Appearance White to light yellow crystalline powder (for the corresponding acid)
Purity Typically >95%
Storage Conditions Store in a cool, dry, and well-ventilated place. Sensitive to light.

Experimental Protocol: Hydrolysis of Ethyl 2-Chloro-5-iodobenzoate to 2-Chloro-5-iodobenzoic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation in the synthetic route towards SGLT2 inhibitors.[7][8] The following protocol is a representative procedure adapted from patent literature, designed for a laboratory setting.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Ethyl 2-Chloro-5-iodobenzoate Ethyl 2-Chloro-5-iodobenzoate hydrolysis Hydrolysis Ethyl 2-Chloro-5-iodobenzoate->hydrolysis 1. NaOH, Ethanol/H2O, 75-80°C 2. HCl (aq) NaOH Sodium Hydroxide Ethanol_Water Ethanol/Water 2-Chloro-5-iodobenzoic acid 2-Chloro-5-iodobenzoic acid Ethanol Ethanol hydrolysis->2-Chloro-5-iodobenzoic acid

A representative reaction scheme for the hydrolysis of Ethyl 2-Chloro-5-iodobenzoate.

Materials and Equipment:

  • Ethyl 2-Chloro-5-iodobenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1% and concentrated

  • Diatomaceous earth

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, combine water, sodium hydroxide, and ethanol. The typical mass ratio of Ethyl 2-Chloro-5-iodobenzoate to water to sodium hydroxide to ethanol is approximately 1:4-6:0.1-0.3:0.1-0.5.[7]

  • Heating: Begin stirring the mixture and heat it to a temperature of 75-80°C.

  • Addition of Ester: Once the desired temperature is reached, slowly add the Ethyl 2-Chloro-5-iodobenzoate to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to proceed at 75-80°C until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth to remove any solid impurities.

  • Acidification: Transfer the filtrate to a clean beaker and, with stirring, add hydrochloric acid to adjust the pH to 1-2. This will precipitate the 2-Chloro-5-iodobenzoic acid.

  • Stirring and Isolation: Continue stirring the acidified mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a 1% hydrochloric acid solution. This can be done by creating a slurry of the solid in the acidic solution and then filtering again. Repeat this washing step 2-3 times.

  • Drying: Dry the purified solid under reduced pressure at a temperature below 50°C until a constant weight is achieved.

Self-Validating System:

  • pH Measurement: The precise control of pH during the acidification step is critical for maximizing the yield of the carboxylic acid.

  • TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

  • Melting Point Analysis: The melting point of the final product can be compared to the literature value to assess its purity.

Mechanism of Action of SGLT2 Inhibitors: A Downstream Application

As previously mentioned, 2-Chloro-5-iodobenzoic acid is a key precursor for SGLT2 inhibitors. Understanding the mechanism of action of these drugs highlights the importance of this chemical intermediate. SGLT2 is a protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[4][6] By inhibiting SGLT2, these drugs block this reabsorption, leading to the excretion of excess glucose in the urine.[6][9] This process, known as glucosuria, directly lowers blood glucose levels in patients with type 2 diabetes.[5][6]

The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

G cluster_tubule Renal Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose & Na+ Reabsorption Urine Urine Glomerular_Filtrate->Urine Glucose & Na+ Excretion Bloodstream Bloodstream SGLT2->Bloodstream SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) SGLT2_Inhibitor->SGLT2 Inhibits

Mechanism of action of SGLT2 inhibitors in the kidney.

Conclusion

Ethyl 2-Chloro-5-iodobenzoate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-diabetic drugs. This guide has provided a comprehensive overview of its commercial availability, chemical properties, and a practical protocol for its hydrolysis. By understanding the critical role of this compound in the synthesis of SGLT2 inhibitors and their mechanism of action, researchers and drug development professionals can better leverage this key building block in their pursuit of novel and effective therapeutics.

References

  • CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents.

  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents.

  • 2-Chloro-5-Iodobenzoic Acid (CIBA) Manufacturer - Calibre Chemicals.

  • 2-Chloro 5-Iodo Benzoic Acid exporter from Maharashtra. - Tylon Pharma Limited.

  • 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-56-5 - Seema Finechem.

  • ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 - ChemicalBook.

  • 289039-54-9|Ethyl 2-Chloro-5-iodobenzoate|BLD Pharm.

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents.

  • Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC.

  • 2-Chloro-5-iodobenzoic acid synthesis - ChemicalBook.

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf - NIH.

  • WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents.

  • Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors | Hypertension - American Heart Association Journals.

  • WO/2022/074631 A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID - WIPO Patentscope.

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences.

  • State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications.

  • SGLT2 inhibitor - Wikipedia.

  • Dapagliflozin – structure, synthesis, and new indications | Pharmacia.

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Foundational

A Guide to the Spectroscopic Characterization of Ethyl 2-Chloro-5-iodobenzoate

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a valuable building block in organic synthesis. For researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and structural confirmation. While direct experimental spectra for this specific molecule are not universally published, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This approach not only details the expected data but also explains the underlying chemical principles, offering a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Key Features

Ethyl 2-Chloro-5-iodobenzoate possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester group, a chloro substituent, and an iodo substituent governs the electronic environment of the aromatic protons and carbons, as well as the compound's fragmentation behavior in mass spectrometry and its vibrational modes in infrared spectroscopy.

Molecular Formula: C₉H₈ClIO₂[1]

Molecular Weight: 310.51 g/mol [2]

Structure:

Caption: Molecular structure of Ethyl 2-Chloro-5-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of Ethyl 2-Chloro-5-iodobenzoate based on established chemical shift theory and data from similar structures.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10-20 mg of Ethyl 2-Chloro-5-iodobenzoate in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS) for referencing. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe for optimal magnetic field homogeneity. prep3->acq1 acq2 Acquire a ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire a ¹³C NMR spectrum (e.g., 1024 scans). acq1->acq3 acq4 Perform DEPT-135/90 experiments to differentiate C, CH, CH2, and CH3 signals. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl, chloro, and iodo groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (position 6)~ 7.8 - 8.0d~ 2.0 - 2.51H
Ar-H (position 4)~ 7.6 - 7.8dd~ 8.5 - 9.0, ~ 2.0 - 2.51H
Ar-H (position 3)~ 7.2 - 7.4d~ 8.5 - 9.01H
-OCH₂CH₃~ 4.4q~ 7.0 - 7.52H
-OCH₂CH₃~ 1.4t~ 7.0 - 7.53H

Causality Behind Predictions:

  • Aromatic Protons: The proton at position 6 is ortho to the iodine and will appear as a doublet due to coupling with the proton at position 4. The proton at position 4 will be a doublet of doublets, coupling to both the proton at position 3 and the proton at position 6. The proton at position 3, being ortho to the chlorine, will be a doublet from coupling to the proton at position 4. The exact chemical shifts are estimated based on substituent effects, with electron-withdrawing groups deshielding the protons.

  • Ethyl Group: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to around 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~ 164 - 166
C-Cl (Aromatic)~ 138 - 140
C-CO (Aromatic)~ 132 - 134
CH (Aromatic)~ 130 - 132
CH (Aromatic)~ 128 - 130
CH (Aromatic)~ 126 - 128
C-I (Aromatic)~ 92 - 94
-OCH₂CH₃~ 61 - 63
-OCH₂CH₃~ 14 - 15

Causality Behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons: The carbons directly attached to the electronegative halogen atoms (Cl and I) will have their chemical shifts significantly affected. The carbon attached to chlorine will be downfield, while the carbon attached to the larger, more polarizable iodine atom will be upfield compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect".

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-), being attached to oxygen, will be in the 61-63 ppm range, while the terminal methyl carbon (-CH₃) will be upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~ 3000 - 3100C-H stretch (aromatic)Medium
~ 2850 - 2980C-H stretch (aliphatic)Medium
~ 1720 - 1740C=O stretch (ester)Strong
~ 1550 - 1600C=C stretch (aromatic)Medium-Strong
~ 1200 - 1300C-O stretch (ester)Strong
~ 1000 - 1100C-Cl stretchMedium
~ 500 - 600C-I stretchMedium-Weak

Interpretation of Key Peaks:

  • The most prominent peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹.[3] This is a highly characteristic absorption for esters.

  • Another strong band will be the C-O stretch of the ester group, typically found in the 1200-1300 cm⁻¹ region.[3]

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1550-1600 cm⁻¹ region.

  • The C-Cl and C-I stretches appear in the fingerprint region and can be harder to assign definitively but are expected in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data

For Ethyl 2-Chloro-5-iodobenzoate (C₉H₈ClIO₂), the monoisotopic mass is approximately 309.92575 Da.[1]

m/z (predicted) Ion/Fragment Comments
~ 310, 312[M]⁺, [M+2]⁺The molecular ion peak and its isotope peak. The [M+2] peak will be approximately one-third the intensity of the [M] peak due to the natural abundance of the ³⁷Cl isotope.
~ 281, 283[M - C₂H₅]⁺Loss of the ethyl group.
~ 265, 267[M - OC₂H₅]⁺Loss of the ethoxy radical, a common fragmentation for ethyl esters.
~ 237, 239[M - COOC₂H₅]⁺Loss of the entire ethyl ester group.
~ 138[C₆H₃Cl]⁺A fragment corresponding to the chlorinated benzene ring after loss of iodine and the ester group.

Fragmentation Pathway Rationale:

The fragmentation of ethyl benzoate derivatives in an electron ionization (EI) mass spectrometer typically proceeds through several key pathways:

  • Loss of the ethoxy radical (•OC₂H₅): This is a very common fragmentation pathway for ethyl esters, leading to a stable acylium ion.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is possible if there are gamma-hydrogens, but in this case, direct fragmentation of the ester group is more likely.

  • Cleavage of the C-I and C-Cl bonds: The weaker C-I bond is likely to cleave, leading to various fragment ions.

G M [C9H8ClIO2]⁺ m/z ≈ 310, 312 F1 [M - OC2H5]⁺ m/z ≈ 265, 267 M->F1 - •OC2H5 F2 [M - C2H5]⁺ m/z ≈ 281, 283 M->F2 - •C2H5 F3 [M - COOC2H5]⁺ m/z ≈ 237, 239 F1->F3 - CO

Caption: A simplified predicted fragmentation pathway for Ethyl 2-Chloro-5-iodobenzoate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Ethyl 2-Chloro-5-iodobenzoate. Based on data for the closely related compound 2-Chloro-5-iodobenzoic acid, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][5] Use in a well-ventilated area.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[4][6]

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data (NMR, IR, MS) for Ethyl 2-Chloro-5-iodobenzoate. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this compound in their work. The provided protocols for data acquisition serve as a foundation for obtaining reliable and high-quality results.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-iodobenzoic acid.
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - File 4.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet for Ethyl 2-iodobenzoate.
  • BLD Pharm. (n.d.). Ethyl 2-Chloro-5-iodobenzoate.
  • PubChem. (n.d.). Ethyl 2-chlorobenzoate.
  • The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • ChemicalBook. (n.d.). ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum.
  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2).
  • NIST. (n.d.). Ethyl-2-chlorobenzoate - Mass spectrum (electron ionization).
  • NIST. (n.d.). Ethyl-2-chlorobenzoate - IR Spectrum.
  • Omkar Speciality Chemicals Ltd. (n.d.). Material Safety Data Sheet of 2-Chloro-5-iodobenzoic acid.
  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate.
  • NIST. (n.d.). Ethyl-2-chlorobenzoate - Gas Chromatography.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid.
  • ChemicalBook. (n.d.). Ethyl chloroacetate(105-39-5) 13C NMR spectrum.
  • University Course Material. (n.d.).
  • ChemScene. (n.d.). Ethyl 2-chloro-4-iodobenzoate.
  • Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube.
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  • NIST. (n.d.). Ethyl 4-iodobenzoate - IR Spectrum.

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Exploratory

Solubility of Ethyl 2-Chloro-5-iodobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-Chloro-5-iodobenzoate in Organic Solvents Abstract Ethyl 2-chloro-5-iodobenzoate is a key chemical intermediate, particularly in the synthesis of advanced pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-Chloro-5-iodobenzoate in Organic Solvents

Abstract

Ethyl 2-chloro-5-iodobenzoate is a key chemical intermediate, particularly in the synthesis of advanced pharmaceutical compounds.[1] Its behavior in solution is fundamental to the efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a critical prerequisite for process optimization, yield maximization, and quality control in drug development. This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-chloro-5-iodobenzoate. It integrates theoretical principles based on the molecule's physicochemical properties with a robust, field-proven experimental protocol for accurate quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility.

Introduction: The Critical Role of Solubility in Synthesis

Ethyl 2-chloro-5-iodobenzoate (CAS: 289039-54-9) is a halogenated aromatic ester.[2][3] Its molecular structure makes it a valuable building block in organic synthesis, often derived from its parent compound, 2-chloro-5-iodobenzoic acid, which is instrumental in creating novel molecules with specific biological activities.[1][4][5] The journey from a laboratory-scale reaction to industrial production hinges on the scalability and reproducibility of each chemical step. Solubility is a cornerstone of this journey.

In any given reaction, the solvent is not merely an inert medium; it is an active participant that must effectively dissolve reactants to facilitate molecular interactions. For a compound like Ethyl 2-chloro-5-iodobenzoate, selecting an appropriate solvent is the first step in ensuring a homogenous reaction environment, which directly impacts reaction kinetics and yield. Furthermore, downstream processes are critically dependent on solubility gradients. Purification via crystallization, for instance, relies on identifying a solvent system in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. Therefore, a quantitative understanding of its solubility across a spectrum of organic solvents is essential for rational process design.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a substance is governed by the physical and chemical properties of both the solute and the solvent.[6] The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Physicochemical Profile of Ethyl 2-chloro-5-iodobenzoate

To predict the solubility of Ethyl 2-chloro-5-iodobenzoate, we must first analyze its molecular structure.

  • Molecular Formula: C₉H₈ClIO₂[7]

  • Molecular Weight: 310.52 g/mol [3]

  • Key Structural Features:

    • Aromatic Ring: The benzene ring is inherently non-polar.

    • Halogen Substituents (Cl, I): The chloro and iodo groups are electronegative but also contribute to the molecule's size and London dispersion forces.

    • Ethyl Ester Group (-COOCH₂CH₃): This functional group introduces some polarity due to the carbon-oxygen double and single bonds. However, the ethyl group is a non-polar hydrocarbon chain.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 3.4, indicating that the compound is significantly more soluble in lipids (and non-polar organic solvents) than in water.[7]

Overall, the molecule presents a predominantly non-polar character due to the large aromatic ring and halogen atoms, with a localized region of moderate polarity at the ester functional group. It is not capable of donating hydrogen bonds but can act as a hydrogen bond acceptor at its ester oxygens.

Solvent Characteristics and Interaction Potential

Organic solvents are broadly classified based on their polarity, which is often quantified by measures like the dielectric constant or polarity index.[8][9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the significant non-polar surface area of Ethyl 2-chloro-5-iodobenzoate, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions.[8] They lack O-H or N-H bonds and cannot donate hydrogen bonds. The polar ester group of the solute can interact favorably with these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds.[8] While the solute can accept hydrogen bonds, its inability to donate them and its large non-polar backbone may limit its solubility compared to more non-polar solvents.

Below is a diagram illustrating the logical relationship between solute and solvent properties that governs solubility.

G cluster_solute Solute: Ethyl 2-Chloro-5-iodobenzoate cluster_solvent Solvent Properties cluster_interaction Primary Interaction Forces solute Predominantly Non-Polar (Aromatic Ring, Halogens) + Localized Polarity (Ester) dispersion London Dispersion solute->dispersion dipole Dipole-Dipole solute->dipole hbond Hydrogen Bonding (Acceptor Only) solute->hbond nonpolar Non-Polar (e.g., Toluene, Hexane) nonpolar->dispersion Strong Match polar_aprotic Polar Aprotic (e.g., Acetone, THF) polar_aprotic->dipole Good Match polar_protic Polar Protic (e.g., Ethanol, Methanol) polar_protic->hbond Partial Match result_high Prediction: High Solubility dispersion->result_high High Solubility result_good Prediction: Good Solubility dipole->result_good Good Solubility result_moderate Prediction: Moderate Solubility hbond->result_moderate Moderate to Good Solubility

Caption: Predicted solubility based on solute-solvent interactions.

Predicted Solubility Profile

While precise quantitative data for Ethyl 2-chloro-5-iodobenzoate is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structural analysis and the behavior of similar aromatic esters.[10][11] The following table summarizes these predictions. Note: This data is predictive and should be confirmed experimentally using the protocol outlined in Section 4.0.

SolventChemical ClassPolarity IndexPredicted Solubility (at 25 °C)Rationale
HexaneAliphatic Hydrocarbon0.1Sparingly SolubleLacks aromatic character to effectively solvate the benzene ring.
TolueneAromatic Hydrocarbon2.4SolubleAromatic-aromatic (π-π) interactions and similar polarity promote dissolution.
Dichloromethane (DCM)Chlorinated Hydrocarbon3.1Very SolubleEffective at dissolving moderately polar compounds with large non-polar parts.
Diethyl EtherEther2.8SolubleBalances non-polar alkyl groups with a polar oxygen atom.
Tetrahydrofuran (THF)Cyclic Ether4.0Very SolubleHighly effective polar aprotic solvent for a wide range of organic compounds.
AcetoneKetone5.1SolublePolar aprotic nature interacts well with the ester group.
Ethyl AcetateEster4.4Soluble"Like dissolves like"; both solute and solvent are ethyl esters.
AcetonitrileNitrile5.8Moderately SolubleHigher polarity may be less compatible with the large non-polar backbone.
IsopropanolAlcohol (Protic)3.9Moderately SolubleHydrogen bonding capability is less significant for this solute.
EthanolAlcohol (Protic)4.3Sparingly SolubleStrong solvent hydrogen bonding network is less favorable for the solute.
MethanolAlcohol (Protic)5.1Sparingly SolubleHigh polarity and strong hydrogen bonding network reduce compatibility.
WaterProtic10.2InsolubleHighly polar nature and high lipophilicity (XlogP ~3.4) of the solute.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to application, quantitative data is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a specific solvent at a given temperature.[11] This protocol ensures that a saturated solution is formed and that the measurement is accurate and reproducible.

Objective

To determine the equilibrium solubility of Ethyl 2-chloro-5-iodobenzoate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • Solute: High-purity Ethyl 2-chloro-5-iodobenzoate (>99%)

  • Solvents: HPLC-grade or equivalent purity organic solvents

  • Equipment:

    • Analytical balance (4-decimal place)

    • Thermostatically controlled orbital shaker or incubator

    • Calibrated thermometer

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

    • Volumetric flasks (Class A)

    • Pipettes and syringes (calibrated)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC)

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solute to a known volume/mass of solvent in a vial. start->prep equilibrate 2. Equilibration Agitate in a thermostatically controlled shaker (24-72h). prep->equilibrate settle 3. Phase Separation Allow suspension to settle (optional, aids filtration). equilibrate->settle filter 4. Filtration Filter an aliquot of the supernatant through a syringe filter (e.g., 0.22 µm). settle->filter dilute 5. Dilution Accurately dilute the clear filtrate to fall within the analytical calibration range. filter->dilute analyze 6. Analysis Quantify concentration using a validated HPLC or GC method. dilute->analyze calculate 7. Calculation Calculate solubility from the measured concentration and dilution factor. analyze->calculate end_node End: Solubility Data (mg/mL) calculate->end_node

Caption: Workflow for the Equilibrium Shake-Flask Method.

Step-by-Step Procedure
  • Preparation of Supersaturated Solution: a. Add an excess amount of Ethyl 2-chloro-5-iodobenzoate to a pre-weighed glass vial. The key is to ensure solid solute remains after equilibrium is reached. A starting point is to add ~50-100 mg of solute to 2 mL of solvent. b. Record the exact mass of the solute added. c. Add a precise volume or mass of the chosen organic solvent to the vial. d. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 48 to 72 hours is typically recommended. Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Processing and Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the same temperature. b. Carefully draw a sample of the supernatant into a syringe, avoiding any solid particles. c. Quickly attach a syringe filter to the syringe and discard the first portion of the filtrate (to saturate the filter membrane). d. Filter the remaining solution directly into a pre-weighed volumetric flask. Record the mass of the flask plus the filtrate. e. Dilute the filtered sample to an appropriate, known volume with the same solvent. The target concentration should be within the linear range of the analytical method's calibration curve. f. Analyze the concentration of the diluted sample using a fully validated HPLC or GC method. A calibration curve must be prepared using standards of known concentrations.[11]

  • Data Calculation: a. From the analytical method, determine the concentration of the diluted sample (C_diluted, in mg/mL). b. Calculate the concentration of the original, undiluted saturated solution (C_saturated) using the dilution factor.

    • Solubility (mg/mL) = C_diluted × (Volume of diluted sample / Volume of original filtrate taken) c. The solubility can also be expressed in other units, such as g/100g of solvent, by using the masses recorded during the procedure.

Conclusion

Ethyl 2-chloro-5-iodobenzoate is a predominantly non-polar molecule with a predicted high solubility in aromatic and chlorinated hydrocarbons, good solubility in polar aprotic solvents like ethers and ketones, and limited solubility in highly polar protic solvents such as alcohols and water. This profile is dictated by its chemical structure, particularly the interplay between its large, non-polar aromatic backbone and its moderately polar ester functional group. While theoretical predictions provide a valuable starting point for solvent selection, they are not a substitute for empirical data. The shake-flask protocol detailed herein provides a self-validating and authoritative method for researchers to obtain the precise, quantitative solubility data required for robust process development, optimization, and scale-up in the pharmaceutical industry.

References

  • Comparison of the polarity of organic solvents. (2022-10-13).
  • Polarity of Solvents.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).
  • How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How do you distinguish the polarity of organic solvent? (2014-10-15). ResearchGate.
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  • Solubility of Organic Compounds. (2023-08-31).
  • Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem.
  • The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
  • ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 - ChemicalBook. (2023-05-21).
  • 289039-54-9|Ethyl 2-Chloro-5-iodobenzoate|BLD Pharm.
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  • Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Cheméo.
  • Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap.
  • 2-Chloro-5-iodobenzoic acid synthesis - ChemicalBook.
  • Ethyl 2-chloroacetoacetate - Solubility of Things.
  • An In-depth Technical Guide to the Solubility of Ethyl 2-chloroacetoacetate in Organic Solvents - Benchchem.
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Foundational

Reactivity profile of Ethyl 2-Chloro-5-iodobenzoate

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-Chloro-5-iodobenzoate Introduction: A Scaffold of Strategic Potential Ethyl 2-chloro-5-iodobenzoate is a dihalogenated aromatic compound that serves as a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-Chloro-5-iodobenzoate

Introduction: A Scaffold of Strategic Potential

Ethyl 2-chloro-5-iodobenzoate is a dihalogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems not from the reactivity of a single functional group, but from the distinct and addressable reactivity of its three primary functional handles: a carbon-iodine (C-I) bond, a carbon-chlorine (C-Cl) bond, and an ethyl ester. This strategic arrangement allows for sequential, site-selective modifications, a concept known as orthogonal synthesis. Understanding the nuanced reactivity profile of this molecule is paramount for researchers in medicinal chemistry and materials science aiming to construct complex molecular architectures with precision and efficiency.

This guide provides a comprehensive exploration of the reactivity of Ethyl 2-Chloro-5-iodobenzoate, focusing on the principles that govern its selective transformations. We will delve into the mechanisms of its most important reactions, provide field-tested experimental protocols, and illustrate the strategic choices that enable chemists to unlock its full synthetic potential.

PropertyValue
Molecular Formula C₉H₈ClIO₂
Molecular Weight 310.51 g/mol [1]
Appearance Off-white to yellow solid
Primary Reactive Sites C5-I bond, C2-Cl bond, Ethyl Ester group

Section 1: The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The primary and most synthetically valuable transformations of Ethyl 2-Chloro-5-iodobenzoate involve palladium-catalyzed cross-coupling reactions. The success of these reactions hinges on the significant difference in bond dissociation energies (BDE) between the C-I and C-Cl bonds. The C-I bond is considerably weaker than the C-Cl bond, making it far more susceptible to oxidative addition by a Palladium(0) catalyst.[2] This inherent difference is the key to achieving high chemoselectivity, allowing for functionalization at the C5 position while leaving the C2-chloro substituent intact for subsequent modification.

Caption: Key reactive sites on Ethyl 2-Chloro-5-iodobenzoate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[3] For Ethyl 2-Chloro-5-iodobenzoate, this reaction proceeds with exceptional selectivity at the C-I bond.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the weaker C-I bond.[3] This is the rate-determining and selectivity-determining step. Following this, transmetalation with a base-activated boronic acid and subsequent reductive elimination yields the C-C coupled product, regenerating the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial; it stabilizes the palladium center and promotes the reductive elimination step, leading to higher yields and turnover numbers.[5]

Suzuki_Workflow setup 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (Heat, Stir) setup->reaction workup 3. Aqueous Workup (Quench, Extract) reaction->workup purify 4. Purification (Chromatography) workup->purify product Product purify->product

Caption: General workflow for a cross-coupling reaction.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of Ethyl 2-Chloro-5-iodobenzoate with a generic arylboronic acid.[6]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper(I) and, like the Suzuki coupling, exhibits high selectivity for the C-I bond of the substrate.[8][9]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[8] The palladium cycle is similar to the Suzuki reaction, starting with oxidative addition into the C-I bond. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II)-aryl complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7] An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent.

Field-Proven Protocol: Selective Sonogashira Coupling

  • Inert Atmosphere Setup: In a Schlenk flask, combine Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst like CuI (1 mol%).[10]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1 equiv.).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours until TLC or GC-MS indicates completion.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11][12] This transformation is fundamental in pharmaceutical development. Again, the reaction occurs selectively at the C-I position.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine.[13] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[13] The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) often providing the best results, especially for less reactive aryl chlorides.[14]

Field-Proven Protocol: Selective Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To a glovebox or a Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).[14]

  • Reagent Addition: Add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.) and the desired primary or secondary amine (1.5 equiv.).

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, for 6-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench carefully with water. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Reaction TypeTypical Catalyst / LigandBaseSolventSelectivity
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, TolueneC-I >> C-Cl
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHAmine or THFC-I >> C-Cl
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosNaOt-Bu, Cs₂CO₃Toluene, DioxaneC-I >> C-Cl

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Simple aryl halides are generally resistant to nucleophilic attack.[15] Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring and stabilize the negatively charged Meisenheimer intermediate.[16][17]

For Ethyl 2-Chloro-5-iodobenzoate, the ester group is only weakly electron-withdrawing, and its activating effect is primarily on the ortho (C-Cl) and para (C-I) positions. However, this activation is generally insufficient to facilitate SNAr under standard conditions. The C-Cl bond is ortho to the ester, but the reaction remains challenging. Therefore, direct displacement of either the chloride or iodide via an SNAr mechanism is not a synthetically viable pathway without further modification of the aromatic ring with more potent activating groups.

Section 3: Transformations of the Ethyl Ester Group

The ethyl ester provides a third point of reactivity, which can be addressed independently of the aryl halides under appropriate conditions.

Ester Hydrolysis (Saponification)

The most common reaction of the ester is its hydrolysis to the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup. This transformation is well-documented in patent literature.[18][19]

Field-Proven Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equiv.).[18]

  • Reaction Execution: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours.[19] Monitor the disappearance of the starting material by TLC.

  • Acidic Workup: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) until the pH is 1-2.[18] This will precipitate the carboxylic acid product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-5-iodobenzoic acid.

Section 4: A Strategy of Orthogonality

The true synthetic power of Ethyl 2-Chloro-5-iodobenzoate lies in the ability to perform these reactions sequentially. A typical strategy involves first functionalizing the highly reactive C-I bond, followed by a second, more forcing cross-coupling at the less reactive C-Cl bond, and finally, modification of the ester group if desired. This orthogonal approach provides a clear and efficient pathway to highly substituted, complex aromatic structures.

Orthogonal_Synthesis start Ethyl 2-Chloro-5-iodobenzoate step1 Intermediate 1 (C5-Functionalized) start->step1 Suzuki @ C-I step2 Intermediate 2 (C2,C5-Difunctionalized) step1->step2 Buchwald @ C-Cl (Harsher Conditions) final Final Product (Ester Modified) step2->final Hydrolysis

Caption: Orthogonal synthesis strategy using the title compound.

Conclusion

Ethyl 2-Chloro-5-iodobenzoate is a textbook example of a strategically designed building block. Its reactivity is dominated by the chemoselective palladium-catalyzed cross-coupling at the C-I bond, a feature that chemists can exploit to build molecular complexity in a controlled manner. While the C-Cl bond and the ester group offer secondary opportunities for functionalization, it is the predictable and high-yielding nature of reactions at the iodide that defines its primary role in synthesis. For researchers and drug development professionals, a thorough understanding of this reactivity profile is essential for designing efficient and elegant synthetic routes to novel and valuable compounds.

References

  • Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angewandte Chemie International Edition, 59(42), 18717-18722. [Link]

  • Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angewandte Chemie International Edition, 59(42), 18717–18722. [Link]

  • Google Patents. (2014). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Spivey, A. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). [Link]

  • Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Eureka. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • Wikipedia. (n.d.). Aryl halide. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Eureka. [Link]

  • The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The SNAr Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2015, December 28). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Erland Stevens. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. [Link]

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singleton, D. A., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-Chloro-5-iodobenzoate from 2-chloro-5-iodobenzoic acid: An Application Note and Detailed Protocol

This comprehensive guide provides detailed protocols for the synthesis of Ethyl 2-chloro-5-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols for the synthesis of Ethyl 2-chloro-5-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. We will explore two primary synthetic routes from 2-chloro-5-iodobenzoic acid: the classic Fischer-Speier Esterification and a robust two-step method involving an acyl chloride intermediate.

Introduction

Ethyl 2-chloro-5-iodobenzoate is a halogenated aromatic ester whose utility stems from the orthogonal reactivity of its substituents. The ester moiety provides a handle for further functionalization or hydrolysis, while the chloro and iodo groups can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This trifunctional scaffold makes it an attractive building block for the synthesis of complex molecules. The choice of synthetic method often depends on the scale of the reaction, the desired purity, and the available resources.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful experimentation.

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Hazards
2-chloro-5-iodobenzoic acidC₇H₄ClIO₂282.46Off-white to yellow solid157-161Toxic if swallowed, causes serious eye damage, very toxic to aquatic life[1][2]
EthanolC₂H₆O46.07Colorless liquid-114Highly flammable liquid and vapor
Sulfuric AcidH₂SO₄98.08Colorless, oily liquid10Causes severe skin burns and eye damage
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid-104Harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water[3][4][5]
Ethyl 2-chloro-5-iodobenzoateC₉H₈ClIO₂310.51Not readily availableNot readily availableExpected to be an irritant

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed.[6]

Causality of Experimental Choices
  • Excess Ethanol : Le Châtelier's principle dictates that using a large excess of ethanol will shift the equilibrium towards the formation of the ester product.[6]

  • Sulfuric Acid as Catalyst : Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] It also acts as a dehydrating agent, sequestering the water produced during the reaction.[8]

  • Reflux Conditions : Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol

Materials:

  • 2-chloro-5-iodobenzoic acid (1.0 eq)

  • Absolute Ethanol (20-30 eq)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 2-chloro-5-iodobenzoic acid (1.0 eq).

  • Add a large excess of absolute ethanol (20-30 eq).

  • Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-chloro-5-iodobenzoate.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[9]

Workflow Diagram

Fischer_Esterification A 1. Combine 2-chloro-5-iodobenzoic acid, excess ethanol, and sulfuric acid in a flask. B 2. Heat to reflux and monitor by TLC. A->B C 3. Cool and remove excess ethanol. B->C D 4. Dissolve in ethyl acetate and perform aqueous workup (water, NaHCO3, brine). C->D E 5. Dry, filter, and concentrate the organic layer. D->E F 6. Purify by column chromatography. E->F G Ethyl 2-chloro-5-iodobenzoate F->G

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Acyl Chloride Formation followed by Esterification

This two-step method is often higher yielding and faster than Fischer esterification. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with ethanol to form the ester.

Causality of Experimental Choices
  • Thionyl Chloride : Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

  • Anhydrous Conditions : The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.[3][4][5]

  • Pyridine or Triethylamine (Optional but Recommended) : A base is often added to the second step to neutralize the HCl generated during the esterification of the acyl chloride, preventing potential side reactions.

Experimental Protocol

Part A: Synthesis of 2-chloro-5-iodobenzoyl chloride

Materials:

  • 2-chloro-5-iodobenzoic acid (1.0 eq)

  • Thionyl chloride (2.0-3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, add 2-chloro-5-iodobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous toluene or DCM as the solvent.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Attach a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (the solution becomes clear, typically 1-3 hours).

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-chloro-5-iodobenzoyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of Ethyl 2-chloro-5-iodobenzoate

Materials:

  • Crude 2-chloro-5-iodobenzoyl chloride (from Part A)

  • Anhydrous Ethanol (1.5-2.0 eq)

  • Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 2-chloro-5-iodobenzoyl chloride in anhydrous DCM or diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.5-2.0 eq) and anhydrous pyridine or triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

  • Add the ethanol/base solution dropwise to the stirred, cooled solution of the acyl chloride using an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Acyl_Chloride_Esterification cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Esterification A 1. React 2-chloro-5-iodobenzoic acid with thionyl chloride and catalytic DMF. B 2. Heat to reflux. A->B C 3. Remove excess thionyl chloride and solvent in vacuo. B->C D Crude 2-chloro-5-iodobenzoyl chloride C->D E 4. Dissolve acyl chloride in anhydrous solvent and cool in an ice bath. D->E F 5. Add a solution of ethanol and base dropwise. E->F G 6. Warm to RT and stir. F->G H 7. Quench with water and perform aqueous workup. G->H I 8. Dry, filter, and concentrate. H->I J 9. Purify by column chromatography. I->J K Ethyl 2-chloro-5-iodobenzoate J->K

Caption: Workflow for the Two-Step Acyl Chloride Method.

Characterization of Ethyl 2-chloro-5-iodobenzoate

Accurate characterization of the final product is crucial to confirm its identity and purity. While experimental data for this specific compound is not widely published, the expected spectral data can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.90-8.00 (d, 1H) : Aromatic proton ortho to the iodine.

  • δ 7.60-7.70 (dd, 1H) : Aromatic proton meta to both the chloro and iodo groups.

  • δ 7.20-7.30 (d, 1H) : Aromatic proton ortho to the chloro group.

  • δ 4.30-4.40 (q, 2H) : Methylene protons of the ethyl group.

  • δ 1.30-1.40 (t, 3H) : Methyl protons of the ethyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ 165-167 : Carbonyl carbon of the ester.

  • δ 140-142 : Aromatic carbon attached to iodine.

  • δ 138-140 : Aromatic carbon attached to the chloro group.

  • δ 130-135 : Other aromatic carbons.

  • δ 90-95 : Aromatic carbon ipso to the iodine.

  • δ 61-63 : Methylene carbon of the ethyl group.

  • δ 13-15 : Methyl carbon of the ethyl group.

Expected Mass Spectrometry (EI):

  • M⁺ : The molecular ion peak would be expected at m/z 310 and 312, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation : Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group (-COOCH₂CH₃).

Conclusion

Both the Fischer-Speier esterification and the two-step acyl chloride method are viable for the synthesis of Ethyl 2-chloro-5-iodobenzoate. The choice between the two will depend on the specific requirements of the researcher. The Fischer esterification is simpler and uses less hazardous reagents, but may be lower yielding and slower. The acyl chloride method is generally more efficient but requires the handling of the highly reactive and corrosive thionyl chloride. Proper purification and characterization are essential to ensure the quality of the final product for its intended downstream applications.

References

  • Thionyl chloride Safety D
  • Thionyl chloride Safety D
  • Thionyl chloride Safety D
  • 2-Chloro-5-iodobenzoic acid Safety D
  • Material Safety Data Sheet of 2-Chloro-5-iodobenzoic acid. (n.d.). Omkar Chemicals.
  • Fischer Esterific
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • 2-CHLORO-5-IODO BENZOIC ACID MSDS. (2019). Loba Chemie.
  • 2-Chloro-5-iodobenzoic acid 97. (n.d.). Sigma-Aldrich.
  • Ethyl 2-chloro-5-iodobenzo
  • 2-Chloro-5-iodobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2016).
  • Purification of Carboxylic Acid Ethyl Esters. (2025). Benchchem.
  • Ethyl-2-chlorobenzo
  • Synthesis, Isolation, and Purification of an Ester. (2003). Flinn Scientific.
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (n.d.).
  • Ethyl 2-chloro-5-iodobenzo
  • Chloro 2-ethyl-5-iodobenzo
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)−H Activation. (2018). The Royal Society of Chemistry.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2020). Research Trend.
  • How to purify esterefication product? (2016).
  • 2-Chloroethyl benzo
  • ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • How will you prepare af Ethyl choride usingthionglile b) methyliodide usi.. (2025). Filo.
  • Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE. (n.d.). Vedantu.
  • Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). (2020). YouTube.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 2-Chloro-5-iodobenzoate in Selective Suzuki Cross-Coupling Reactions

Introduction: The Strategic Advantage of Dihalogenated Scaffolds The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dihalogenated Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and relatively mild conditions.[1] Within the vast scope of this reaction, polyhalogenated aromatic compounds serve as exceptionally versatile building blocks. Ethyl 2-Chloro-5-iodobenzoate is a prime example of such a scaffold, offering two distinct halogen atoms—iodine and chlorine—on a single aromatic ring. This structural feature is not a redundancy but a strategic advantage, enabling chemists to perform sequential, site-selective functionalizations.

The significant difference in the bond dissociation energies of the C–I and C–Cl bonds allows for exquisite chemoselectivity.[2] The C–I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[3][4] This allows for the selective coupling of an arylboronic acid at the 5-position (iodine) while leaving the 2-position (chlorine) untouched. The resulting 2-chloro-5-arylbenzoate intermediate can then be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different substituent at the chloro-position, opening pathways to complex, non-symmetrical biaryl and terphenyl structures crucial in pharmaceutical and materials science discovery.[5][6]

This guide provides a deep dive into the mechanistic basis for this selectivity and offers a robust, field-proven protocol for the mono-arylation of Ethyl 2-Chloro-5-iodobenzoate.

Mechanistic Insight: Achieving Chemoselectivity

The success of a selective Suzuki-Miyaura coupling hinges on the precise control of the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The selectivity observed with Ethyl 2-Chloro-5-iodobenzoate is established in the very first step.

  • Oxidative Addition (The Selectivity-Determining Step): The active Pd(0) catalyst preferentially inserts into the weaker Carbon-Iodine bond over the stronger Carbon-Chlorine bond. This difference in reactivity is substantial, allowing for a wide reaction window where C-I coupling occurs exclusively.[2]

  • Transmetalation: The resulting Aryl-Pd(II)-I complex reacts with an activated boronic acid species (formed by the reaction of the boronic acid with a base). The aryl group from the boronic acid displaces the iodide on the palladium center.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The diagram below illustrates the catalytic cycle for the selective mono-arylation at the C-I position.

Suzuki_Mechanism Catalytic Cycle for Selective C-I Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)(I)L₂ Complex Pd0->OA_Complex Oxidative Addition (Selective at C-I bond) Substrate Ethyl 2-Chloro-5-iodobenzoate Substrate->OA_Complex Transmetalation_Complex Aryl-Pd(II)(Ar')L₂ Complex OA_Complex->Transmetalation_Complex Transmetalation Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex Activates Boronic Acid Transmetalation_Complex->Pd0 Reductive Elimination Product Ethyl 2-Chloro-5-arylbenzoate Transmetalation_Complex->Product

Caption: Catalytic cycle for the selective Suzuki coupling of Ethyl 2-Chloro-5-iodobenzoate.

Protocol 1: Selective Mono-Arylation of Ethyl 2-Chloro-5-iodobenzoate

This protocol details a general and reliable method for the selective Suzuki-Miyaura coupling at the 5-iodo position. Optimization may be required for particularly challenging arylboronic acids.

Materials:

  • Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Sphos (Buchwald Ligand) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow Visualization:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Substrate, Boronic Acid, K₃PO₄ to dry flask B 2. Evacuate & Backfill: Repeat 3x with Argon A->B C 3. Add Catalyst & Ligand: Pd₂(dba)₃ & Sphos B->C D 4. Add Solvents: Degassed Dioxane/Water C->D E 5. Heat Mixture: 80-100 °C, 4-16h D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Dilute: Add Ethyl Acetate & Water F->G H 8. Extract: Separate layers, extract aqueous phase G->H I 9. Wash & Dry: Wash with brine, dry over Na₂SO₄ H->I J 10. Concentrate: Remove solvent in vacuo I->J K 11. Purify: Silica Gel Chromatography J->K

Caption: General workflow for selective Suzuki cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.5 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (Sphos, 3.5 mol%). The use of electron-rich, bulky phosphine ligands like Sphos is crucial for promoting efficient oxidative addition and stabilizing the catalytic species.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction is typically complete within 4-16 hours.

  • Monitoring: Progress can be monitored by withdrawing small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the starting iodide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-Chloro-5-arylbenzoate product.

Data Summary: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent are critical variables that dictate the efficiency of the coupling. The following table provides a summary of typical conditions that have proven effective for the selective coupling of aryl iodides.[2][8][9]

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (1.5)Sphos (3.5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100>90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Toluene/H₂O (5:1)90>95
4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF85>85
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3.0)DME/H₂O (3:1)80>80
4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)Sphos (3.5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100>88

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Conclusion and Future Directions

Ethyl 2-Chloro-5-iodobenzoate is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds provides a reliable handle for selective mono-functionalization under standard palladium catalysis conditions. The resulting mono-arylated product retains the chlorine atom, which can be used as a synthetic handle for subsequent transformations, including a second Suzuki coupling under more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands designed for aryl chloride activation).[10][11] This stepwise approach allows for the controlled and efficient synthesis of complex, multi-substituted aromatic compounds, making it an invaluable strategy for researchers in drug discovery and materials science.

References

  • Title: Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics - ACS Publications URL: [Link]

  • Title: An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides Source: SciSpace (originally from Organic Letters) URL: [Link]

  • Title: Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions Source: ResearchGate (originally from Journal of the American Chemical Society) URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC - NIH URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ResearchGate (originally from ChemInform) URL: [Link]

  • Title: The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Preparation method of 2-chloro-5-iodobenzoic acid Source: Google Patents URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of Ethyl 2-Chloro-5-iodobenzoate in the Synthesis of Dapagliflozin

Abstract and Introduction Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] Marketed for the treatment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] Marketed for the treatment of type-2 diabetes, its therapeutic applications have expanded to include heart failure and chronic kidney disease, underscoring its clinical significance.[1] The molecular architecture of dapagliflozin features a C-aryl glucoside, where the glucose moiety is linked to the aglycone via a robust carbon-carbon bond.[2][3] This structural feature imparts high resistance to enzymatic hydrolysis by glycosidases, ensuring greater bioavailability and metabolic stability compared to natural O-glycosides.[2]

The synthesis of such C-aryl glucosides presents a significant challenge, requiring precise control over reactivity and stereochemistry.[3] A number of synthetic routes have been developed, many of which strategically employ a substituted benzoic acid derivative as the foundational building block for the complex diarylmethane aglycone. This guide focuses on a synthetic pathway commencing with Ethyl 2-Chloro-5-iodobenzoate , a versatile starting material that contains the core aromatic scaffold and functional handles necessary for the key bond-forming reactions. We will dissect the causality behind the experimental choices and provide detailed, field-proven protocols for the key transformations.

The Strategic Rationale for Employing Ethyl 2-Chloro-5-iodobenzoate

The selection of Ethyl 2-Chloro-5-iodobenzoate as a starting material is a deliberate choice rooted in chemical logic and synthetic efficiency. The molecule is pre-functionalized with key features that direct the synthesis towards the target dapagliflozin aglycone:

  • The 2-Chloro Phenyl Core: This provides the foundational aromatic ring with the requisite chlorine substituent of dapagliflozin.

  • The 5-Iodo Group: The iodine atom is an excellent leaving group and a versatile handle for carbon-carbon bond formation. It is primarily used to construct the diarylmethane structure via a Friedel-Crafts acylation, or in alternative routes, it can be converted into an organometallic species for direct coupling with the sugar moiety.

  • The Ethyl Ester: The ester group serves as a masked carboxylic acid. It activates the aromatic ring for the subsequent Friedel-Crafts acylation (when converted to an acid chloride) and is ultimately removed or transformed in the final stages of the synthesis.

The overall synthetic strategy involves two main phases: the construction of the diarylmethane aglycone and the subsequent stereoselective C-glycosylation.

Logical Workflow Diagram

The following diagram illustrates the high-level synthetic workflow starting from the parent 2-Chloro-5-iodobenzoic acid.

dapagliflozin_synthesis cluster_0 Phase 1: Aglycone Synthesis cluster_1 Phase 2: C-Glycosylation & Final Steps A 2-Chloro-5-iodobenzoic Acid B 2-Chloro-5-iodobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Friedel-Crafts Acylation with Ethoxybenzene B->C D Benzophenone Intermediate C->D Lewis Acid (AlCl₃) E Reduction of Ketone D->E Et₃SiH / BF₃·OEt₂ F Diarylmethane Aglycone (Aryl Halide) E->F H Halogen-Metal Exchange (n-BuLi) F->H F->H G Protected Gluconolactone J Coupling Reaction G->J I Aryllithium Species H->I I->J K Hemiketal Intermediate J->K L Reduction & Deprotection K->L M Dapagliflozin L->M Hydrolysis (LiOH)

Caption: High-level workflow for Dapagliflozin synthesis.

Detailed Experimental Protocols

The protocols described below are based on established methodologies in the field and are designed to be self-validating.[4][5][6] All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of the Diarylmethane Aglycone

This phase constructs the core non-sugar portion of dapagliflozin through a two-step sequence: Friedel-Crafts acylation followed by reduction.

Step 1.1: Friedel-Crafts Acylation to form 2-Chloro-5-iodo-4'-ethoxybenzophenone

This reaction creates the diaryl ketone intermediate, which is the precursor to the final diarylmethane structure.[5][7] The conversion of the parent benzoic acid to the more reactive acid chloride is a standard prerequisite for this acylation.

  • Reagents & Materials:

    • 2-Chloro-5-iodobenzoic acid

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Ethoxybenzene (Phenetole)

    • Hydrochloric acid (1M aq.)

    • Saturated sodium bicarbonate solution

    • Brine, Anhydrous magnesium sulfate

  • Procedure:

    • Suspend 2-Chloro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an argon atmosphere.

    • Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride.

    • In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous DCM and cool the slurry to 0 °C in an ice bath.

    • Slowly add ethoxybenzene (1.1 eq) to the AlCl₃ slurry while maintaining the temperature between 0-5 °C.[7]

    • Add a solution of the crude acid chloride in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

    • Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 2-chloro-5-iodo-4'-ethoxybenzophenone.

Causality & Expertise: The use of a strong Lewis acid like AlCl₃ is crucial for activating the acid chloride for electrophilic aromatic substitution.[4] Maintaining a low temperature during the addition of reagents minimizes side reactions, such as the formation of regioisomers. The acidic workup is necessary to decompose the aluminum-ketone complex.

Step 1.2: Reduction of the Diaryl Ketone

The carbonyl group of the benzophenone intermediate is reduced to a methylene bridge to form the final diarylmethane aglycone.[4][5]

  • Reagents & Materials:

    • 2-Chloro-5-iodo-4'-ethoxybenzophenone

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

    • Triethylsilane (Et₃SiH)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Procedure:

    • Dissolve the benzophenone intermediate (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylsilane (2.0-3.0 eq) to the solution.

    • Slowly add boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the diarylmethane aglycone: 1-chloro-4-(4-ethoxybenzyl)-2-iodobenzene.

Causality & Expertise: This ionic hydrogenation is a powerful method for reducing diaryl ketones. BF₃·OEt₂ acts as a Lewis acid to activate the carbonyl oxygen, making the carbon more electrophilic for hydride transfer from triethylsilane. This method is preferred over catalytic hydrogenation, which could inadvertently dehalogenate the molecule.[6]

Protocol 2: Stereoselective C-Glycosylation

This is the most critical phase of the synthesis, where the C-C bond between the aglycone and the glucose moiety is formed. The protocol uses an organolithium intermediate coupled with a protected gluconolactone.[8]

  • Reagents & Materials:

    • Diarylmethane aglycone (from Protocol 1.2)

    • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

    • Methanesulfonic acid (MsOH)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the diarylmethane aglycone (1.1 eq) in anhydrous THF in a flame-dried, multi-neck flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C. The solution may change color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

    • In a separate flask, dissolve 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, again maintaining a temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Prepare a solution of methanesulfonic acid (4.0 eq) in methanol and cool it to -78 °C.

    • Quench the reaction by adding the cold methanolic MsOH solution. This step simultaneously neutralizes the reaction and removes the silyl protecting groups.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Neutralize the mixture with saturated sodium bicarbonate solution and remove the organic solvents under reduced pressure.

    • Extract the residue with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude hemiketal intermediate.

Causality & Expertise: The extremely low temperature (-78 °C) is critical to ensure the stability of the highly reactive aryllithium reagent and prevent unwanted side reactions.[9][10] The use of a persilylated gluconolactone enhances its solubility in THF and protects the hydroxyl groups from the organometallic reagent. The final quench with methanolic acid serves a dual purpose: protonating the intermediate alkoxide and effecting desilylation.[8]

Protocol 3: Final Reduction and Deprotection

The final steps involve the reduction of the anomeric hydroxyl group and hydrolysis of any remaining protecting groups to yield dapagliflozin.

  • Reagents & Materials:

    • Crude hemiketal intermediate (from Protocol 2)

    • Anhydrous Dichloromethane (DCM) / Acetonitrile

    • Triethylsilane (Et₃SiH)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Lithium hydroxide (LiOH)

    • Methanol (MeOH), Tetrahydrofuran (THF), Water

  • Procedure:

    • Note: If acetyl protecting groups were used instead of silyl groups, a deacetylation step is required first. Dissolve the crude acetylated intermediate in a mixture of THF/MeOH/Water.

    • Add an aqueous solution of LiOH (e.g., 1M) and stir at room temperature until the deprotection is complete (monitor by TLC/LC-MS).[8]

    • Neutralize with an acid (e.g., 1M HCl) and extract the product with ethyl acetate.

    • For the reduction of the hemiketal: Dissolve the crude, deprotected hemiketal in a 1:1 mixture of anhydrous DCM and acetonitrile.

    • Cool the solution to -20 °C.

    • Add triethylsilane (2.0 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (2.0 eq).

    • Allow the reaction to stir at a low temperature for several hours until completion.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

    • The final crude dapagliflozin can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the high-purity active pharmaceutical ingredient.[11]

Summary of Quantitative Data

The efficiency of a synthetic route is best summarized by the yields of its key steps. The following table presents typical yields for the transformations described.

Step NumberTransformationStarting MaterialProductTypical Yield (%)
1.1Friedel-Crafts Acylation2-Chloro-5-iodobenzoic acidDiaryl Ketone75-85%[7]
1.2Ketone ReductionDiaryl KetoneDiarylmethane Aglycone80-90%[6]
2.0C-GlycosylationDiarylmethane AglyconeHemiketal Intermediate85-95% (crude)[8]
3.0Final Reduction/DeprotectionHemiketal IntermediateDapagliflozin60-70% (after purification)[8]

Note: Yields are representative and can vary based on scale, purity of reagents, and reaction conditions.

Conclusion

The synthesis of dapagliflozin is a testament to modern organic chemistry, requiring a strategic and multi-step approach. The use of Ethyl 2-Chloro-5-iodobenzoate, or its corresponding acid, provides an efficient entry point to the complex diarylmethane aglycone. By leveraging classic transformations like the Friedel-Crafts acylation and modern organometallic couplings, researchers can successfully navigate the challenges of constructing the critical C-aryl glucoside bond. The protocols and rationale provided in this guide offer a robust framework for scientists engaged in the synthesis of SGLT2 inhibitors and other complex pharmaceutical targets.

References

  • Gv, S. R., & V, V. K. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]

  • Balkanski, S., & Georgiev, A. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 699-706. [Link]

  • (Patent) CN104496952B - Synthesis method of dapagliflozin.
  • (Patent)
  • Hu, L., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate. [Link]

  • (Patent) CN104496952A - Synthesis method of dapagliflozin.
  • Balkanski, S., & Georgiev, A. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 699-706. [Link]

  • Humphries, P. S., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 531-546. [Link]

  • (Patent) US7375213B2 - Methods of producing C-aryl glucoside SGLT2 inhibitors.
  • Lee, J., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17929-17937. [Link]

  • Chen, Y., et al. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules, 27(15), 4909. [Link]

  • (Image) Occurrence and synthesis strategies for C-aryl glycosides. ResearchGate. [Link]

  • Orita, A., & Hirai, G. (2023). A new strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1777. [Link]

  • Boltje, T. J., et al. (2021). The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. Chemistry – A European Journal, 27(41), 10583-10588. [Link]

Sources

Application

Application Notes and Protocols: Ethyl 2-Chloro-5-iodobenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Abstract: Ethyl 2-Chloro-5-iodobenzoate is a trifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract: Ethyl 2-Chloro-5-iodobenzoate is a trifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an ester, a chloro group, and a highly reactive iodo group, offers chemists a platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, explains the rationale behind its synthetic utility, and presents detailed protocols for its application in key bond-forming reactions. Case studies on the synthesis of prominent drugs, such as the SGLT-2 inhibitor Empagliflozin, are used to illustrate its practical importance in modern drug development.

Compound Profile: Physicochemical Properties and Safety

Ethyl 2-Chloro-5-iodobenzoate (CAS No. 289039-54-9) is a halogenated benzoic acid ester.[1] Its utility is derived from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Table 1: Physicochemical Data for Ethyl 2-Chloro-5-iodobenzoate

PropertyValueSource
CAS Number 289039-54-9ChemicalBook[1]
Molecular Formula C₉H₈ClIO₂PubChem[2][3]
Molecular Weight 310.51 g/mol PubChem[2]
Monoisotopic Mass 309.92575 DaPubChem[2][3]
Appearance Yellow to light brown crystalline powderGuidechem[4]
InChIKey YKRGIJMFCRDMOU-UHFFFAOYSA-NPubChemLite[3]

Safety and Handling: As with its parent compound, 2-Chloro-5-iodobenzoic acid, Ethyl 2-Chloro-5-iodobenzoate should be handled in accordance with good industrial hygiene and safety practices.[5] Users should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, to prevent skin and eye contact.[5][6] All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[5] In case of contact, rinse the affected area immediately with plenty of water.[5][6] For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

The Rationale for Use: A Study in Selective Reactivity

The synthetic power of Ethyl 2-Chloro-5-iodobenzoate lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This difference is the cornerstone of its utility, enabling chemists to perform selective reactions at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent transformation. This sequential approach is fundamental to building molecular complexity in a controlled and predictable manner.

Empagliflozin_Workflow A 2-Chloro-5-iodobenzoic Acid B (2-Chloro-5-iodophenyl) (4-fluorophenyl)methanone A->B Friedel-Crafts Acylation C Ethereal Benzophenone Intermediate B->C Etherification w/ (S)-3-hydroxytetrahydrofuran D (S)-3-[4-(5-Iodo-2-chlorobenzyl) phenoxy]tetrahydrofuran C->D Ketone Reduction F Coupling & Reduction D->F I/Mg Exchange E Gluconolactone E->F G Empagliflozin F->G C-Glycosylation & Deprotection

Caption: Simplified workflow for Empagliflozin synthesis.

Relevance to Sotorasib (Anti-Cancer Agent)

Sotorasib (AMG 510) is a first-in-class covalent inhibitor of the KRAS G12C mutation, a significant breakthrough for treating certain types of solid tumors, including non-small cell lung cancer. [8][9][10]The synthesis of Sotorasib and related complex heterocyclic molecules heavily relies on palladium-catalyzed cross-coupling reactions to construct key biaryl bonds. [8][11]While specific routes may vary, the core strategy often involves a Suzuki coupling between a halogenated heterocycle and a boronic acid or boroxine derivative. [11]An intermediate like Ethyl 2-Chloro-5-iodobenzoate, with its defined points of attachment, represents the exact type of building block required for such modular syntheses, allowing for the rapid assembly of the complex drug scaffold.

Standardized Laboratory Protocols

The following protocols are generalized procedures intended as a starting point for laboratory synthesis. Researchers must optimize conditions based on the specific coupling partners and desired scale.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron species, selectively at the C-I position. [12][13]

  • Materials:

    • Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF with water)

  • Procedure:

    • To a flame-dried Schlenk flask, add Ethyl 2-Chloro-5-iodobenzoate, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] transmetal [Ar-Pd(II)L₂-Ar'] reductive pd0->pd2_complex Oxidative Addition product Ar-Ar' pd0->product pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination aryl_iodide Ar-I aryl_iodide->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol facilitates the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. [14]The reaction is highly valuable for introducing alkynyl moieties into pharmaceutical scaffolds.

  • Materials:

    • Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv)

    • Terminal Alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

    • Copper(I) Iodide (CuI) (co-catalyst, 2-5 mol%)

    • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

    • Anhydrous, degassed solvent (e.g., THF or Toluene, if base is not the solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

    • Add the solvent (e.g., THF) and the base (e.g., TEA).

    • Add Ethyl 2-Chloro-5-iodobenzoate and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by column chromatography.

Protocol: Copper-Catalyzed Ullmann Ether Synthesis

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, such as C-O bonds for diaryl ethers. [15]Modern protocols often use ligands to facilitate the reaction at lower temperatures.

  • Materials:

    • Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv)

    • Phenol or Alcohol (1.5-2.0 equiv)

    • Copper(I) salt (e.g., CuI, 10-20 mol%)

    • Ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)

  • Procedure:

    • In an oven-dried flask, combine the phenol/alcohol, base, CuI, and ligand.

    • Evacuate and backfill with an inert atmosphere.

    • Add the anhydrous solvent, followed by Ethyl 2-Chloro-5-iodobenzoate.

    • Heat the mixture to 90-130 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by column chromatography.

Conclusion

Ethyl 2-Chloro-5-iodobenzoate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined and differential reactivity allows for the precise and sequential construction of complex molecular architectures that are central to modern pharmaceuticals. The protocols and applications outlined in this guide underscore its versatility and established role in accelerating the drug development pipeline, from initial discovery to large-scale manufacturing.

References

  • Title: Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 Source: PubChem URL: [Link]

  • Title: The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Sotorasib – Mechanism of Action and Synthesis Source: YouTube URL: [Link]

  • Title: CN111410639B - Preparation method of empagliflozin intermediate impurity Source: Google Patents URL
  • Title: CN114213365A - Synthetic method of empagliflozin intermediate Source: Google Patents URL
  • Title: Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2) Source: PubChemLite URL: [Link]

  • Title: Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer Source: PMC - NIH URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sotorasib | C30H30F2N6O3 | CID 137278711 Source: PubChem - NIH URL: [Link]

  • Title: Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside Source: PubMed URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Improved Synthetic Process of Empagliflozin Source: Chinese Journal of Pharmaceuticals URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer Source: PMC - NIH URL: [Link]

Sources

Method

Application Note: A Validated Protocol for the Saponification of Ethyl 2-Chloro-5-iodobenzoate

Abstract and Introduction 2-Chloro-5-iodobenzoic acid is a critical starting material and key intermediate in the synthesis of pharmaceuticals, most notably for the new generation of anti-diabetic drugs.[1][2] It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

2-Chloro-5-iodobenzoic acid is a critical starting material and key intermediate in the synthesis of pharmaceuticals, most notably for the new generation of anti-diabetic drugs.[1][2] It serves as a fundamental building block for SGLT2 (sodium-glucose co-transporter 2) inhibitors, such as Dapagliflozin, which are used in the treatment of type 2 diabetes.[3][4] The unique molecular structure, featuring both chlorine and iodine atoms, provides a versatile scaffold with a favorable balance of reactivity and stability, making it highly valuable in medicinal chemistry.[5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-5-iodobenzoic acid through the base-catalyzed hydrolysis (saponification) of its ethyl ester precursor, ethyl 2-chloro-5-iodobenzoate. The document details the underlying chemical mechanism, a step-by-step experimental procedure, process optimization parameters, and the scientific rationale behind key steps to ensure reproducibility and high yield.

Reaction Principle: The Mechanism of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is, in practice, an irreversible process, which is why base-catalyzed hydrolysis is often preferred over its acid-catalyzed counterpart for driving reactions to completion.[6][7] The mechanism is a classic example of nucleophilic acyl substitution.[8]

The process unfolds in three primary stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide ion (⁻OCH₂CH₃) is ejected as the leaving group.

  • Deprotonation and Acidification: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 2-chloro-5-iodobenzoate) and ethanol. This acid-base reaction is thermodynamically very favorable and effectively renders the entire process irreversible.[7] To obtain the final product, an external acid is added during the workup phase to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate.[8]

Experimental Workflow Overview

The following diagram illustrates the complete workflow from the starting ester to the purified final product.

G cluster_0 I. Reaction Phase cluster_1 II. Workup & Isolation cluster_2 III. Purification & Drying A 1. Reagent Setup (Ester, NaOH, H₂O, EtOH) B 2. Heating Under Reflux (75-80 °C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Cooling to RT C->D E 5. Acidification (HCl to pH 1-2) D->E F 6. Precipitation & Filtration E->F G 7. Washing of Solid (1% HCl / Water) F->G H 8. Vacuum Drying (<50 °C) G->H I 9. Final Product (2-Chloro-5-iodobenzoic acid) H->I

Caption: Workflow for the synthesis of 2-chloro-5-iodobenzoic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and is based on methodologies reported in the chemical literature.[2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 2-chloro-5-iodobenzoateC₉H₈ClIO₂310.5210.0 g1.0
Sodium Hydroxide (NaOH)NaOH40.001.55 g1.2
Ethanol (EtOH), 95%C₂H₅OH46.0710 mL-
Deionized Water (H₂O)H₂O18.0250 mL-
Hydrochloric Acid (HCl), conc. (~37%)HCl36.46As needed-
Anti-bumping granules--2-3 pieces-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Thermometer or temperature probe

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add sodium hydroxide (1.55 g), deionized water (50 mL), and ethanol (10 mL).

    • Stir the mixture until the sodium hydroxide has completely dissolved.

    • Add ethyl 2-chloro-5-iodobenzoate (10.0 g) to the flask, followed by a few anti-bumping granules.[9]

    • Scientist's Note: Ethanol acts as a co-solvent to increase the solubility of the organic ester in the aqueous basic solution, thereby accelerating the reaction rate.

  • Heating and Reflux:

    • Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.

    • Heat the reaction mixture with vigorous stirring to a gentle reflux, maintaining an internal temperature of 75-80 °C.[2]

    • Scientist's Note: Heating is necessary to provide the activation energy for the hydrolysis. Refluxing prevents the loss of volatile solvents like ethanol while maintaining the reaction temperature.

  • Reaction Monitoring:

    • Allow the reaction to proceed for 45-60 minutes, or until the oily droplets of the ester are no longer visible.[9]

    • The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Petroleum Ether:Ethyl Acetate) to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 250 mL beaker placed in an ice bath to cool further.

    • Slowly add concentrated hydrochloric acid dropwise with continuous stirring. Monitor the pH closely. Continue adding acid until the solution reaches a pH of 1-2.[2]

    • A thick, pale precipitate of 2-chloro-5-iodobenzoic acid will form.

    • Scientist's Note: Acidification is the critical step that converts the soluble sodium carboxylate salt into the insoluble carboxylic acid, enabling its isolation by filtration.[8]

  • Purification and Drying:

    • Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts and acid.

    • Dry the purified solid in a vacuum oven at a temperature below 50 °C until a constant weight is achieved.[2]

Process Parameters and Self-Validation

The success of this protocol relies on the careful control of key parameters. The following table summarizes the recommended conditions and their impact on the reaction outcome.

ParameterRecommended ValueRationale & Impact on Trustworthiness
Base Stoichiometry 1.1 - 1.3 equiv.A slight excess of NaOH ensures the complete consumption of the ester, driving the reaction to completion. This is a self-validating step to maximize yield.
Temperature 75 - 80 °CThis temperature range provides sufficient energy for the reaction without causing degradation of the product or excessive solvent loss. Consistent temperature ensures reproducible results.
Reaction Time 45 - 60 minMonitoring by TLC or visual disappearance of the ester provides a clear endpoint, preventing incomplete reactions or the formation of byproducts from prolonged heating.[9]
Final pH 1 - 2Ensuring a strongly acidic environment during workup is crucial for the complete precipitation of the carboxylic acid. This directly validates the isolation efficiency.[2]
Drying Conditions < 50 °C, VacuumGentle drying conditions prevent thermal decomposition of the final product, ensuring high purity.

Conclusion

The protocol described herein provides a reliable and efficient method for the hydrolysis of ethyl 2-chloro-5-iodobenzoate. By understanding the underlying saponification mechanism and carefully controlling key process parameters, researchers can consistently produce high-purity 2-chloro-5-iodobenzoic acid, a vital intermediate for the development of advanced pharmaceuticals. This self-validating system, which includes in-process monitoring and precise control of workup conditions, ensures a robust and reproducible synthesis suitable for research and drug development applications.

References

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. RSC Education. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • WIPO Patentscope. (2022). WO/2022/074631 A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ChemicalChemBlogs. (2025). Advancing Type 2 Diabetes Research with 2-Chloro-5-Iodobenzoic Acid as a Chemical Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
  • YouTube. (2019). Mechanism of ester hydrolysis. Retrieved from [Link]

  • YouTube. (2020). Esterification: Preparation of Ethyl benzoate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

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Application

The Strategic Role of Ethyl 2-Chloro-5-iodobenzoate in Organometallic Chemistry: A Guide to Selective Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block with Orthogonal Reactivity Ethyl 2-chloro-5-iodobenzoate is a halogenated aromatic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Orthogonal Reactivity

Ethyl 2-chloro-5-iodobenzoate is a halogenated aromatic compound of significant interest in modern synthetic chemistry, particularly in the realm of organometallic cross-coupling reactions. Its utility stems from the differential reactivity of its two halogen substituents: the carbon-iodine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, than the more robust carbon-chlorine bond. This chemoselectivity allows for the sequential and site-specific introduction of different functionalities, making it a powerful building block for the synthesis of complex, polysubstituted aromatic compounds. This attribute is particularly valuable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of novel therapeutic agents, including SGLT2 inhibitors like Dapagliflozin.[1][2]

This guide provides a detailed exploration of the applications of ethyl 2-chloro-5-iodobenzoate in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of the selective reactivity and provide detailed, field-proven protocols for each reaction type.

The Principle of Selective Reactivity

The success of using ethyl 2-chloro-5-iodobenzoate as a scaffold for sequential functionalization hinges on the disparity in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step in cross-coupling reactions.[3] This allows for the selective reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions if desired.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[4] When employing ethyl 2-chloro-5-iodobenzoate, this reaction provides a reliable method for introducing an aryl or heteroaryl substituent at the 5-position.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst. Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The base plays a crucial role in the transmetalation step, activating the organoboron species. A mixed solvent system, typically an organic solvent and water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Coupling reagents Ethyl 2-chloro-5-iodobenzoate + Ar-B(OH)2 conditions Pd(PPh3)4 K2CO3, Dioxane/H2O Heat reagents->conditions product Ethyl 2-chloro-5-arylbenzoate conditions->product

Caption: Suzuki-Miyaura coupling of Ethyl 2-chloro-5-iodobenzoate.

Materials:

Reagent/MaterialPurpose
Ethyl 2-chloro-5-iodobenzoateStarting material
Arylboronic acidCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst
Potassium carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
Deionized waterSolvent
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Ethyl acetateExtraction solvent
BrineWashing solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-5-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 2-chloro-5-arylbenzoate.

Application Note 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is particularly useful for the synthesis of functionalized alkynes, which are versatile intermediates in organic synthesis. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality in Experimental Design

The dual catalytic system is a hallmark of the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base is typically used, which also serves as a solvent in some cases, to deprotonate the alkyne and neutralize the hydrogen halide byproduct.

Experimental Protocol: Selective Sonogashira Coupling

Reaction Scheme:

Sonogashira_Coupling reagents Ethyl 2-chloro-5-iodobenzoate + R-C≡CH conditions Pd(PPh3)2Cl2, CuI Et3N, THF Room Temp. reagents->conditions product Ethyl 2-chloro-5-(alkynyl)benzoate conditions->product

Caption: Sonogashira coupling of Ethyl 2-chloro-5-iodobenzoate.

Materials:

Reagent/MaterialPurpose
Ethyl 2-chloro-5-iodobenzoateStarting material
Terminal alkyneCoupling partner
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]Catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and solvent
Tetrahydrofuran (THF)Co-solvent
Saturated aqueous ammonium chloride (NH₄Cl)Quenching agent
Diethyl etherExtraction solvent

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add ethyl 2-chloro-5-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and triethylamine. Stir the mixture for 10 minutes at room temperature. Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired ethyl 2-chloro-5-(alkynyl)benzoate.

Application Note 3: Heck Reaction for Alkene Arylation

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7] This reaction is a versatile tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules.[8]

Causality in Experimental Design

In the Heck reaction, the choice of base and ligand is crucial for both catalytic activity and selectivity. A phosphine ligand is often used to stabilize the palladium catalyst. A base, typically an amine or a carbonate, is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.

Experimental Protocol: Selective Heck Coupling

Reaction Scheme:

Heck_Coupling reagents Ethyl 2-chloro-5-iodobenzoate + Alkene conditions Pd(OAc)2, P(o-tolyl)3 Et3N, DMF Heat reagents->conditions product Ethyl 2-chloro-5-(alkenyl)benzoate conditions->product

Caption: Heck coupling of Ethyl 2-chloro-5-iodobenzoate.

Materials:

Reagent/MaterialPurpose
Ethyl 2-chloro-5-iodobenzoateStarting material
Alkene (e.g., ethyl acrylate)Coupling partner
Palladium(II) acetate [Pd(OAc)₂]Catalyst precursor
Tri(o-tolyl)phosphine [P(o-tolyl)₃]Ligand
Triethylamine (Et₃N)Base
N,N-Dimethylformamide (DMF)Solvent
Diethyl etherExtraction solvent
1M Hydrochloric acid (HCl)Washing solution

Procedure:

  • Reaction Setup: In a sealed tube, combine ethyl 2-chloro-5-iodobenzoate (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent and Solvent Addition: Add the alkene (1.5 equiv.), anhydrous N,N-dimethylformamide, and triethylamine (2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-(alkenyl)benzoate.

Conclusion

Ethyl 2-chloro-5-iodobenzoate is a highly valuable and versatile building block in organometallic chemistry. Its differentiated halogen reactivity provides a strategic advantage for the regioselective synthesis of complex polysubstituted aromatic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings offer reliable and reproducible methods for the selective functionalization at the 5-position. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively leverage the unique properties of this reagent to advance their synthetic endeavors in drug discovery and materials science.

References

  • WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google P
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Hypervalent halogen chemistry - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. (URL: [Link])

  • CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google P
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (URL: [Link])

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])

  • Dapagliflozin – structure, synthesis, and new indications | Pharmacia. (URL: [Link])

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - ResearchGate. (URL: [Link])

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters - PubMed. (URL: [Link])

  • Synthesis method of dapagliflozin - CN104496952A - Google P
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: Ethyl 2-Chloro-5-iodobenzoate as a Versatile Building Block for the Synthesis of Novel Compounds

Executive Overview Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9) is a trifunctional aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic arrangement of an io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9) is a trifunctional aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic arrangement of an iodo, a chloro, and an ethyl ester group on a benzene ring provides a powerful platform for sequential and site-selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a hierarchical approach to molecular construction, making it an invaluable intermediate in the fields of medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the reactivity profile of Ethyl 2-Chloro-5-iodobenzoate and details field-proven protocols for its application in key cross-coupling reactions, enabling the development of novel and complex molecular architectures. Its utility is notably highlighted in the synthesis of advanced pharmaceutical intermediates, including precursors to modern anti-diabetic drugs.[3][4]

Physicochemical Properties and Reactivity Profile

The synthetic utility of Ethyl 2-Chloro-5-iodobenzoate is rooted in its distinct chemical properties and the differential reactivity of its functional groups.

Table 1: Physicochemical Data

PropertyValue
CAS Number 289039-54-9
Molecular Formula C₉H₈ClIO₂[5]
Molecular Weight 310.51 g/mol [6]
Appearance Off-white to yellow solid
IUPAC Name ethyl 2-chloro-5-iodobenzoate[5]

Reactivity Hierarchy:

The primary advantage of this building block lies in the predictable and selective reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is:

C-I > C-Br > C-OTf > C-Cl [7]

This hierarchy allows chemists to perform selective coupling at the highly reactive iodo-position while leaving the less reactive chloro-position intact for subsequent transformations. The ethyl ester group provides a third handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, typically after the cross-coupling steps have been completed.[8][9]

G cluster_0 Synthetic Strategy A Ethyl 2-Chloro-5-iodobenzoate B Step 1: Selective Coupling at C-I Position (e.g., Suzuki, Sonogashira) A->B Pd(0) cat. Mild Conditions C Step 2: Coupling at C-Cl Position (Harsher Conditions) B->C Pd(0) cat. Ligand/Temp ↑ D Step 3: Ester Modification (Hydrolysis, Amidation) B->D (Optional Direct Modification) C->D E Novel Disubstituted Compound C->E F Final Complex Molecule D->F

Caption: Sequential functionalization workflow for Ethyl 2-Chloro-5-iodobenzoate.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent serves as an excellent electrophile for a variety of palladium-catalyzed reactions. The following protocols provide detailed methodologies for three fundamental C-C and C-N bond-forming reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the building block and various aryl or vinyl boronic acids.[10][11] This reaction is fundamental for constructing the biaryl cores present in many pharmaceutical agents and organic materials.[12]

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source like Pd₂(dba)₃ is used in combination with a phosphine ligand. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition step and facilitates the reductive elimination, leading to high yields.[12]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base, effective for activating the boronic acid to form the boronate species necessary for transmetalation, without causing unwanted side reactions like ester hydrolysis.[10][13]

  • Solvent: A biphasic solvent system like Dioxane/Water is often employed to dissolve both the organic starting materials and the inorganic base, facilitating efficient interaction between all components of the catalytic cycle.[13]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the ligand, such as SPhos (4 mol%).[12]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[14] This reaction is invaluable for synthesizing conjugated enynes and other alkynyl-substituted aromatics, which are important precursors in materials science and for natural product synthesis.[15]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[14][16] The palladium complex undergoes the main catalytic cycle (oxidative addition, reductive elimination), while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center, accelerating the reaction.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[16]

  • Inert Conditions: Sonogashira couplings are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for high yields of the desired cross-coupled product.[14]

Caption: General scheme for the Sonogashira coupling reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.) in a suitable solvent such as THF or Toluene.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and the amine base (e.g., triethylamine, 3.0 equiv.).[16]

  • Initiation: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is a significant transformation in pharmaceutical synthesis.[18]

Causality Behind Experimental Choices:

  • Catalyst System: Modern Buchwald-Hartwig aminations utilize palladium precatalysts paired with sterically hindered, electron-rich phosphine ligands like XPhos. These advanced ligands facilitate the challenging C-N reductive elimination step and are effective even for less reactive aryl chlorides, though they work exceptionally well for aryl iodides.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required.[18] The base's role is to deprotonate the amine, forming the amide anion which then coordinates to the palladium center, displacing the halide in the catalytic cycle.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure the stability of the catalytic species.[18]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support guide for the purification of Ethyl 2-Chloro-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 2-Chloro-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require methodologies to achieve high purity. This guide is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested protocols.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the critical first steps: understanding the nature of your crude material and the common questions that arise before purification.

Q1: What are the typical physical properties of Ethyl 2-Chloro-5-iodobenzoate?

Understanding the basic properties of your target compound is fundamental. Ethyl 2-Chloro-5-iodobenzoate is typically encountered as an off-white to yellow solid or a high-boiling point oil, depending on the residual solvent and impurity profile.

PropertyValueSource
Molecular Formula C₉H₈ClIO₂[1]
Molecular Weight 310.51 g/mol [2]
Monoisotopic Mass 309.92575 Da[2]
Appearance White to light yellow crystalline powder (for the related acid)[3][4]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and alcohols. Sparingly soluble in non-polar solvents like hexanes.General chemical knowledge

Q2: How do I get a preliminary assessment of my crude product's purity?

A quick purity assessment is crucial for selecting the right purification strategy. Thin-Layer Chromatography (TLC) is the most common and effective initial step.

  • Recommended TLC System: A good starting point is a mobile phase of 20% Ethyl Acetate in Hexanes on a standard silica gel plate (Silica Gel 60 F₂₅₄).

  • Visualization: Visualize the spots under UV light (254 nm). You can also use a potassium permanganate stain, although UV is usually sufficient.

  • Interpretation: The main product spot should be the most prominent. The presence of other spots indicates impurities. Note their relative polarities (Rf values) to help diagnose their identity. A spot with a very low Rf (close to the baseline) might indicate the presence of the hydrolyzed carboxylic acid.

Q3: What are the most common impurities I should expect from the synthesis?

Ethyl 2-Chloro-5-iodobenzoate is often synthesized from Ethyl 2-amino-5-iodobenzoate via a Sandmeyer reaction.[5][6] This classic transformation, while effective, can generate a characteristic set of impurities.[7][8]

  • Unreacted Starting Material: Ethyl 2-amino-5-iodobenzoate. This is more polar than the product and will have a lower Rf on TLC.

  • Hydrolysis Product: 2-Chloro-5-iodobenzoic acid. This is a very common impurity, formed if water is present during the reaction or workup.[9] It is highly polar and will typically appear at the baseline on your TLC plate.

  • Phenolic Byproduct: Ethyl 2-hydroxy-5-iodobenzoate. This can form if the diazonium salt intermediate reacts with water.[10] Its polarity is higher than the desired product.

  • Isomeric Impurities: Depending on the synthesis of the precursors, you may find small amounts of isomers such as Ethyl 2-chloro-3-iodobenzoate or di-iodinated species.[11] These often have very similar polarities to the product, making them challenging to separate.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethanol, Acetic Acid) may be present.[6][9]

Section 2: Troubleshooting Common Purification Issues

This section provides direct answers to specific problems you may encounter during the purification process.

Q1: My crude product is a dark, intractable oil. What is the best first step before attempting purification?

A dark, oily crude product often contains non-volatile, colored impurities and residual acids from the synthesis. An initial aqueous workup is highly recommended.

Troubleshooting Protocol: Initial Workup

  • Dissolve the crude oil in a suitable organic solvent like Ethyl Acetate or Dichloromethane (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like 2-Chloro-5-iodobenzoic acid. Observe for any effervescence, which indicates acid neutralization.

    • Water (H₂O).

    • A saturated sodium chloride solution (brine) to break any emulsions and remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent using a rotary evaporator. The resulting material should be cleaner and more suitable for further purification.

Q2: My TLC shows an impurity that is very close to my product spot (ΔRf < 0.1). What is the best purification strategy?

This is a classic challenge, often caused by isomeric impurities.[11] Simple recrystallization is unlikely to be effective. High-resolution flash column chromatography is the preferred method here.

Strategy:

  • Optimize the Mobile Phase: Screen different solvent systems. Sometimes switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Hexanes or Toluene/Acetone system can improve separation.

  • Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-10% Ethyl Acetate over 20-30 column volumes).

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This often results in sharper bands and better separation compared to liquid loading.[12]

Q3: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of impurities prevents proper lattice formation.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-defined crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. You may need a less polar solvent or a mixed-solvent system.

Q4: My overall yield after column chromatography is very low (<50%). Where could my product have gone?

Low yield is a frustrating but common issue. The cause is often chemical or mechanical loss during the process.

Potential Causes & Solutions:

  • Product is Still on the Column: The mobile phase may not be polar enough to elute your product. After you have collected what you believe to be all of your product, try flushing the column with a much more polar solvent (e.g., 50% or 100% Ethyl Acetate) and analyze the collected fractions by TLC.

  • Irreversible Adsorption or Decomposition: Highly functionalized compounds can sometimes irreversibly bind to the acidic silica gel. If you suspect this, you can try using deactivated silica (by adding 1-2% triethylamine to your mobile phase) or switching to a different stationary phase like alumina.

  • Mechanical Loss: Ensure you have quantitatively transferred your material at each step. Rinse flasks and funnels with fresh solvent to recover all material.[12] When combining fractions, rinse each test tube and add the rinsing solvent to the main collection flask.[12]

Section 3: Detailed Purification Protocols

This section provides step-by-step methodologies for achieving high purity. The choice of method depends on the impurity profile and the scale of your experiment.

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial TLC analysis of the crude material.

Purification_Decision_Tree start Crude Ethyl 2-Chloro-5-iodobenzoate tlc Perform TLC Analysis (e.g., 20% EtOAc/Hex) start->tlc check_spots Analyze Impurity Profile tlc->check_spots baseline Significant Baseline Spot? (Likely Acid Impurity) check_spots->baseline Evaluate Polarity well_separated Spots Well Separated? (ΔRf > 0.2) check_spots->well_separated Evaluate Separation baseline->well_separated No wash Perform Acid-Base Wash (e.g., NaHCO3 wash) baseline->wash Yes close_spots Spots Close Together? (ΔRf < 0.2) well_separated->close_spots No column Flash Column Chromatography well_separated->column Yes, and crude is oil recrystallize Recrystallization well_separated->recrystallize Yes, and crude is solid high_res_column High-Resolution Flash Chromatography (shallow gradient) close_spots->high_res_column Yes re_tlc Re-run TLC wash->re_tlc re_tlc->check_spots product Pure Product column->product recrystallize->product high_res_column->product

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying Ethyl 2-Chloro-5-iodobenzoate, especially when dealing with oily products or closely related impurities.

1. Preparation of the Column:

  • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Pack the column using the "wet slurry" method with your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve your crude material in a minimal amount of Dichloromethane.

  • To this solution, add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity mobile phase.

  • If impurities are present, you may use a gradient elution strategy. A typical gradient for this compound is shown in the table below.

  • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

  • Combine the fractions containing the pure product.

4. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[12]

Table: Example Gradient Elution for Flash Chromatography

StepSolvent System (EtOAc in Hexanes)VolumePurpose
12-5%3-5 Column VolumesElute non-polar impurities.
210-15%10-15 Column VolumesElute the target compound, Ethyl 2-Chloro-5-iodobenzoate.
330-50%2-3 Column Volumes"Flush" the column to elute highly polar impurities.
Protocol 2: Recrystallization

If the crude product is a solid and TLC analysis shows that the impurities are significantly more or less polar than the product, recrystallization can be a highly effective and scalable purification method.

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Good candidate solvents for Ethyl 2-Chloro-5-iodobenzoate include Ethanol, Isopropanol, or a mixed solvent system like Ethyl Acetate/Heptane.

  • Test this on a small scale: Place a few milligrams of your crude material in a test tube, add a small amount of solvent, and heat. A good solvent will dissolve the compound completely upon heating and yield crystals upon cooling.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References

  • Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
  • Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. (n.d.). Rasayan Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

  • Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (n.d.). Google Patents.
  • Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • WO/2022/074631 A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID. (n.d.). WIPO Patentscope. Retrieved January 21, 2026, from [Link]

  • 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-56-5. (n.d.). Seema Finechem. Retrieved January 21, 2026, from [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved January 21, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • 2-Chloro 5-Iodo Benzoic Acid (CIBA). (n.d.). Eskay Iodine. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Common side products in the synthesis of Ethyl 2-Chloro-5-iodobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of Ethyl 2-Chloro-5-iodobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of Ethyl 2-Chloro-5-iodobenzoate. Our focus is on identifying, understanding, and mitigating the formation of common side products. This document provides in-depth, cause-and-effect analysis in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Overview of Synthesis

The most prevalent synthetic route to Ethyl 2-Chloro-5-iodobenzoate involves a two-step process:

  • Diazotization & Iodination: A Sandmeyer-type reaction where 5-Amino-2-chlorobenzoic acid is converted to a diazonium salt, which is subsequently reacted with an iodide source (typically potassium iodide) to yield 2-Chloro-5-iodobenzoic acid.

  • Esterification: A Fischer-Speier esterification of 2-Chloro-5-iodobenzoic acid with ethanol in the presence of an acid catalyst to produce the final ethyl ester product.

Each step presents unique challenges and potential for impurity generation. This guide is structured to address these steps sequentially.

Synthesis_Overview cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Esterification A 5-Amino-2-chlorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C Crude 2-Chloro-5-iodobenzoic Acid B->C KI D Purified 2-Chloro-5-iodobenzoic Acid C->D Purification (e.g., Recrystallization) E Ethyl 2-Chloro-5-iodobenzoate D->E Ethanol (excess) H₂SO₄ (cat.), Reflux

Caption: General two-step synthesis pathway for Ethyl 2-Chloro-5-iodobenzoate.

Part 1: Troubleshooting the Diazotization & Iodination Step

This stage is the most critical for impurity generation. The diazonium salt is a highly reactive intermediate, and controlling its reactivity is paramount for achieving high purity of the subsequent carboxylic acid.

Frequently Asked Questions & Troubleshooting

Question 1: My crude 2-Chloro-5-iodobenzoic acid contains several impurities detected by HPLC/TLC. What are they and where do they come from?

Answer: Analysis of crude product from this reaction typically reveals a profile of four key compounds.[1][2] The formation of these side products is intrinsically linked to the reactivity of the diazonium salt intermediate.

Side_Products cluster_main Desired Reaction cluster_side Side Reactions start Diazonium Salt of 2-Chloro-5-aminobenzoic Acid main_product Product: 2-Chloro-5-iodobenzoic Acid start->main_product KI (I⁻) (Desired Path) side1 Side Product 1: 2-Chlorobenzoic Acid (Reduction) start->side1 H₃PO₂ (if present) or Radical H-abstraction side2 Side Product 2: 2-Chloro-3-iodobenzoic Acid (Isomerization) start->side2 Misdirected Iodination (Radical/Cationic) side3 Side Product 3: 2-Chloro-3,5-diiodobenzoic Acid (Over-iodination) start->side3 Excess Iodinating Agent or Reactive Intermediate side4 Side Product 4: 2-Chloro-5-hydroxybenzoic Acid (Hydrolysis) start->side4 H₂O, >10 °C (Decomposition)

Caption: Formation pathways of the desired product and common side products.

Impurity NameCommon NameTypical % in Crude[2]Formation Pathway
2-Chlorobenzoic Acid Reduction/Protodeamination0.3 - 1.0%Replacement of the diazonium group with hydrogen.
2-Chloro-3-iodobenzoic Acid Isomeric Impurity2.0 - 15%Iodination at the incorrect position (C3 instead of C5).
2-Chloro-3,5-diiodobenzoic Acid Di-iodo Impurity0.1 - 1.0%Introduction of a second iodine atom onto the aromatic ring.
2-Chloro-5-hydroxybenzoic Acid Phenolic ImpurityVariableReaction of the diazonium salt with water.

Question 2: What causes the formation of 2-Chlorobenzoic Acid (Reduction product) and how can I prevent it?

Answer: The formation of 2-Chlorobenzoic acid results from a process called hydro-de-diazotization, where the diazonium group is replaced by a hydrogen atom.

  • Causality (The "Why"): The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The process is initiated by a single-electron transfer, forming an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture instead of reacting with the iodide. This is particularly prevalent if the iodide concentration is locally depleted or if radical scavengers/hydrogen donors are present.

  • Troubleshooting & Prevention:

    • Ensure Sufficient Iodide: Add the diazonium salt solution to a well-stirred, sufficiently concentrated solution of potassium iodide. This ensures the aryl radical is trapped by the iodide source before it can abstract a hydrogen.

    • Avoid Reducing Agents: Ensure all reagents are pure and free from unintentional reducing agents. While hypophosphorous acid (H₃PO₂) is sometimes intentionally used to achieve this reduction, its accidental presence would be detrimental.

    • Temperature Control: Maintain strict temperature control (0-5 °C) during diazotization to prevent premature decomposition, which can lead to a more complex reaction mixture and increase the likelihood of side reactions.[4]

Question 3: I am seeing a significant amount of the 2-Chloro-3-iodobenzoic Acid isomer. Why is the iodination not more regioselective?

Answer: This is one of the most common and difficult-to-remove impurities. Its formation is a result of competing electronic and steric factors, as well as potential issues with the starting material.

  • Causality (The "Why"):

    • Electronic Effects: The starting amine, 5-amino-2-chlorobenzoic acid, has three substituents with competing directing effects. The amino group (-NH₂) is strongly activating and ortho-, para- directing. The chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating and meta- directing. While the desired C5 position is para to the strongly directing amino group, the C3 position is ortho. The ortho position is sterically more hindered by the adjacent -COOH group, but it remains an electronically favorable site for reaction.

    • Reaction Mechanism: The radical nature of the Sandmeyer reaction can be less selective than a purely ionic electrophilic aromatic substitution. The aryl radical formed can react at either the C3 or C5 position, with the relative rates influenced by subtle energetic differences.

    • Starting Material Purity: Ensure your starting 5-amino-2-chlorobenzoic acid is not contaminated with its isomer, 3-amino-2-chlorobenzoic acid. The presence of this isomer would directly lead to the formation of 2-chloro-3-iodobenzoic acid.

  • Troubleshooting & Prevention:

    • Verify Starting Material Purity: Run an HPLC or NMR of your starting 5-amino-2-chlorobenzoic acid to rule out isomeric contamination.

    • Optimize Reaction Conditions: Slowly add the diazonium salt solution to the KI solution with vigorous stirring. This prevents localized high concentrations of the reactive intermediate, which may decrease selectivity. Maintaining a low temperature is crucial for stabilizing the diazonium salt and preventing side reactions.[4][5]

Question 4: How can I minimize the formation of the di-iodinated and phenolic impurities?

Answer: These are typically minor impurities but can complicate purification if not controlled.

  • 2-Chloro-3,5-diiodobenzoic Acid (Di-iodination):

    • Cause: This occurs if the product, 2-chloro-5-iodobenzoic acid, undergoes a second iodination. The iodine atom is an activating group, making the ring more susceptible to further reaction than the starting material. This is more likely if a strong iodinating agent is formed in situ or if reaction conditions are too harsh.

    • Prevention: Use a stoichiometric amount of sodium nitrite and potassium iodide. Avoid overly concentrated or harsh acidic conditions that might promote further reaction. Ensure the reaction is quenched promptly once the starting material is consumed (monitored by TLC/HPLC).

  • 2-Chloro-5-hydroxybenzoic Acid (Phenolic Impurity):

    • Cause: This is a classic side reaction in diazotization chemistry. The diazonium salt can react with water, acting as a nucleophile, to form a phenol. This reaction is highly temperature-dependent.[3]

    • Prevention: The most critical factor is temperature. The diazotization and subsequent iodination must be kept cold (ideally 0-5 °C). Allowing the reaction to warm up prematurely will lead to the decomposition of the diazonium salt and formation of the phenol. Use the diazonium salt immediately after its formation, as it is not stable for long periods, even in the cold.[6]

Part 2: Troubleshooting the Fischer Esterification Step

While generally a robust reaction, esterification can be problematic if the starting carboxylic acid is impure or if the reaction is not driven to completion.

Question 5: My esterification reaction seems to stall, and I have a significant amount of starting acid left even after prolonged reflux. What is going wrong?

Answer: Incomplete conversion is the most common issue in Fischer esterification.

  • Causality (The "Why"): Fischer esterification is an equilibrium-controlled process.[7][8] The reaction of the carboxylic acid and alcohol produces the ester and water. The reverse reaction, hydrolysis of the ester by this water, also occurs under the same acidic conditions. If water is not removed or a large excess of alcohol is not used, the reaction will reach an equilibrium where a significant amount of starting material remains.

  • Troubleshooting & Prevention:

    • Use Excess Alcohol: The simplest method to shift the equilibrium is to use the alcohol (ethanol) as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[9][10] A 10-fold excess or greater is recommended.

    • Remove Water: For larger-scale reactions, removing the water as it forms is highly effective. This can be done using a Dean-Stark apparatus with a co-solvent like toluene that forms an azeotrope with water.

    • Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., 5 mol% of concentrated H₂SO₄) is used.

Question 6: During aqueous workup, my yield of the final ester drops significantly. Could I be hydrolyzing the product?

Answer: Yes, this is a distinct possibility.

  • Causality (The "Why"): The ester product is susceptible to acid-catalyzed hydrolysis, which is the exact reverse of the Fischer esterification reaction.[8] If your workup involves quenching the reaction with a large volume of aqueous solution while it is still strongly acidic, you can hydrolyze a portion of the ester back to the carboxylic acid.

  • Troubleshooting & Prevention:

    • Cool Before Quenching: Ensure the reaction mixture is cooled to room temperature or below before adding any aqueous solutions.

    • Neutralize Carefully: Quench the reaction by pouring it over ice and then slowly neutralizing the acid catalyst with a mild base like sodium bicarbonate solution. Monitor the pH to avoid making the solution strongly basic, which could lead to saponification (base-catalyzed hydrolysis).

    • Efficient Extraction: Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization to minimize its contact time with the aqueous phase.

Question 7: Will the impurities from the iodination step affect my esterification?

Answer: Yes, they will carry through the reaction and complicate the final purification.

  • Causality (The "Why"): 2-Chlorobenzoic acid, 2-chloro-3-iodobenzoic acid, and 2-chloro-3,5-diiodobenzoic acid are all carboxylic acids. They will undergo Fischer esterification under the same conditions as your desired product, forming their corresponding ethyl esters.

  • Critical Insight & Recommendation:

    • Purify Before Esterification: It is highly recommended to purify the 2-Chloro-5-iodobenzoic acid intermediate before proceeding to the esterification step. The boiling points and polarities of the impurity esters will be very similar to your desired product, making final purification by distillation or chromatography extremely challenging.

    • Purification Protocol: The crude 2-Chloro-5-iodobenzoic acid can be effectively purified by recrystallization. A common and effective solvent for this is toluene.[1][2] Dissolving the crude solid in hot toluene and allowing it to cool slowly often yields the desired product in high purity, leaving the more soluble isomers and other impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification of Crude 2-Chloro-5-iodobenzoic Acid by Recrystallization
  • Dissolution: Place the crude 2-Chloro-5-iodobenzoic acid in a flask. Add toluene (approximately 2-3 mL per gram of crude material to start).

  • Heating: Heat the mixture to reflux with stirring. The solid should dissolve completely. If it does not, add small portions of additional hot toluene until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by HPLC and melting point.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Available at: [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (2014). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Gallou, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Google Patents. (2022). WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.
  • Google Patents. (2019). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Eureka | Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Available at: [Link]

  • Organic Process Research & Development. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Available at: [Link]

  • Google Patents. (2017). US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • PMC | PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • University Course Document. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support hub for researchers utilizing Ethyl 2-Chloro-5-iodobenzoate in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable answers to common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers utilizing Ethyl 2-Chloro-5-iodobenzoate in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will delve into the underlying principles of chemoselectivity and provide detailed troubleshooting workflows for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses foundational questions regarding the unique reactivity of Ethyl 2-Chloro-5-iodobenzoate.

Q1: I am trying to perform a cross-coupling reaction on Ethyl 2-Chloro-5-iodobenzoate. Which halogen will react first and why?

A: The iodine atom will react selectively over the chlorine atom. This chemoselectivity is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds and the initial, rate-determining step of most cross-coupling cycles: oxidative addition.

The C-X bond strength follows the trend C-Cl > C-Br > C-I. The weaker Carbon-Iodine bond requires less energy to break, allowing it to undergo oxidative addition to the Pd(0) catalyst center much more readily than the robust Carbon-Chlorine bond.[1] This intrinsic reactivity difference is the cornerstone of performing sequential couplings on dihalogenated substrates. By carefully controlling reaction conditions, you can isolate the product of the first coupling at the iodo-position before proceeding to a second, more forcing reaction at the chloro-position.

Q2: My reaction is sluggish or failing completely. What are the universal first-aid checks I should perform, regardless of the coupling type?

A: When a cross-coupling reaction fails, a systematic check of fundamental parameters is the most efficient way to diagnose the problem. Before making drastic changes to your protocol, verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2][3] Oxygen can lead to catalyst decomposition and promote undesirable side reactions, such as the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[2][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality & Activity:

    • Catalyst: Palladium precatalysts, especially those stored improperly, can lose activity. If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle G3 or G4 precatalyst).[2]

    • Reagents: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.[3][5] Terminal alkynes can also be unstable. Use fresh, high-purity reagents whenever possible.

    • Solvents & Bases: Use anhydrous, degassed solvents. Ensure your base is pure, finely powdered for maximum surface area, and has not absorbed atmospheric moisture.[3]

Q3: I have an ester functional group on my substrate. Are there any special precautions I need to take?

A: Yes, the ethyl ester is sensitive to hydrolysis, particularly under strongly basic conditions at elevated temperatures. When choosing a base, consider its strength and the reaction temperature. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize ester saponification.[6] If hydrolysis remains an issue, using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions can be effective.[3][6]

Section 2: Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating aryl-aryl or aryl-vinyl bonds.

FAQ 1: I'm attempting to couple a boronic acid at the C-I position, but my yield is low and I see a lot of unreacted starting material.

A: This is a common issue that can often be resolved by optimizing the "three-legged stool" of the Suzuki reaction: the catalyst/ligand system, the base, and the solvent.

  • Catalyst & Ligand: While Pd(PPh₃)₄ can work for simple substrates, the sterically hindered environment and electron-withdrawing nature of the ester group may require a more active catalytic system. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands dramatically accelerate the rates of both oxidative addition and reductive elimination.[7][8][9] These ligands stabilize the palladium center and promote the formation of the active monoligated palladium species.

  • Base Selection & Role: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11] The choice of base is critical.

    • K₃PO₄: A strong, effective base, often used in challenging couplings.

    • K₂CO₃ or Cs₂CO₃: Common, effective choices. Cesium carbonate is more soluble in organic solvents and can be beneficial in sluggish reactions.[12]

    • Ensure the base is finely powdered to maximize its reactivity in the heterogeneous mixture.

  • Solvent System: The solvent must solubilize the aryl halide, the catalyst, and to some extent, the base/boronate complex. Common systems include mixtures of an organic solvent with water.

    • 1,4-Dioxane/H₂O or THF/H₂O: Excellent general-purpose solvent systems.[12]

    • Toluene/H₂O: A good choice, especially for higher temperature reactions.

**dot graph "Suzuki_Troubleshooting" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Troubleshooting workflow for low conversion in Suzuki couplings.

FAQ 2: I have successfully coupled at the iodine position. How do I now achieve a second coupling at the C-Cl position?

A: Activating a C-Cl bond is significantly more challenging and requires a more specialized and robust catalytic system and more forcing conditions.[13]

  • High-Activity Catalysts: Standard catalysts used for C-I coupling will likely be ineffective. You must use catalyst systems specifically designed for C-Cl activation. These typically involve very bulky and electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) like IPr.[14][15] These ligands promote the difficult oxidative addition step into the strong C-Cl bond.

  • Reaction Conditions: Expect to use higher temperatures (100-120 °C or higher), which may necessitate the use of a sealed reaction vessel or microwave irradiation to prevent solvent evaporation.

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is typically required.

ParameterSelective C-I Coupling (Typical)C-Cl Coupling (Typical)Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, Palladacycle PrecatalystsC-Cl bond requires a more active catalyst for oxidative addition.
Ligand PPh₃, or noneXPhos, SPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands are essential to activate the strong C-Cl bond.[7][15]
Base K₂CO₃, Na₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Stronger base often needed for the more difficult coupling.
Solvent Dioxane/H₂O, THF/H₂O, TolueneDioxane, Toluene, DMF, DMAcHigher boiling point solvents are often required for increased temperature.
Temperature 60 - 90 °C100 - 140 °C (or Microwave)Higher thermal energy is needed to overcome the activation barrier for C-Cl cleavage.

Table 1. Comparison of typical starting conditions for Suzuki-Miyaura couplings at the C-I vs. C-Cl positions.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes.

FAQ 1: My Sonogashira coupling at the C-I position is plagued by a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: The formation of a diyne byproduct from the homocoupling of your terminal alkyne is the most common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen.[4][16][17]

  • Rigorous Degassing: This cannot be overstated. Your amine base and solvent must be meticulously degassed using methods like freeze-pump-thaw cycles or by bubbling with argon for an extended period (30+ minutes).

  • Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary culprit in promoting Glaser coupling.[16] Numerous copper-free Sonogashira protocols have been developed. These often require a slightly higher catalyst loading or a specific palladium/ligand combination but can completely suppress the homocoupling side reaction.

  • Modified Atmosphere: Some protocols report that performing the reaction under a dilute atmosphere of hydrogen gas mixed with nitrogen or argon can significantly diminish homocoupling.[4]

**dot graph "Sonogashira_Homocoupling" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Logic diagram for troubleshooting alkyne homocoupling.

Heck Coupling: C(sp²)-C(sp²) Vinyl Bond Formation

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[18]

FAQ 1: My Heck reaction is giving a low yield, and I observe palladium black crashing out of the solution.

A: The precipitation of palladium black is a clear sign of catalyst decomposition, where Pd(0) species agglomerate and lose their catalytic activity. This is a common failure mode in Heck reactions.[19]

  • Ligand Choice: While "ligandless" Heck reactions (often using Pd(OAc)₂) are possible, the catalyst is often unstable. The addition of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) helps to stabilize the soluble Pd(0) species and prevent precipitation.

  • Phase-Transfer Catalysts: For reactions involving inorganic bases (like K₂CO₃ or NaOAc) in polar aprotic solvents (like DMF or NMP), the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or chloride (TBAC) can be highly beneficial. These salts help to maintain a higher concentration of the active, anionic palladium complex in solution and can prevent agglomeration.[20]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Section 3: Experimental Protocols & Workflows

The following protocols are starting points and may require optimization for your specific coupling partners.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 85 °C) and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to check for the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Position
  • Vessel Preparation: To a dry reaction vial with a stir bar, add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI) co-catalyst (1-2 mol%).

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.

  • Solvent/Base Addition: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.[22]

  • Purification: Purify the crude product by flash column chromatography.

**dot graph "General_Catalytic_Cycle" { graph [splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support resource for Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot challenges associated with the reactivity of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your synthetic outcomes.

Section 1: Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during cross-coupling reactions involving Ethyl 2-Chloro-5-iodobenzoate. The questions are structured to guide you through a logical diagnostic process.

Q1: My Suzuki or Sonogashira coupling reaction is failing or showing very low conversion. Where do I start troubleshooting?

Failure to achieve significant conversion with Ethyl 2-Chloro-5-iodobenzoate is a frequent challenge. Despite possessing a highly reactive C–I bond, the molecule's electronic and steric properties demand careful optimization. The primary bottleneck is often the efficiency of the palladium catalyst's catalytic cycle.

Your starting point should be a systematic evaluation of four key areas: Catalyst System Activation , Reaction Conditions , Reagent Quality , and Potential Side Reactions . The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow start Low Conversion / No Reaction catalyst 1. Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst conditions 2. Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions If catalyst system is standard (e.g., Pd(PPh3)4) solution_catalyst Implement bulky, electron-rich ligands (e.g., Buchwald type). Use a modern precatalyst (G3/G4). Ensure anaerobic conditions. catalyst->solution_catalyst reagents 3. Verify Reagent Integrity (Substrate, Boronic Acid, etc.) conditions->reagents If conditions are mild (e.g., Na2CO3, aq. solvent) solution_conditions Screen stronger bases (K3PO4, Cs2CO3). Use anhydrous polar aprotic solvents (Dioxane, THF, DMF). Incrementally increase temperature. conditions->solution_conditions side_reactions 4. Investigate Side Reactions (Hydrolysis, Homocoupling) reagents->side_reactions solution_reagents Confirm purity via NMR/LC-MS. Use fresh boronic acid or convert to pinacol ester. Degas solvents thoroughly. reagents->solution_reagents solution_side_reactions Use anhydrous conditions to prevent ester hydrolysis & protodeboronation. Ensure rigorous degassing to prevent homocoupling. side_reactions->solution_side_reactions

Caption: Systematic troubleshooting workflow for low reactivity.
Q2: I am recovering my starting material. How can I improve the oxidative addition step?

Recovering the aryl halide is a classic sign that the active Pd(0) catalyst is not efficiently inserting into the C–I bond. While the C–I bond is inherently reactive, the ortho-chloro substituent on Ethyl 2-Chloro-5-iodobenzoate introduces steric hindrance that can challenge smaller, less electron-rich catalyst systems.

The Underlying Chemistry: The Oxidative Addition Step Oxidative addition is typically the first and often rate-limiting step in a cross-coupling cycle. A Pd(0) species, usually coordinated by phosphine ligands, attacks the carbon-halide bond. The reactivity trend is I > Br > Cl.[1] For this substrate, the reaction should occur selectively at the C–I bond. If this step is slow, the entire catalytic cycle stalls.

Solutions:

  • Switch to Modern Catalyst Systems: Standard catalysts like Pd(PPh3)4 can be inefficient for sterically demanding substrates, sometimes leading to poor reactivity with aryl iodides at lower temperatures.[2]

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos (Buchwald ligands), or cataCXium A are designed to accelerate oxidative addition and subsequent reductive elimination.[3] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature increases the nucleophilicity of the palladium center, facilitating its attack on the C-I bond.[1][4]

    • Employ Pre-formed Catalysts (Precatalysts): Use air-stable Pd(II) precatalysts like XPhos Pd G3 or G4. These complexes generate the active Pd(0) species reliably and efficiently in situ, avoiding issues with catalyst activation.[5]

  • Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[6] It can also promote the unwanted homocoupling of boronic acids.[6] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 L₂Pd(0) (Active Catalyst) pdi_complex L₂Pd(II)(Ar)(I) pd0->pdi_complex Oxidative Addition (Ar-I) Product Coupled Product pdt_complex L₂Pd(II)(Ar)(R') pdi_complex->pdt_complex Transmetalation (R'-B(OR)₂) pdt_complex->pd0 Reductive Elimination (Ar-R') ArI Ethyl 2-Chloro-5-iodobenzoate Boronic R'-B(OR)₂

Caption: Key steps in the Pd-catalyzed Suzuki-Miyaura cycle.
Q3: My reaction produces a complex mixture with multiple side products. What is happening?

The formation of side products points towards competing reaction pathways or degradation of your reagents. For this substrate, the most common culprits are protodeboronation of the organoboron reagent, homocoupling, and hydrolysis of the ester.

Common Side Reactions & Solutions:

Side ReactionCauseDiagnostic ClueMitigation Strategy
Protodeboronation The boronic acid reacts with trace water or protic solvents, replacing the boron group with hydrogen. This is often accelerated by certain bases and high temperatures.[3]Formation of the arene (R'-H) corresponding to your boronic acid.Use an anhydrous base (e.g., K₃PO₄) and anhydrous solvents (e.g., dry dioxane, THF). Consider converting the boronic acid to a more robust boronate ester (e.g., pinacol ester).
Homocoupling (Glaser/Ullmann) Oxygen in the reaction mixture can lead to oxidative coupling of two boronic acid molecules (R'-R') or two aryl halide molecules (Ar-Ar).[6] The Sonogashira reaction is particularly prone to alkyne homocoupling.[7]Detection of symmetrical biaryl (R'-R') or diyne products.Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar/N₂). For Sonogashira, using a copper co-catalyst (CuI) can sometimes suppress diyne formation, though copper-free conditions are often preferred to avoid this.[8]
Ester Hydrolysis The ethyl ester group can be hydrolyzed to a carboxylate under strongly basic aqueous conditions, especially at elevated temperatures (>80-100 °C).[9]The product has a carboxylic acid instead of an ethyl ester (detectable by LC-MS as a more polar spot/peak with a different M/Z).Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. If aqueous conditions are necessary, use a milder base (e.g., K₂CO₃) and the lowest effective temperature.
Dehalogenation Reduction of the C-I or C-Cl bond to C-H.Formation of Ethyl 2-chlorobenzoate or Ethyl 5-iodobenzoate.This can be caused by impurities or catalyst degradation pathways. Ensure high-purity reagents and an optimized catalyst system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen sites (I vs. Cl)?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy. The established trend is C–I > C–Br > C–OTf > C–Cl .[1][10]

Therefore, for Ethyl 2-Chloro-5-iodobenzoate, the C–I bond is significantly more reactive than the C–Cl bond. This differential reactivity is highly advantageous, allowing for selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. Achieving high selectivity requires careful control of reaction conditions to prevent competitive reaction at the C–Cl bond, which typically requires more forcing conditions (higher temperatures and more active catalysts).[6]

Q2: Are there any specific stability or handling concerns for this compound?

Ethyl 2-Chloro-5-iodobenzoate is a stable solid under standard laboratory conditions. However, like most halogenated aromatic compounds and esters, certain precautions are necessary to ensure its integrity:

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Hydrolytic Stability: While generally stable, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, particularly with prolonged heating in aqueous media.[9] This can lead to the formation of 2-Chloro-5-iodobenzoic acid, which may complicate purification and affect subsequent reactions.

  • Handling: The compound and its parent acid are classified as irritants and may be toxic if swallowed.[11][12] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Q3: Is it possible to perform sequential cross-coupling reactions?

Yes, the significant difference in reactivity between the C–I and C–Cl bonds makes this molecule an excellent substrate for sequential or stepwise cross-coupling reactions. A typical strategy would be:

  • First Coupling (at C–I): Perform a Suzuki, Sonogashira, Heck, or other cross-coupling reaction under conditions optimized for the aryl iodide. This can usually be accomplished at moderate temperatures (e.g., 60-90 °C) with a standard palladium catalyst system.

  • Second Coupling (at C–Cl): After purification of the mono-coupled product, a second coupling can be performed at the less reactive C–Cl bond. This step typically requires more forcing conditions:

    • Higher Temperatures: Often >100 °C.

    • More Active Catalyst System: Use of highly active, bulky, electron-rich ligands (e.g., SPhos, tBuXPhos) is often mandatory.[3]

    • Stronger Base: K₃PO₄ or Cs₂CO₃ are commonly used.

Q4: Could Nucleophilic Aromatic Substitution (SNAr) be a competing reaction pathway?

Nucleophilic Aromatic Substitution (SNAr) is a plausible, but typically minor, competing pathway under specific conditions.[13]

Requirements for SNAr:

  • An aromatic ring with a good leaving group (like Cl or I).

  • The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14]

  • A strong nucleophile.

In Ethyl 2-Chloro-5-iodobenzoate, the ethyl ester is an EWG. It is para to the iodine and ortho to the chlorine, activating both positions towards nucleophilic attack.[15] While a palladium-catalyzed cross-coupling is kinetically favored for most organometallic partners, strong nucleophiles present in the reaction mixture (e.g., hydroxide or alkoxide bases at high temperatures) could potentially lead to minor SNAr side products. This is another reason to favor non-nucleophilic inorganic bases like K₃PO₄ or K₂CO₃ over bases like NaOH or NaOEt when possible.

Section 3: Recommended Protocols & Data

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling at the C-I Position

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Reagents & Equipment:

  • Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: In a fume hood, add Ethyl 2-Chloro-5-iodobenzoate, the arylboronic acid, and K₃PO₄ to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the required volume of anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Briefly bubble inert gas through the stirred solution for 5-10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Electron-neutral/rich Arylboronic AcidPd(PPh₃)₄ (5%) or XPhos Pd G3 (2%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)80–90
Suzuki-Miyaura Electron-deficient or Hindered Arylboronic AcidXPhos Pd G3 (2%) or SPhos Pd G3 (2%)K₃PO₄ (3.0)1,4-Dioxane or THF90–110
Sonogashira (Cu-free) Terminal AlkynePd(PPh₃)₂Cl₂ (2%) / XPhos (4%)Cs₂CO₃ (2.5)DMF or Dioxane60–80
Sonogashira (Cu co-catalyst) Terminal AlkynePd(PPh₃)₂Cl₂ (2%) / CuI (4%)Et₃N or DIPEATHF or TolueneRT–60

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Karimi, B., Zamani, A., & Elhamifar, D. (2013). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 1(1), 89-100. [Link]

  • Amatore, C., Jutand, A., & M'Barki, M. A. (1992). Rate and mechanism of the oxidative addition of iodobenzene to a palladium(0) complex. Evidence for a reversible oxidative addition. Organometallics, 11(9), 3009–3013. [Link]

  • Rosa, G. R., et al. (2021). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 32, 1645-1654. [Link]

  • Carcenac, Y., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8930-8935. [Link]

  • Riedel, J. E., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(46), 12202-12205. [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]

  • Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Xu, X., & Dai, D. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

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  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • James, T. L., et al. (2018). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(54), 14534-14541. [Link]

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [Link]

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  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support center for the purification of Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.

Understanding the Challenges in Purifying Ethyl 2-Chloro-5-iodobenzoate

Ethyl 2-Chloro-5-iodobenzoate is a key building block in the synthesis of various pharmaceuticals. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of structurally similar impurities and the compound's susceptibility to hydrolysis.

Common impurities can arise from the multi-step synthesis, which often involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction. These impurities may include:

  • Starting Materials: Unreacted 2-chloro-5-iodobenzoic acid or the aniline precursor.

  • Regioisomers: Isomeric byproducts such as ethyl 2-chloro-3-iodobenzoate and ethyl 2-chloro-3,5-diiodobenzoate.

  • Hydrolysis Product: 2-Chloro-5-iodobenzoic acid, formed by the breakdown of the ester.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.

This guide will provide you with the expertise to effectively remove these impurities and obtain high-purity Ethyl 2-Chloro-5-iodobenzoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 2-Chloro-5-iodobenzoate.

Problem Potential Cause Recommended Solution
Low Purity After Initial Workup Incomplete reaction or significant side product formation.Optimize the reaction conditions of the preceding synthetic step. Consider a preliminary purification of the crude product before fine purification.
Inefficient extraction during workup.Ensure complete phase separation during aqueous washes. Use a brine wash to break emulsions and remove excess water.
Presence of Carboxylic Acid Impurity Hydrolysis of the ester during workup or storage.Avoid strongly acidic or basic conditions during aqueous washes. Use a mild base like sodium bicarbonate for neutralization. Store the purified ester in a cool, dry place.
Incomplete esterification.Drive the esterification reaction to completion using excess ethanol or by removing water as it forms.
Co-elution of Impurities in Column Chromatography Inappropriate mobile phase polarity.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A less polar solvent system will generally provide better separation of closely related isomers.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Oiling Out During Recrystallization The compound is insoluble in the cold solvent but too soluble in the hot solvent.Use a solvent mixture. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[1]
Cooling the solution too quickly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
Poor Recovery After Purification Loss of product during multiple purification steps.Minimize the number of transfers and purification steps. Optimize a single purification method (e.g., column chromatography or recrystallization) to achieve the desired purity in one step if possible.
Hydrolysis during purification.If using aqueous washes, perform them quickly and at a low temperature. Ensure all glassware is dry before handling the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 2-Chloro-5-iodobenzoate?

A1: The most common impurities are typically unreacted 2-chloro-5-iodobenzoic acid, regioisomers such as ethyl 2-chloro-3-iodobenzoate, and residual solvents from the reaction. The presence and amount of these impurities will depend on the specific synthetic route and reaction conditions used.

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is a quick and effective way to visualize the number of components in your crude material. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structure of impurities if they are present in sufficient quantities.[3][4][5][6]

Q3: My compound appears to be degrading during column chromatography. What could be the cause?

A3: Ethyl 2-Chloro-5-iodobenzoate can be susceptible to hydrolysis on silica gel, which is slightly acidic. If you observe streaking on your TLC plate or a new spot appearing during chromatography, this could be due to hydrolysis back to the carboxylic acid. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent, e.g., 0.1-1%) or switch to a less acidic stationary phase like alumina.

Q4: What is the best solvent system for recrystallizing Ethyl 2-Chloro-5-iodobenzoate?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For esters like Ethyl 2-Chloro-5-iodobenzoate, a good starting point is a mixed solvent system. A common choice is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).[1][7] You will need to determine the optimal ratio experimentally.

Q5: Can I purify Ethyl 2-Chloro-5-iodobenzoate by distillation?

A5: Yes, vacuum distillation can be an effective method for purifying Ethyl 2-Chloro-5-iodobenzoate, especially for removing non-volatile impurities. However, it may not be effective at separating closely boiling regioisomers. It is important to use a high-vacuum pump and to monitor the temperature carefully to avoid thermal degradation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying Ethyl 2-Chloro-5-iodobenzoate using silica gel column chromatography.

1. Mobile Phase Selection:

  • Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
  • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product to ensure good separation.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

3. Sample Loading:

  • Dissolve the crude Ethyl 2-Chloro-5-iodobenzoate in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
  • Carefully apply the sample to the top of the silica gel.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.
  • Monitor the elution of the components by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Ethyl 2-Chloro-5-iodobenzoate.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying Ethyl 2-Chloro-5-iodobenzoate by recrystallization.

1. Solvent Selection:

  • Experiment with different solvent systems to find one that provides good crystal formation. A mixture of ethyl acetate and hexanes is a good starting point.

2. Dissolution:

  • Place the crude Ethyl 2-Chloro-5-iodobenzoate in an Erlenmeyer flask.
  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently to dissolve the solid.

3. Induction of Crystallization:

  • Once the solid is dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
  • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
  • Allow the flask to cool slowly to room temperature.

4. Crystal Formation and Isolation:

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

5. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Ethyl 2-Chloro-5-iodobenzoate Column Column Chromatography Crude->Column Primary Method Recrystal Recrystallization Crude->Recrystal Alternative Distill Vacuum Distillation Crude->Distill For Non-volatile Impurities Pure Pure Ethyl 2-Chloro-5-iodobenzoate Column->Pure Recrystal->Pure Distill->Pure TLC TLC HPLC HPLC / GC-MS NMR NMR Pure->TLC Quick Check Pure->HPLC Quantitative Analysis Pure->NMR Structural Confirmation

Caption: Purification workflow for Ethyl 2-Chloro-5-iodobenzoate.

Logical Relationship of Impurities and Purification Techniques

ImpurityRemoval cluster_impurities Potential Impurities cluster_techniques Purification Techniques StartingMaterial Starting Material 2-Chloro-5-iodobenzoic acid Column Column Chromatography Good for polar impurities and isomers StartingMaterial->Column Effective AcidBase Acid-Base Extraction Specific for acidic/basic impurities StartingMaterial->AcidBase Highly Effective Regioisomers Regioisomers e.g., Ethyl 2-chloro-3-iodobenzoate Regioisomers->Column Most Effective Recrystal Recrystallization Good for removing less soluble impurities Regioisomers->Recrystal May be effective HydrolysisProduct Hydrolysis Product 2-Chloro-5-iodobenzoic acid HydrolysisProduct->AcidBase Highly Effective

Caption: Relationship between impurities and effective purification methods.

References

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Retrieved from [Link]

  • Allen. (n.d.). Ethyl benzoate to benzoic acid?. Allen. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Quora. Retrieved from [Link]

  • SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organometallics, 29(9), 2176-2179.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry, 12, 1598-1604.
  • LCGC Europe, 22(12), 630-639.
  • American Pharmaceutical Review. (2012, September 12). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-5-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • D. P. Bhosale College, Koregaon. (n.d.). Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]

  • DSpace. (2016, November 21). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

Sources

Optimization

Preventing dehalogenation in Ethyl 2-Chloro-5-iodobenzoate reactions

Welcome to the dedicated support center for Ethyl 2-Chloro-5-iodobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Ethyl 2-Chloro-5-iodobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique halogenation pattern of this molecule offers a powerful platform for sequential, site-selective cross-coupling reactions. However, it also presents a distinct challenge: preventing undesired dehalogenation, which can lead to reduced yields, complex product mixtures, and purification difficulties.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively. Our focus is on understanding the "why" behind the experimental choices, empowering you to make informed decisions in your own work.

Part 1: Troubleshooting Guide - Dehalogenation Events

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Issue 1: Significant Formation of Ethyl 2-Chlorobenzoate (De-iodination)

You've set up a Suzuki-Miyaura coupling to react at the iodine position, but your crude NMR or LC-MS analysis shows a major byproduct corresponding to the mass of Ethyl 2-Chlorobenzoate.

Probable Causes & Solutions

  • Palladium Catalyst Selection & State:

    • The "Why": The oxidative addition of the C-I bond to a Pd(0) species is the desired first step. However, if the Pd(0) catalyst is overly reactive or if β-hydride elimination from certain ligands is facile, it can lead to a competing hydrodehalogenation pathway. Some palladium sources, especially if not properly handled, may contain impurities that facilitate this side reaction.

    • Troubleshooting Steps:

      • Switch to a More Stable Pd(0) Source: If you are using Pd(OAc)₂ with a reducing phosphine ligand, consider switching to a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst.

      • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired cross-coupling over dehalogenation. Consider ligands like SPhos, XPhos, or RuPhos.

      • Catalyst Loading: Counterintuitively, sometimes lower catalyst loading can minimize side reactions. Start with 1-2 mol % and optimize from there.

  • Base and Solvent System:

    • The "Why": The choice of base and solvent can profoundly influence the reaction outcome. Protic solvents (like water or alcohols) can serve as a hydride source, especially in the presence of a strong base, leading to hydrodehalogenation.

    • Troubleshooting Steps:

      • Use an Anhydrous, Aprotic Solvent: Switch from solvent systems containing water or alcohols to options like 1,4-dioxane, toluene, or DME. Ensure your solvent is rigorously dried.

      • Select a Non-Nucleophilic, Moderately Strong Base: Strong bases like NaOH or KOH in the presence of trace water can promote dehalogenation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-Chloro-5-iodobenzoate (1.0 equiv), the boronic acid partner (1.1-1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol %) and the ligand (if not using a precatalyst).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction to the optimized temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Issue 2: Formation of Ethyl 5-Iodobenzoate (De-chlorination)

You are attempting a reaction at the chloro- position, perhaps a high-temperature Buchwald-Hartwig amination, after having successfully functionalized the iodo- position. Your analysis reveals the loss of the chlorine atom.

Probable Causes & Solutions

  • Reaction Temperature and Duration:

    • The "Why": The C-Cl bond is significantly stronger than the C-I bond. Activating it often requires more forcing conditions (higher temperatures). However, prolonged exposure to high temperatures, especially with highly active catalyst systems, can provide enough energy to induce de-chlorination.

    • Troubleshooting Steps:

      • Temperature Screening: Perform a systematic temperature screen. Start at a lower temperature (e.g., 90 °C) and incrementally increase it until you observe the desired reactivity, while monitoring for the de-chlorinated byproduct.

      • Minimize Reaction Time: Once the optimal temperature is found, monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Ligand and Catalyst System for C-Cl Activation:

    • The "Why": Activating a C-Cl bond requires very electron-rich and sterically demanding ligands that promote the difficult oxidative addition step. The wrong choice can lead to catalyst decomposition or undesired side reactions at high temperatures.

    • Troubleshooting Steps:

      • Employ Specialized Ligands: Use ligands specifically designed for C-Cl bond activation, such as the Josiphos family (e.g., tBuXPhos) or Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos).

      • Consider a Different Metal: While palladium is common, nickel-based catalyst systems can sometimes offer superior reactivity for C-Cl bond amination at lower temperatures, potentially avoiding the dehalogenation issue.

Data Summary: Ligand & Solvent Effects on Dehalogenation

Reaction Type Halogen Target Common Issue Recommended Ligand Class Recommended Solvent Rationale
Suzuki-MiyauraC-IDe-iodinationBulky Biaryl Phosphines (XPhos, SPhos)Anhydrous Toluene, DioxaneStabilizes Pd(0), promotes reductive elimination over side reactions.
SonogashiraC-IDe-iodinationStandard PPh₃ (with CuI co-catalyst)Anhydrous THF, DMFThe Cu-acetylide formation is key; a less electron-rich ligand on Pd is often sufficient.
Buchwald-HartwigC-ClDe-chlorinationVery Bulky Biaryl Phosphines (RuPhos, BrettPhos)Anhydrous Dioxane, TolueneElectron-richness and bulk are required to facilitate the difficult C-Cl oxidative addition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond so much more susceptible to dehalogenation than the C-Cl bond?

A1: This is due to the significant difference in bond dissociation energies (BDE). The C-I bond is much weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 397 kJ/mol). This lower BDE means that less energy is required to cleave the C-I bond, making it more susceptible to both the desired oxidative addition and undesired side reactions like hydrodehalogenation, especially under reductive conditions.

Q2: Can my choice of boronic acid in a Suzuki coupling influence de-iodination?

A2: Yes, absolutely. If your boronic acid is unstable and undergoes rapid protodeboronation, it can create localized protic sources and disrupt the catalytic cycle, indirectly favoring the dehalogenation pathway of the Ethyl 2-Chloro-5-iodobenzoate. Always use high-quality boronic acids and consider using boronate esters (e.g., pinacol esters) which often exhibit greater stability.

Q3: I suspect my palladium catalyst is turning into palladium black, and I see more dehalogenation. What's happening?

A3: The formation of palladium black indicates catalyst decomposition. This is often caused by reaction temperatures being too high for the chosen ligand or by the presence of impurities. Decomposed palladium catalysts are often highly active in a non-selective manner and are known to catalyze hydrogenation/hydrodehalogenation if a hydrogen source is present. The solution is to re-evaluate your ligand choice for better thermal stability and ensure all reagents and solvents are pure and dry.

Q4: How can I visually troubleshoot my reaction to prevent dehalogenation?

A4: A decision-making workflow can be helpful. The following diagram illustrates a logical progression for troubleshooting dehalogenation based on which halogen is being lost.

Dehalogenation_Troubleshooting start Dehalogenation Observed check_halogen Which Halogen was Lost? start->check_halogen deiodination De-iodination (C-I Loss) check_halogen->deiodination Iodine dechlorination De-chlorination (C-Cl Loss) check_halogen->dechlorination Chlorine check_catalyst Review Pd Catalyst & Ligand deiodination->check_catalyst check_base_solvent Assess Base & Solvent System check_catalyst->check_base_solvent solution_iodine Implement Solution: - Use stable Pd(0) precatalyst - Use bulky, e-rich ligand (e.g., SPhos) - Use anhydrous, aprotic solvent (Toluene) - Use weaker base (K₂CO₃, Cs₂CO₃) check_base_solvent->solution_iodine check_temp Review Temperature & Time dechlorination->check_temp check_ccl_ligand Assess Ligand for C-Cl Activation check_temp->check_ccl_ligand solution_chlorine Implement Solution: - Systematically lower temperature - Minimize reaction time - Use specialized ligand (e.g., RuPhos) - Ensure inert atmosphere check_ccl_ligand->solution_chlorine

Caption: Troubleshooting workflow for dehalogenation events.

Q5: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?

A5: The reactivity order follows the C-X bond strength in reverse. The general trend is: C-I > C-Br > C-OTf > C-Cl . This is why the iodine on Ethyl 2-Chloro-5-iodobenzoate can be selectively functionalized in the presence of the chlorine. The challenge arises when conditions become harsh enough to activate the less reactive C-Cl bond, which can also promote dehalogenation of the more labile C-I bond if it's still present.

Reactivity_Pathway reactivity C-I C-Br C-OTf C-Cl energy Increasing Energy Requirement (e.g., Temperature, Ligand Activity) lab1 Most Reactive (Lowest Energy Barrier) lab1->reactivity:f0 lab2 Least Reactive (Highest Energy Barrier) lab2->reactivity:f3

Caption: Halogen reactivity series in cross-coupling.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Mechanism of Palladium-Catalyzed Hydrodehalogenation of Aryl Halides Using Formate Salts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

  • Title: Bond Dissociation Energies of Organic Molecules Source: CRC Handbook of Chemistry and Physics URL: [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support center for the synthesis of Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered during the scale-up of this important intermediate. We will move beyond theoretical steps to address practical, field-proven solutions for common issues, ensuring safety, yield, and purity are maximized in your large-scale campaigns.

The synthesis is typically approached as a two-stage process: first, the preparation of the 2-Chloro-5-iodobenzoic acid intermediate, commonly via a Sandmeyer reaction, followed by the esterification to the final product. Each stage presents unique scale-up hurdles that demand careful control and a deep understanding of the underlying reaction mechanisms.

Part 1: Troubleshooting the Sandmeyer Reaction for 2-Chloro-5-iodobenzoic Acid

The conversion of an amino-precursor to 2-Chloro-5-iodobenzoic acid involves the formation of a diazonium salt, a notoriously energetic and unstable intermediate. Managing this step is critical for a safe and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: We are scaling up the diazotization of 5-amino-2-chlorobenzoic acid and are concerned about thermal safety. What are the primary risks and how can we mitigate them?

A1: Your concern is well-founded. The primary risk in any large-scale diazotization is the thermal instability of the aryl diazonium salt intermediate. These compounds can decompose exothermically, releasing a large volume of nitrogen gas, which can lead to a dangerous thermal runaway and vessel over-pressurization.

Causality & Mitigation Strategy:

  • Exothermic Formation: The formation of the diazonium salt from the amine and nitrous acid is itself exothermic[1]. On a large scale, this heat must be efficiently removed to prevent localized temperature spikes that could initiate decomposition.

  • Decomposition Hazard: Most aqueous diazonium salts are unstable above 5-10°C[1][2]. The decomposition onset temperature can be surprisingly low, and it is imperative to characterize this for your specific reaction system using techniques like Differential Scanning Calorimetry (DSC)[3].

  • Solid-State Danger: The greatest danger arises if the diazonium salt precipitates out of solution. In their solid, dry state, many diazonium salts are shock-sensitive and can be explosive[1].

Critical Control Parameters for Scale-Up:

ParameterRecommended RangeRationale & Justification
Reaction Temperature -5°C to 5°CTo minimize the rate of diazonium salt decomposition and ensure effective heat removal from the exothermic reaction[1].
NaNO₂ Addition Rate Slow, controlled additionPrevents accumulation of unreacted nitrous acid and allows the cooling system to keep pace with heat generation[1].
Stirring Vigorous, ensuring homogeneityAvoids localized "hot spots" and ensures immediate dispersion of reagents. Prevents precipitation of the diazonium salt.
Stoichiometry Near 1:1 (Amine:NaNO₂)An excess of sodium nitrite should be avoided to prevent side reactions and the formation of unstable nitrogen oxides[1].
Post-Reaction Quench Addition of Urea or Sulfamic AcidDestroys any excess nitrous acid, preventing uncontrolled reactions during workup or heating[2][4].

Q2: Our Sandmeyer reaction yield is inconsistent, and we observe significant formation of a dark, tarry by-product. What is the likely cause?

A2: This is a classic scale-up issue for Sandmeyer reactions, often pointing to premature decomposition of the diazonium salt and subsequent side reactions. The primary impurity is often a phenol derivative, formed by the reaction of the diazonium salt with water.

Mechanistic Explanation:

The desired pathway is the substitution of the diazonium group with a chloride ion (catalyzed by copper(I) chloride). However, if the diazonium salt is exposed to elevated temperatures or is not consumed quickly enough, it can react with water in the solvent to form 2-chloro-5-iodophenol. This phenol can then undergo further coupling reactions to form colored azo compounds and polymeric tars, which account for the dark appearance and difficult purification.

Troubleshooting Workflow:

G start Low Yield & Tar Formation check_temp Was Temperature strictly maintained below 5°C during diazotization and Sandmeyer steps? start->check_temp temp_yes Yes check_temp->temp_yes  Yes temp_no No check_temp->temp_no  No check_addition Was the diazonium salt solution added promptly to the copper catalyst slurry? add_yes Yes check_addition->add_yes  Yes add_no No check_addition->add_no  No check_catalyst Was the CuCl catalyst active and used in sufficient quantity? cat_yes Yes check_catalyst->cat_yes  Yes cat_no No check_catalyst->cat_no  No temp_yes->check_addition cause_temp Root Cause: Thermal decomposition of diazonium salt leading to phenol formation. temp_no->cause_temp add_yes->check_catalyst cause_delay Root Cause: Diazonium salt decomposed while waiting for addition. 'Hold time' is critical. add_no->cause_delay cause_other Investigate other parameters: - Purity of starting amine - pH of reaction medium cat_yes->cause_other cause_catalyst Root Cause: Slow Sandmeyer reaction allows decomposition to compete. cat_no->cause_catalyst G cluster_reactants Reactants cluster_products Products Acid R-COOH (2-Chloro-5-iodobenzoic Acid) Catalyst Acid Catalyst (e.g., H₂SO₄) Alcohol R'-OH (Ethanol) Ester R-COOR' (Final Product) Water H₂O Water->Catalyst Reverse Reaction (Hydrolysis) Removal Water Removal (e.g., Dean-Stark) Water->Removal Drives Equilibrium → Catalyst->Ester Forward Reaction (Esterification)

Caption: Equilibrium dynamics of Fischer esterification.

Q4: After workup and solvent removal, our final product, Ethyl 2-Chloro-5-iodobenzoate, is a dark or yellow oil. What causes this discoloration, and what is the best purification strategy?

A4: The discoloration typically arises from two sources: residual acidic catalyst charring the material at high temperatures during solvent removal, or impurities carried over from the Sandmeyer step. Pure Ethyl 2-Chloro-5-iodobenzoate should be a pale yellow solid or oil.

Purification Protocol & Rationale:

  • Neutralizing Wash: Before any distillation, it is critical to perform an aqueous workup. Wash the crude organic solution with water, followed by a dilute base like saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[5] This removes the strong acid catalyst (e.g., H₂SO₄), which would otherwise cause significant degradation and darkening of the product during heating.

  • Brine Wash: A final wash with saturated brine helps to remove the bulk of the dissolved water from the organic phase before adding a drying agent.[5]

  • Drying & Filtration: Dry the organic solution over a suitable agent like anhydrous sodium sulfate, then filter to remove the solid.

  • Vacuum Distillation: For high purity, the product should be purified by vacuum distillation. The reduced pressure lowers the boiling point, minimizing the risk of thermal degradation.

  • Recrystallization: If distillation is not sufficient or practical, recrystallization can be an effective alternative. Cooling a concentrated solution of the product in a suitable solvent (like heptane or an ethanol/water mixture) can yield high-purity crystalline material.

References

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with Ethyl 2-Chloro-5-iodobenzoate

Welcome to the technical support center for cross-coupling reactions involving Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving Ethyl 2-Chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during synthesis. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.

General Principles & Frequently Asked Questions

This section addresses fundamental questions regarding the reactivity of Ethyl 2-Chloro-5-iodobenzoate in palladium-catalyzed cross-coupling reactions.

Q1: Why is selective cross-coupling possible with Ethyl 2-Chloro-5-iodobenzoate?

A1: Selective functionalization is achievable due to the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling, the oxidative addition step is highly dependent on this bond strength. The general reactivity trend for aryl halides is C–I > C–Br > C–OTf > C–Cl.[1][2][3] This inherent reactivity difference allows for the preferential activation of the C-I bond under conditions where the C-Cl bond remains largely unreactive.

Q2: What is the primary site of reaction under standard cross-coupling conditions?

A2: Under typical palladium-catalyzed conditions, the reaction will overwhelmingly occur at the more reactive C-I bond.[2] This allows for the synthesis of mono-substituted products at position 5 of the benzene ring. Achieving a subsequent reaction at the C-Cl bond requires more forcing conditions or specialized catalytic systems designed for aryl chloride activation.[2]

Q3: How do the ester and chloro substituents on the benzene ring affect the cross-coupling reaction?

A3: Both the ethyl ester and the chlorine atom are electron-withdrawing groups. Their presence makes the aromatic ring more electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle.[2][4] This can lead to higher reactivity compared to electron-neutral or electron-rich iodoarenes, potentially allowing for milder reaction conditions.

Q4: Is it possible to achieve disubstitution, with coupling at both the C-I and C-Cl positions?

A4: Yes, but it is a significant challenge that requires careful planning. A sequential approach is most common. After the first coupling at the C-I position, the resulting product is isolated and then subjected to a second cross-coupling under more forcing conditions (e.g., higher temperatures, stronger bases) and with a catalyst system known for activating aryl chlorides.[2] One-pot disubstitution is difficult to control and often leads to mixtures of mono- and di-substituted products. The choice of ligand is critical for activating the C-Cl bond for the second coupling.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Below are common issues and solutions when using Ethyl 2-Chloro-5-iodobenzoate.

Q5: What is a reliable starting catalyst system for selective Suzuki-Miyaura coupling at the C-I position?

A5: A robust starting point for selective coupling at the C-I bond would be a standard Pd(0) or Pd(II) precatalyst with a simple phosphine ligand.

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃.

  • Base: An aqueous solution of K₂CO₃ or K₃PO₄.

  • Solvent: Toluene, Dioxane, or THF, often with a small amount of water to facilitate the reaction.[5][6] These conditions are typically mild enough to leave the C-Cl bond untouched.

Q6: My Suzuki reaction has stalled or shows very low yield. What are the first things to check?

A6: Low or no yield in a Suzuki coupling is a common problem that can often be resolved with systematic troubleshooting.[7]

  • Reagent Integrity: Ensure all reagents are pure and dry. Boronic acids can degrade over time and should be of high quality.[8] Solvents must be anhydrous (unless water is a co-solvent) and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[7][9]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Verify that your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[9]

  • Catalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more modern precatalyst.[7][10]

  • Base Selection: The base is critical. Ensure it is sufficiently strong and soluble in the reaction medium. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.[2][8]

Q7: I am observing significant hydrodehalogenation (replacement of Iodine with Hydrogen). Why is this happening and how can I prevent it?

A7: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[11]

  • Cause: This typically occurs when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle. Sources of hydrides can include alcoholic solvents or the base itself.[11] It can also be caused by the decomposition of the boronic acid (protodeborylation), especially at high temperatures.[8]

  • Solution:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination of the product over the dehalogenation pathway.[11]

    • Solvent and Base: Avoid alcoholic solvents if dehalogenation is a problem. Ensure your base is not a source of hydrides.[11]

    • Boronic Acid Stability: Consider using a more stable boronic ester (e.g., a pinacol ester) to minimize protodeborylation.[8]

Q8: How can I activate the C-Cl bond for a second Suzuki coupling after successfully coupling at the C-I position?

A8: Activating an electron-deficient aryl chloride requires a more potent catalyst system.

  • Catalyst System: Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to facilitate the difficult oxidative addition of aryl chlorides.[3][6]

  • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices.

  • Reaction Conditions: Higher temperatures (e.g., >100 °C) and a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ are often necessary.[6]

Recommended Conditions for Suzuki-Miyaura Coupling
Target BondCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
C-I Pd(OAc)₂ (2%)PPh₃ (4-8%)K₂CO₃ (2)Toluene/H₂O80-90Standard conditions for selective mono-coupling.
C-I Pd(dppf)Cl₂ (3%)-K₃PO₄ (2)Dioxane90-100Good for a wide range of boronic acids.
C-Cl Pd₂(dba)₃ (2%)SPhos (4-8%)K₃PO₄ (2)Toluene100-110For second coupling after C-I functionalization.
C-Cl XPhos Pd G3 (2%)-Cs₂CO₃ (2)t-Amyl Alcohol100Highly active precatalyst for challenging chlorides.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. Catalyst and ligand selection are paramount for success.

Q9: What is the best catalyst/ligand combination for selective amination at the C-I position?

A9: The Buchwald-Hartwig amination relies heavily on bulky, electron-rich phosphine ligands to facilitate both oxidative addition and reductive elimination.[12][13]

  • For secondary amines: A good starting point is a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) with ligands like BINAP or Xantphos.

  • For primary amines: More sterically hindered and electron-rich ligands such as BrettPhos or RuPhos are often required to achieve good yields.[14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[14]

Q10: My amination reaction is not going to completion, even with a good ligand. What are the common causes?

A10:

  • Base Strength/Solubility: The base is critical for deprotonating the amine in the catalytic cycle.[12] If NaOtBu is not effective, consider switching to a stronger or more soluble base like LHMDS or K₃PO₄ in some cases. The base must be fresh and handled under inert conditions.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the reagents or solvent. Ensure high purity of the amine and use freshly distilled, degassed solvents.[8]

  • Ligand Choice: While a ligand may be generally good, it might not be optimal for your specific amine. Hindered primary amines, for instance, require specially designed ligands to prevent catalyst inhibition.[15] A small screen of different Buchwald-type ligands can be highly effective.

Example Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
  • To an oven-dried Schlenk tube, add Ethyl 2-chloro-5-iodobenzoate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add 5 mL of degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and quench carefully with water. Extract the aqueous layer, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Other Cross-Coupling Reactions

Sonogashira Coupling

Q11: I am attempting a Sonogashira coupling at the C-I site and see a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?

A11: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[2][16]

  • Copper-Free Conditions: The most effective solution is to switch to a copper-free protocol. This typically requires a higher palladium catalyst loading and the use of a suitable amine base like pyrrolidine or piperidine.

  • Controlled Addition: If using copper, ensure a strictly anaerobic environment, as oxygen promotes the homocoupling pathway. Slow addition of the terminal alkyne can also help.

Heck Coupling

Q12: My Heck reaction is giving low yields and poor regioselectivity. What should I optimize?

A12: The Heck reaction is sensitive to several parameters.[17][18]

  • Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[19] Organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are common. The choice can significantly impact the outcome.

  • Solvent: Polar aprotic solvents like DMF or NMP are often used.

  • Additives: In some cases, halide salt additives (e.g., tetrabutylammonium chloride, TBAC) can improve catalyst stability and turnover, leading to better yields.

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

The majority of the reactions discussed follow a similar catalytic cycle, illustrated below. The efficiency of each step is dictated by the choice of substrate, catalyst, ligand, and conditions.

Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Ar-Pdᴵᴵ-X (L₂) Pd0->OxAdd Ar-X OA_label Oxidative Addition Trans Ar-Pdᴵᴵ-Nu (L₂) OxAdd->Trans R-M TM_label Transmetalation Trans->Pd0 Ar-Nu RE_label Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision Flowchart for Catalyst Selection

This flowchart provides a simplified decision-making process for choosing a catalyst system based on the desired transformation.

Catalyst Selection Flowchart start Goal: Couple with Ethyl 2-Chloro-5-iodobenzoate select_site Which site to functionalize? start->select_site c_i_coupling Selective C-I Coupling select_site->c_i_coupling Primary (Iodine) c_cl_coupling C-Cl Coupling (after C-I is coupled) select_site->c_cl_coupling Secondary (Chlorine) c_i_conditions Standard Pd Catalyst (e.g., Pd(dppf)Cl₂) Standard Phosphine Ligand (e.g., PPh₃) Milder Conditions (T < 100°C) c_i_coupling->c_i_conditions c_cl_conditions Highly Active Pd Catalyst Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Forcing Conditions (T > 100°C) c_cl_coupling->c_cl_conditions

Caption: Decision flowchart for selecting reaction conditions based on the target C-X bond.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). ACS Publications.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv | Cambridge Open Engage.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling. (n.d.). Benchchem.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (2021). YouTube.
  • A Comparative Guide to Alternative Reagents for Ethyl 2-Bromobenzoate in the Synthesis of Polysubstituted Aromatics. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Machine Learning-Guided Optimization of Suzuki-Miyaura Cross-Coupling for Ethyl 2-Chloro-5-iodobenzoate Synthesis

This technical support guide is designed for researchers, chemists, and data scientists at the intersection of synthetic chemistry and machine learning. The focus is the reaction optimization of Ethyl 2-Chloro-5-iodobenz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and data scientists at the intersection of synthetic chemistry and machine learning. The focus is the reaction optimization of Ethyl 2-Chloro-5-iodobenzoate, a valuable building block in pharmaceutical and materials science. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of integrating high-throughput experimentation (HTE) with machine learning algorithms.

Section 1: Foundational Concepts & Core Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] However, optimizing this reaction for multifunctional substrates like Ethyl 2-Chloro-5-iodobenzoate presents unique challenges that are ideally suited for a machine learning approach.

FAQ 1: Why is Ethyl 2-Chloro-5-iodobenzoate a challenging substrate for selective cross-coupling?

The primary challenge lies in the differential reactivity of the two halogen-substituted sites: the C–I bond and the C–Cl bond. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C–Cl bond. This inherent reactivity difference is the basis for selective coupling at the iodine position. However, achieving perfect selectivity is non-trivial. Harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or highly active catalysts) can lead to undesired side reactions, including double coupling or coupling at the chloride position. A machine learning model must be trained on data that captures these nuances to predict conditions that maximize yield of the desired mono-coupled product while minimizing byproduct formation.

FAQ 2: What is the primary advantage of using machine learning for this specific reaction optimization?

The core advantage is navigating the vast, multi-dimensional parameter space of a chemical reaction with greater efficiency than traditional one-factor-at-a-time (OFAT) methods.[2][3] For the Suzuki-Miyaura coupling of Ethyl 2-Chloro-5-iodobenzoate, variables include:

  • Catalyst: Type of Palladium Precursor

  • Ligand: Type and Loading

  • Base: Identity and Stoichiometry

  • Solvent: Type and Ratio (if mixed)

  • Temperature: Reaction Temperature Profile

  • Concentration: Molarity of Reactants

A machine learning algorithm, particularly a Bayesian optimization model, can efficiently explore this space to identify optimal conditions with a minimal number of experiments.[4][5] This approach is adept at handling complex interactions between variables that are often missed by human intuition.

Section 2: Data Acquisition and Preprocessing

The performance of any machine learning model is fundamentally limited by the quality of the data it is trained on. For chemical reactions, this means data must be accurate, consistent, and machine-readable. High-throughput experimentation (HTE) is the preferred method for generating the necessary datasets.[2][6]

Troubleshooting Guide: Data Quality Issues

Problem: My machine learning model is providing nonsensical predictions or failing to converge.

This is frequently a "Garbage In, Garbage Out" problem. Before questioning the model, rigorously validate your dataset.

Potential Cause Underlying Rationale (The "Why") Recommended Action & Validation
Inconsistent Yield Measurement Machine learning models require a consistent, quantitative output. Mixing yields from different analytical methods (e.g., crude NMR vs. isolated yield vs. LC-MS area %) introduces significant noise.[7]Action: Standardize yield determination across all experiments. LC-MS with an internal standard is highly recommended for HTE workflows. Validation: Re-run a small subset of experiments and compare the new, standardized yield data with the original data to quantify the variance.
Data Entry & Formatting Errors Simple typos (e.g., "1.5" instead of "0.15" for catalyst loading) or inconsistent naming ("Toluene" vs. "PhMe") can corrupt your dataset. The model treats these as distinct variables.Action: Implement a data preprocessing pipeline to standardize all categorical data (e.g., solvent names, ligand abbreviations) and check for numerical outliers that may indicate typos.[8][9] Validation: Use data visualization tools to plot distributions for each parameter. Extreme outliers will be visually apparent and should be manually verified against lab notebooks.
Missing Data Points Missing values (e.g., a failed analysis for a specific well) can cause many algorithms to fail.[9]Action: Decide on a strategy for handling missing data. Options include removing the entire experimental run (if many values are missing) or imputation (e.g., replacing the missing yield with the mean or median of the dataset), though the former is generally preferred to avoid introducing bias.[9] Validation: Document your chosen method for handling missing data. If using imputation, assess its impact on the overall data distribution.
Ignoring Failed Reactions Excluding experiments with 0% yield biases the model towards predicting success and prevents it from learning what not to do.[7] This "negative data" is crucial for defining the boundaries of successful reaction space.Action: Ensure all experimental outcomes, including failures, are included in the training dataset. Validation: Check that your dataset contains a reasonable distribution of yields, including a representative number of zero-yield results.

Section 3: Model Selection and Training

Choosing and training the right algorithm is critical for successful reaction optimization. For chemical synthesis, where experiments are costly and data is often limited, certain models are more suitable than others.

FAQ 3: Which machine learning model is best for reaction optimization with limited data?

Bayesian Optimization is highly recommended for this application.[3][4][5] Unlike models that require vast datasets for initial training, Bayesian optimization is an active learning strategy. It uses the results of previous experiments to build a probabilistic model of the reaction landscape and then selects the next set of experimental conditions to maximize "information gain."[5] This balances exploring unknown parameter regions with exploiting regions already known to give high yields, leading to faster convergence on the optimum.[4]

Troubleshooting Guide: Model Performance

Problem: The Bayesian optimization algorithm keeps suggesting experiments in a very narrow region of the parameter space and isn't finding a better optimum.

Potential Cause Underlying Rationale (The "Why") Recommended Action
Poor Exploration-Exploitation Balance The algorithm's acquisition function may be overly favoring "exploitation" (sampling near the current best-known point) over "exploration" (sampling in regions of high uncertainty).Action: Adjust the hyperparameters of the acquisition function (e.g., the ξ parameter in Expected Improvement). Increasing this value encourages more exploration. Run a few "manual" experiments far from the current optimum to force the model to update its understanding of the global landscape.
Incorrect Feature Encoding The model cannot understand chemical names directly. Categorical variables like "Ligand" or "Solvent" must be converted into a numerical format.[10] Simple integer encoding can imply a false ordinal relationship (e.g., Ligand 1 < Ligand 2).Action: Use one-hot encoding for categorical variables.[11] This creates a binary column for each category, preventing the model from inferring a non-existent order. For continuous variables like temperature and concentration, ensure they are scaled (e.g., normalization or standardization) so that no single variable dominates the model due to its scale.[10]
Overfitting in the Surrogate Model The underlying model that approximates the reaction landscape (often a Gaussian Process in Bayesian optimization) may be too complex and fitting to the noise in your small dataset rather than the true underlying trend.Action: Use cross-validation to assess the performance of your surrogate model. Simplify the model by adjusting its kernel or hyperparameters. Ensure you have a sufficient amount of initial, randomly sampled data before starting the Bayesian optimization loop to provide a robust baseline.

Section 4: Experimental Workflow & Protocols

A robust and reproducible experimental workflow is the foundation of a successful machine learning-guided optimization campaign.

Diagram: Closed-Loop Reaction Optimization Workflow

The following diagram illustrates the iterative cycle of experimentation and machine learning that drives the optimization process.

Caption: A closed-loop workflow for machine learning-guided reaction optimization.

Protocol 1: High-Throughput Experimentation (HTE) for Suzuki-Miyaura Coupling

This protocol is designed for a 24-well plate format but can be adapted. All operations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent catalyst degradation.[12]

Materials:

  • Ethyl 2-Chloro-5-iodobenzoate

  • Arylboronic acid of choice

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)[13]

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[12]

  • Internal standard for LC-MS analysis (e.g., dodecane)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: In a glovebox, add a stir bar to each well of the 24-well reaction block.

  • Solid Reagent Dispensing: Dispense the pre-weighed palladium precatalyst, ligand, and base into the appropriate wells according to the experimental design generated by the machine learning algorithm.

  • Stock Solution Preparation:

    • Prepare a stock solution of Ethyl 2-Chloro-5-iodobenzoate in the chosen solvent.

    • Prepare a separate stock solution of the arylboronic acid and the internal standard in the same solvent.

  • Liquid Dispensing: Using an automated liquid handler or manual pipette, dispense the stock solutions into the wells. Ensure the total reaction volume is consistent across all wells.

  • Sealing and Reaction: Seal the reaction block securely. Transfer the block to a pre-heated stirring plate and run the reaction for the specified time and temperature.

  • Quenching and Sampling: After the reaction is complete, cool the block to room temperature. Unseal the block and add a quenching solution (e.g., a small amount of water). Take a small, precise aliquot from each well for analysis.

  • Analysis: Dilute the aliquots and analyze by LC-MS to determine the reaction yield relative to the internal standard.

Diagram: Troubleshooting a Low-Yield Reaction

When the model's prediction for a high-yield reaction results in a low-yield experiment, a systematic troubleshooting approach is necessary.

G Start Low Yield Observed Check_SM LC-MS: High % of Starting Material (SM)? Start->Check_SM Catalyst_Deactivation Root Cause: Catalyst Inactivity/ Decomposition Check_SM->Catalyst_Deactivation No Oxidative_Addition_Slow Root Cause: Oxidative Addition is Rate-Limiting Step Check_SM->Oxidative_Addition_Slow Yes Check_Homocoupling LC-MS: Boronic Acid Homocoupling Detected? Check_Dehalogenation LC-MS: Dehalogenated SM Detected? Check_Homocoupling->Check_Dehalogenation No Poor_Degassing Root Cause: Oxygen Present, Promotes Homocoupling Check_Homocoupling->Poor_Degassing Yes Check_Other Other Byproducts or Baseline Hump? Check_Dehalogenation->Check_Other No Base_Issue Root Cause: Base too strong/weak or poor solubility Check_Dehalogenation->Base_Issue Yes Solvent_Temp_Issue Root Cause: Decomposition of Reagents/Catalyst Check_Other->Solvent_Temp_Issue Yes Catalyst_Deactivation->Check_Homocoupling

Caption: A decision tree for troubleshooting unsuccessful Suzuki-Miyaura coupling reactions.

References

  • Zhang, Y., Wu, J., & Zhang, J. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20, 2476–2492. [Link]

  • Fu, Z., Li, X., Wang, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2035-2043. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13770–13771. [Link]

  • Guo, J., & Engkvist, O. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA, 76(5), 435-441. [Link]

  • Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 601-607. [Link]

  • Wang, H., & Wang, Y. (2014). Data Preprocessing Technology in Chemical Process Data Mining. Chemical Engineering Transactions, 39, 751-756. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]

  • Gao, H., Li, T., & Liu, X. (2024). Machine learning-guided strategies for reaction conditions design and optimization. ChemRxiv. [Link]

  • Scott, P. J., & Sanford, M. S. (2021). Development of High-Throughput Experimentation Approaches for Rapid Radiochemical Exploration. Journal of the American Chemical Society, 143(18), 7139–7148. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Liu, Z., Li, S., Li, G., & Wang, Y. (2023). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 28(14), 5364. [Link]

  • Guo, J., & Engkvist, O. (2022). Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]

  • lakeFS. (2023). Data Preprocessing in Machine Learning: Steps & Best Practices. [Link]

  • Shields, B. J., Stevens, J., Li, J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Lovrić, M., Duričić, T., Hussain, H., Lučić, B., & Kern, R. (2023). PyChemFlow: an automated pre-processing pipeline in Python for reproducible machine learning on chemical data. ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-Chloro-5-iodobenzoate: A Comparative Approach

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-Chloro-5-iodobenzoate (CAS: 289039-54-9), a key intermediate in pharmaceutical and materials science research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-Chloro-5-iodobenzoate (CAS: 289039-54-9), a key intermediate in pharmaceutical and materials science research.[1] As experimentally acquired spectra for this specific compound are not universally published, this guide synthesizes predictive data based on foundational NMR principles and comparative analysis with structurally related molecules. We will explore the expected spectral features, the rationale behind chemical shifts and coupling patterns, and compare the utility of NMR with other common spectroscopic techniques.

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial pieces of the puzzle—molecular weight and functional groups, respectively—NMR spectroscopy offers an unparalleled view into the precise atomic connectivity and electronic environment of the carbon-hydrogen framework. This guide is designed for researchers and drug development professionals who rely on robust analytical data for confident structural assignment.

Section 1: Predicted NMR Spectral Analysis of Ethyl 2-Chloro-5-iodobenzoate

The predictive analysis that follows is grounded in the well-established effects of substituents on aromatic systems and spectral data from analogous compounds like ethyl benzoate and various halobenzenes.[2][3]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in Ethyl 2-Chloro-5-iodobenzoate are systematically numbered. This convention will be used throughout the guide.

Caption: Numbering scheme for Ethyl 2-Chloro-5-iodobenzoate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two distinct regions: the aliphatic signals from the ethyl group and the complex aromatic signals from the substituted benzene ring.

  • Ethyl Group Protons: The ethyl ester fragment gives rise to two characteristic signals. The methylene protons (H9, -OCH₂ CH₃) are adjacent to an oxygen atom, which deshields them, placing their signal significantly downfield. They are split by the three neighboring methyl protons, resulting in a quartet (3+1=4). The methyl protons (H10, -OCH₂CH₃ ) are split by the two methylene protons, producing a triplet (2+1=3).

  • Aromatic Protons: The trisubstituted benzene ring features three non-equivalent protons (H3, H4, H6). Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents (ester, chloro, iodo) and their coupling relationships.

    • H6: This proton is ortho to the electron-withdrawing ester group and meta to the iodine atom. It will be coupled to H4, exhibiting meta-coupling, which is typically small (J ≈ 2-3 Hz). Therefore, H6 is predicted to be a narrow doublet.

    • H3: This proton is ortho to the electronegative chlorine atom and meta to the ester group. It will be coupled to H4 through a larger ortho-coupling (J ≈ 8-9 Hz), appearing as a doublet.

    • H4: This proton is positioned between H3 and H6. It experiences ortho-coupling with H3 and meta-coupling with H6. This will split the signal into a doublet of doublets (dd).

The chemical shifts in the aromatic region are all shifted downfield relative to benzene (δ 7.3 ppm) due to the collective electron-withdrawing nature of the substituents.[4]

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments.

  • Ethyl Group Carbons: The methylene carbon (C9) is bonded to oxygen and will appear around δ 60-65 ppm. The terminal methyl carbon (C10) will be the most upfield signal, typically around δ 14 ppm.

  • Carbonyl Carbon: The ester carbonyl carbon (C7) is highly deshielded and will appear far downfield, expected in the δ 164-167 ppm range.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm).[5]

    • Quaternary Carbons (C1, C2, C5): These carbons, which are directly attached to substituents, can be distinguished from the protonated carbons. C1 (attached to the ester) and C2 (attached to chlorine) will be deshielded. In contrast, C5 (attached to iodine) will be shifted significantly upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine provides shielding.[6]

    • Protonated Carbons (C3, C4, C6): The chemical shifts of these carbons are influenced by the combined inductive and resonance effects of all three substituents.

Summary of Predicted NMR Data
¹H NMR δ (ppm, Predicted)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic 7.95d~2.5H6
7.78dd~8.5, ~2.5H4
7.45d~8.5H3
Ethyl 4.40q~7.1H9 (-OCH₂-)
1.40t~7.1H10 (-CH₃)
¹³C NMR δ (ppm, Predicted)Assignment
164.5C7 (C=O)
141.0C2 (C-Cl)
139.5C4 (C-H)
135.0C6 (C-H)
131.5C1 (C-COOEt)
129.0C3 (C-H)
95.0C5 (C-I)
62.0C9 (-OCH₂)
14.2C10 (-CH₃)

Section 2: Comparative Analysis

A key aspect of spectral interpretation is comparing the data against a known standard and considering alternative analytical methods.

Comparison with Ethyl Benzoate

Analyzing the differences between the predicted spectrum of our target molecule and the known spectrum of ethyl benzoate highlights the influence of the chloro and iodo substituents.

NucleusEthyl Benzoate (δ, ppm)Ethyl 2-Chloro-5-iodobenzoate (δ, ppm, Predicted)Rationale for Change
Aromatic H 7.4-7.6 (m, 3H), 8.0 (m, 2H)7.45 (d), 7.78 (dd), 7.95 (d)The simple multiplet pattern is resolved into distinct doublets and a doublet of doublets due to the fixed positions of the halogens. All signals are shifted downfield due to the strong inductive withdrawal of Cl and I.
-OCH₂- ~4.4~4.4The ethyl group is relatively insulated from the electronic effects on the ring, so its chemical shift remains largely unchanged.
-CH₃ ~1.4~1.4Similar to the methylene group, the methyl group is unaffected.
Aromatic C 128-13395-141The range of chemical shifts is much wider. The upfield shift of C5 to ~95 ppm is a classic indicator of an iodine substituent (heavy atom effect).[6] The other carbons are shifted based on their position relative to the three electron-withdrawing groups.
Comparison with Alternative Spectroscopic Methods

While NMR is the gold standard for detailed structural analysis, it is most powerful when used in concert with other techniques.

  • Infrared (IR) Spectroscopy: An IR spectrum would corroborate the presence of key functional groups. We would expect to see:

    • A strong C=O stretch around 1720-1730 cm⁻¹ (characteristic of a conjugated ester).

    • C-O stretches in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretches around 1450-1600 cm⁻¹.

    • A C-Cl stretch in the 700-800 cm⁻¹ range. IR confirms the "pieces" of the molecule are present, while NMR shows how they are connected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula C₉H₈ClIO₂.[7] Furthermore, the presence of chlorine is unambiguously confirmed by its isotopic signature: the molecular ion region would show two peaks, M⁺ and (M+2)⁺, in an approximate 3:1 ratio of intensity, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Section 3: Experimental Protocol and Best Practices

Acquiring high-quality, reproducible NMR data requires a systematic and well-reasoned experimental approach.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of Ethyl 2-Chloro-5-iodobenzoate B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to NMR tube C->D E 5. Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) F->H I 9. Fourier Transform H->I J 10. Phase and Baseline Correction I->J K 11. Calibrate spectrum to TMS (0 ppm) J->K L 12. Integrate ¹H peaks and assign ¹³C peaks K->L

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Protocol: Accurately weigh 10-20 mg of Ethyl 2-Chloro-5-iodobenzoate and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

    • Expertise: CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable deuterium lock signal.[8] TMS is the gold standard for referencing (δ 0.00 ppm) because it is chemically inert, volatile (easy to remove), and produces a single, sharp singlet that does not interfere with most sample signals.[9]

  • Instrument Setup:

    • Protocol: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to maximize its homogeneity.

    • Expertise: The lock step corrects for any magnetic field drift over time, ensuring stable and accurate measurements. Shimming is critical; an inhomogeneous field leads to broad, distorted peaks and loss of resolution, which would obscure the fine splitting patterns (e.g., the doublet of doublets) crucial for structural assignment.

  • Data Acquisition:

    • Protocol: Acquire the ¹H spectrum. A typical experiment involves 8 to 16 scans. Following this, set up and run the ¹³C spectrum using a standard pulse program with proton decoupling. Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans (e.g., 1024 or more) and a longer relaxation delay are required to achieve a good signal-to-noise ratio.

    • Trustworthiness: Proton decoupling is essential for ¹³C NMR as it collapses the complex C-H splitting patterns into single lines for each unique carbon, greatly simplifying the spectrum.[10] It also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE), reducing the required experiment time.

  • Data Processing:

    • Protocol: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then manually phased and baseline corrected to ensure accurate peak shapes and integrations. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • Expertise: Proper phasing and baseline correction are non-negotiable for quantitative accuracy. Incorrect phasing leads to distorted peak shapes, while a poor baseline makes accurate integration—determining the relative number of protons—impossible.

Conclusion

The NMR analysis of Ethyl 2-Chloro-5-iodobenzoate is an excellent case study in modern structural elucidation. By applying fundamental principles, we can confidently predict a complex and information-rich spectrum. The ethyl group provides two simple, coupled signals, while the three aromatic protons produce a unique set of doublets and a doublet of doublets, whose shifts and couplings are defined by the powerful electronic and steric influences of the ester, chloro, and iodo substituents. The ¹³C spectrum complements this by identifying all nine unique carbons, with the heavy-atom effect of iodine serving as a particularly distinctive diagnostic feature. When integrated into a workflow that includes MS and IR, NMR provides the definitive data required to unambiguously confirm the structure of molecules essential to research and development.

References

  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
  • Supporting Information for a scientific article. (n.d.).
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry.
  • Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2012-2015. Retrieved from [Link]

  • Horsman, G. P., et al. (2012). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 78(21), 7684-7691. Retrieved from [Link]

  • Wolff, R., & Bertau, M. (2004). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Scholars' Mine. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

  • Supporting Information L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4a Monochlorobenzene [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). Retrieved from [Link]

  • PubChem. (n.d.). Chloro 2-ethyl-5-iodobenzoate. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR and structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). 33S NMR: Recent Advances and Applications. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Ethyl 2-Chloro-5-iodobenzoate: Mass Spectrometry Fragmentation and Alternative Analytical Methodologies

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Ethyl 2-Chloro-5-iodobenzoate,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Ethyl 2-Chloro-5-iodobenzoate, a halogenated aromatic ester, presents a unique analytical challenge due to the presence of multiple functional groups that influence its behavior in various analytical systems. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-Chloro-5-iodobenzoate. Furthermore, it offers a comparative overview of alternative and complementary analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide a holistic approach to its characterization.

I. Electron Ionization Mass Spectrometry (EI-MS): A Predicted Fragmentation Pathway

The molecular structure of Ethyl 2-Chloro-5-iodobenzoate is as follows:

Caption: Molecular Structure of Ethyl 2-Chloro-5-iodobenzoate.

Upon electron ionization, the molecule will form a molecular ion, [M]•+, with an expected monoisotopic mass of 309.92575 Da.[1][2] The subsequent fragmentation is dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways:

fragmentation_pathway M [M]•+ m/z = 310 (35Cl) m/z = 312 (37Cl) F1 [M - C2H5O•]+ m/z = 265 (35Cl) m/z = 267 (37Cl) M->F1 - •OC2H5 F2 [M - C2H4]•+ m/z = 282 (35Cl) m/z = 284 (37Cl) M->F2 - C2H4 (McLafferty) F3 [M - Cl•]+ m/z = 275 M->F3 - •Cl F4 [M - I•]+ m/z = 183 M->F4 - •I F5 [F1 - CO]+ m/z = 237 (35Cl) m/z = 239 (37Cl) F1->F5 - CO F6 [F4 - C2H5O•]+ m/z = 138 F4->F6 - •OC2H5 F7 [F4 - C2H4]•+ m/z = 155 F4->F7 - C2H4

Caption: Predicted EI-MS Fragmentation of Ethyl 2-Chloro-5-iodobenzoate.

The primary fragmentation events are anticipated to be:

  • Loss of the Ethoxy Radical (•OC2H5): This is a very common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 265 (for the 35Cl isotope) and a smaller M+2 peak at m/z 267 (for the 37Cl isotope).

  • McLafferty Rearrangement: The ethyl ester functionality allows for a McLafferty rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C2H4). This would produce a radical cation at m/z 282 (35Cl) and m/z 284 (37Cl).

  • Loss of Halogen Radicals: The C-I bond is significantly weaker than the C-Cl bond, making the loss of an iodine radical (•I) a highly probable event. This would generate a fragment ion at m/z 183. The loss of a chlorine radical (•Cl) is also possible, which would result in a fragment at m/z 275.

  • Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 265/267 could lose a molecule of carbon monoxide (CO) to form an ion at m/z 237/239. The ion at m/z 183 (from the loss of iodine) could subsequently lose an ethoxy radical or undergo a McLafferty rearrangement.

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak for all chlorine-containing fragments.

II. Comparative Analysis of Analytical Techniques

While EI-MS provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization relies on a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Separation of volatile compounds, molecular weight, and fragmentation pattern.High sensitivity and specificity, excellent for complex mixtures.[3]Requires the analyte to be volatile and thermally stable.
HPLC Separation of non-volatile and thermally labile compounds, quantification.Versatile for a wide range of compounds, non-destructive.Does not inherently provide structural information without a mass spectrometer detector.
NMR Spectroscopy Detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.Unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry, requires a pure sample.

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of Ethyl 2-Chloro-5-iodobenzoate due to its volatility.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dissolve sample in volatile organic solvent (e.g., Dichloromethane) B Inject into GC with a non-polar capillary column A->B C Temperature programming for optimal separation B->C D Electron Ionization (EI) at 70 eV C->D E Mass analysis and detection of fragments D->E F Chromatogram and Mass Spectrum Generation E->F G Library search and fragmentation analysis F->G

Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of Ethyl 2-Chloro-5-iodobenzoate in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for purity assessment and quantification, especially if dealing with less volatile impurities or degradation products.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Detection cluster_3 Data Analysis A Dissolve sample in mobile phase solvent (e.g., Acetonitrile) B Inject onto a C18 reversed-phase column A->B C Isocratic or gradient elution with Acetonitrile/Water B->C D UV detection at a suitable wavelength (e.g., 254 nm) C->D E Chromatogram analysis for retention time and peak area D->E

Caption: A standard workflow for the HPLC analysis of an aromatic compound.

Detailed Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 2-Chloro-5-iodobenzoate in acetonitrile. Dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic method with 70:30 (v/v) acetonitrile:water is a good starting point. For improved separation, a gradient elution can be employed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm.

    • Injection Volume: 10 µL.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Ethyl 2-Chloro-5-iodobenzoate.

Workflow for NMR Analysis:

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve a pure sample in a deuterated solvent (e.g., CDCl3) B Acquire 1H NMR and 13C NMR spectra A->B C Analyze chemical shifts, integration, and coupling patterns to confirm structure B->C

Caption: A simplified workflow for NMR-based structural elucidation.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of pure Ethyl 2-Chloro-5-iodobenzoate in approximately 0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a triplet and a quartet for the ethyl group, and distinct signals in the aromatic region for the three protons on the benzene ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to the halogens.

IV. Conclusion

The characterization of Ethyl 2-Chloro-5-iodobenzoate is most effectively achieved through a synergistic application of multiple analytical techniques. While the predicted EI-MS fragmentation pattern provides significant structural clues, its confirmation and the unambiguous elucidation of the molecule's structure necessitate the complementary data obtained from GC-MS, HPLC, and, most definitively, NMR spectroscopy. By understanding the principles behind each technique and applying them strategically, researchers can confidently identify and characterize this and other complex halogenated aromatic compounds.

V. References

  • PubChemLite. Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). [Link]. Accessed January 20, 2026.

  • PubChem. Chloro 2-ethyl-5-iodobenzoate. [Link]. Accessed January 20, 2026.

  • Shimadzu. Analysis of Food Preservatives by GC/MS. Application News No. M251. [Link]. Accessed January 20, 2026.

  • NIST. Ethyl-2-chlorobenzoate. NIST WebBook. [Link]. Accessed January 20, 2026.

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Validation

Infrared (IR) spectroscopy of Ethyl 2-Chloro-5-iodobenzoate functional groups

An In-Depth Guide to the Infrared (IR) Spectroscopy of Ethyl 2-Chloro-5-iodobenzoate Introduction Ethyl 2-chloro-5-iodobenzoate is a halogenated aromatic ester, a class of molecules often encountered as intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of Ethyl 2-Chloro-5-iodobenzoate

Introduction

Ethyl 2-chloro-5-iodobenzoate is a halogenated aromatic ester, a class of molecules often encountered as intermediates in the synthesis of pharmaceuticals and other complex organic materials. For researchers, scientists, and drug development professionals, verifying the identity, purity, and structural integrity of such compounds is a critical step in the research and development pipeline. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the molecular structure.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the IR spectrum of Ethyl 2-Chloro-5-iodobenzoate. We will move beyond a simple peak-listing approach to explain the causal electronic effects of the substituents on the vibrational frequencies of the molecule. This guide provides a framework for interpreting the spectrum, comparing it with related structures, and utilizing robust experimental protocols for data acquisition.

Molecular Structure and Predicted Vibrational Modes

The structure of Ethyl 2-Chloro-5-iodobenzoate contains several distinct functional groups, each with characteristic vibrational frequencies. The presence of multiple electronegative halogen atoms on the benzene ring introduces electronic effects that subtly but measurably shift these frequencies compared to a simpler molecule like ethyl benzoate.

Caption: Molecular structure of Ethyl 2-Chloro-5-iodobenzoate.

Recommended Experimental Protocol: ATR-FTIR Spectroscopy

While traditional methods like KBr pellets or Nujol mulls are viable, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique for its speed, ease of use, and minimal sample preparation, making it ideal for high-throughput screening and routine analysis in a professional laboratory setting.[1][2]

Causality of Method Choice: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[1] The IR beam penetrates only a few micrometers into the sample, making the measurement insensitive to sample thickness and ideal for analyzing optically dense solid or liquid samples "neat" (without dilution).[1][2] This eliminates the need for grinding with KBr or using mineral oil, which can introduce its own interfering peaks (e.g., C-H stretches from Nujol).[3][4]

Step-by-Step Workflow for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable volatile solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Once the crystal is dry and free of residue, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid Ethyl 2-Chloro-5-iodobenzoate sample directly onto the center of the ATR crystal.

    • Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent contact is a primary source of poor-quality or non-reproducible spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

  • Data Processing and Cleaning:

    • After collection, clean the sample from the ATR crystal using a spatula and solvent-moistened wipes.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.[1]

cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Processing start Start clean_crystal Clean ATR Crystal (e.g., Isopropanol) start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans) apply_pressure->collect_spectrum clean_up Clean Crystal Post-Analysis collect_spectrum->clean_up process_data Process Data (Baseline/ATR Correction) clean_up->process_data interpret Interpret Spectrum process_data->interpret end End interpret->end

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Comparative Analysis

The IR spectrum of Ethyl 2-Chloro-5-iodobenzoate can be logically divided into several key regions. The positions of the absorption bands are influenced by the electronic properties of the chloro and iodo substituents. Both are electron-withdrawing via induction but can be weakly electron-donating via resonance.

The Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹)

This region is dominated by the strong, sharp absorbance of the ester carbonyl stretch, which is one of the most characteristic peaks in the spectrum.[5]

  • Ethyl Benzoate (Reference): In a simple aromatic ester like ethyl benzoate, the C=O stretch appears around 1720-1730 cm⁻¹.[6][7] The conjugation of the carbonyl group with the benzene ring lowers its frequency from that of a typical aliphatic ester (1735-1750 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.[7][8]

  • Ethyl 2-Chloro-5-iodobenzoate: The chlorine and iodine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity. This inductive effect (-I) pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond. A stronger bond requires more energy to vibrate, thus shifting the absorption to a higher wavenumber. Therefore, the C=O stretch for Ethyl 2-Chloro-5-iodobenzoate is expected to be at a slightly higher frequency than for ethyl benzoate, likely in the 1730-1745 cm⁻¹ range. The effect of EWGs on halogen bond strength and molecular properties has been studied computationally.[9][10]

The C-O Stretching Region (1300-1000 cm⁻¹)

Esters display two characteristic C-O stretching vibrations: one for the C(=O)-O bond and another for the O-CH₂ (alkyl) bond. These typically appear as strong bands in the fingerprint region.[7][11]

  • C(=O)-O Stretch: This vibration is coupled with other vibrations but is typically found around 1300-1250 cm⁻¹ .

  • O-CH₂ Stretch: This band is usually located around 1150-1000 cm⁻¹ .

The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)
  • Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring typically appears as a series of weak to medium bands just above 3000 cm⁻¹, in the 3100-3030 cm⁻¹ range.[11][12] This serves to distinguish them from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in two or three bands of variable intensity in the 1600-1585 cm⁻¹ and 1500-1450 cm⁻¹ regions.[11][12]

The Aliphatic C-H Region (3000-2850 cm⁻¹)

The ethyl group gives rise to characteristic aliphatic C-H stretching absorptions from its CH₃ and CH₂ groups. These are expected in the 2980-2850 cm⁻¹ range.[13]

The Fingerprint Region (< 1000 cm⁻¹)

This region contains complex vibrations, including C-H out-of-plane bending ("oop"), as well as the carbon-halogen stretches.

  • C-H "oop" Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "oop" bands in the 900-675 cm⁻¹ region.[11]

  • Carbon-Halogen Stretches:

    • C-Cl Stretch: This bond typically produces a strong absorption in the 850-550 cm⁻¹ range.[11]

    • C-I Stretch: Due to the much heavier mass of the iodine atom, the C-I stretching frequency is lower, appearing below 600 cm⁻¹, often in the 600-500 cm⁻¹ region. These bands can sometimes be difficult to observe with standard equipment.

Comparative Data Summary

The following table summarizes the expected IR absorption frequencies for Ethyl 2-Chloro-5-iodobenzoate and compares them to simpler, related molecules to highlight the electronic influence of the halogen substituents.

Functional Group VibrationEthyl Benzoate (Reference)Ethyl 2-chlorobenzoateEthyl 2-Chloro-5-iodobenzoate (Predicted)Rationale for Shift
C=O Stretch (Ester) ~1726 cm⁻¹[7][14]~1730-1740 cm⁻¹~1730-1745 cm⁻¹ Inductive electron withdrawal by Cl and I strengthens the C=O bond, increasing its frequency.
Aromatic C-H Stretch ~3100-3000 cm⁻¹[11]~3100-3000 cm⁻¹~3100-3000 cm⁻¹ Generally consistent for aromatic C-H bonds.
Aliphatic C-H Stretch ~2980-2850 cm⁻¹~2980-2850 cm⁻¹~2980-2850 cm⁻¹ Characteristic of the ethyl group, largely unaffected by ring substitution.
Aromatic C=C Stretch ~1600-1450 cm⁻¹[11]~1600-1450 cm⁻¹~1600-1450 cm⁻¹ Generally consistent for the aromatic ring skeleton.
C-O Stretch ~1300-1000 cm⁻¹[7]~1300-1000 cm⁻¹~1300-1000 cm⁻¹ Two distinct bands are expected for the ester C-O bonds.
C-Cl Stretch N/A~850-550 cm⁻¹~850-550 cm⁻¹ Strong absorption in the lower fingerprint region.[11]
C-I Stretch N/AN/A~600-500 cm⁻¹ Low-frequency absorption due to the high mass of iodine.

Conclusion

The infrared spectrum of Ethyl 2-Chloro-5-iodobenzoate is rich with information that allows for its unambiguous identification. The most diagnostic peaks are the strong ester C=O stretch , shifted to a higher frequency (approx. 1730-1745 cm⁻¹ ) due to the inductive effect of the halogen substituents, and the characteristic aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹. Further confirmation is provided by the strong C-O ester bands (1300-1000 cm⁻¹) and the low-frequency C-Cl and C-I stretches in the fingerprint region. By employing a rapid and reliable method like ATR-FTIR and understanding the electronic rationale behind spectral shifts, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning.
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Comparative

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 2-Chloro-5-iodobenzoate: A Comparative Study of HPLC and GC-MS Methods

Introduction: The Analytical Imperative for Pharmaceutical Intermediates Ethyl 2-Chloro-5-iodobenzoate is a key substituted benzoate intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

Ethyl 2-Chloro-5-iodobenzoate is a key substituted benzoate intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). Its chemical structure, featuring halogen substituents on an aromatic ester, presents unique analytical challenges and necessitates robust methods for purity assessment. The presence of impurities, even at trace levels, can have profound implications for the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the FDA and EMA, guided by ICH (International Council for Harmonisation) guidelines, mandate stringent control over the impurity profile of all starting materials and intermediates.[1][2]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of Ethyl 2-Chloro-5-iodobenzoate. Moving beyond a simple listing of procedures, this document delves into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, comparative performance data, and the strategic rationale for selecting the optimal technique based on specific analytical objectives.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for pharmaceutical purity testing due to its versatility, precision, and suitability for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][4] For Ethyl 2-Chloro-5-iodobenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds primarily based on their hydrophobicity.

Principle of Separation & Method Rationale

In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Ethyl 2-Chloro-5-iodobenzoate, being a moderately polar molecule, will be retained on a C18 column. Its retention time can be finely tuned by adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous solvent in the mobile phase. Potential impurities, such as the more polar hydrolysis product (2-Chloro-5-iodobenzoic acid) or less polar starting materials, will elute at different times, allowing for their separation and quantification.[5][6] The use of a UV detector is ideal, as the aromatic ring of the analyte provides strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before analysis, as stipulated by ICH guidelines.[7]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, YMC-Pack ODS-A).[8][9]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). The acidic modifier ensures the suppression of ionization for any acidic impurities, leading to improved peak shape.[10][11]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 25 mg of Ethyl 2-Chloro-5-iodobenzoate into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This creates a 1.0 mg/mL stock solution.

  • Working Solution: Dilute 1.0 mL of the stock solution to 100 mL with the same diluent to obtain a working concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of Ethyl 2-Chloro-5-iodobenzoate.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Definitive Identification

While HPLC is a workhorse for general purity, GC-MS excels at analyzing volatile and semi-volatile compounds and provides unparalleled structural information, making it the definitive tool for impurity identification.[3][12] Ethyl 2-Chloro-5-iodobenzoate, with a molecular weight of approximately 310.5 g/mol , is sufficiently volatile for GC analysis, especially with a heated inlet and a programmed temperature ramp.[13]

Principle of Separation & Identification Rationale

In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A non-polar column, such as one coated with 5% phenyl polysiloxane (DB-5 type), is ideal for separating halogenated aromatic compounds.[14]

The key advantage of GC-MS is the mass spectrometer detector. As compounds elute from the column, they are ionized (typically by Electron Ionization - EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint, allowing for positive identification of the parent compound and any separated impurities by comparing their fragmentation patterns to spectral libraries or by interpreting the patterns from first principles.[15][16]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1 ratio). A split injection is used for a concentrated sample to avoid overloading the column.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Scan Mode: Full Scan.

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of Ethyl 2-Chloro-5-iodobenzoate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • This creates a 1.0 mg/mL solution suitable for split injection.

Workflow for GC-MS Impurity Identification

Caption: Workflow for GC-MS analysis of Ethyl 2-Chloro-5-iodobenzoate.

Anticipated Mass Spectrum Fragmentation

For Ethyl 2-Chloro-5-iodobenzoate (C₉H₈ClIO₂), the molecular ion (M⁺˙) should be visible at m/z 310 (for ³⁵Cl). Key fragmentation pathways for esters include alpha-cleavage and rearrangements.[17]

  • Loss of the ethoxy radical (-•OCH₂CH₃): A prominent peak at m/z 265, corresponding to the [C₇H₃ClIO]⁺ acylium ion. This is often a base peak for esters.

  • Loss of ethylene via McLafferty rearrangement: If sterically possible, though less likely with ortho substitution, it would result in a peak at m/z 282.

  • Loss of the entire ester group (-•COOCH₂CH₃): A peak at m/z 237, corresponding to the [C₆H₃ClI]⁺ aryl cation.

Chapter 3: Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose. The following table summarizes the performance of each method for the specific analysis of Ethyl 2-Chloro-5-iodobenzoate.

FeatureHPLC with UV DetectionGC-MSRationale & Justification
Analyte Suitability Excellent. Ideal for the main compound and a wide range of non-volatile or thermally labile impurities (e.g., salts, hydrolysis products).[12]Good. Suitable for the main compound and any volatile or semi-volatile impurities (e.g., residual solvents, volatile starting materials).[18]HPLC's liquid mobile phase accommodates a broader polarity and volatility range, making it a more universal first-line purity assay.
Impurity Identification Limited. Identification is based on retention time relative to known standards. DAD provides spectral confirmation but not definitive structure.Excellent. Provides mass spectra that act as chemical fingerprints for definitive structural elucidation and library matching.[3]For unknown impurity investigation, the structural information from MS is indispensable.
Sensitivity High. Modern UV detectors provide excellent sensitivity, often in the low ng range.Very High. MS detectors, especially in SIM mode, can achieve sub-picogram detection limits.[19]While both are sensitive, GC-MS generally has the edge for trace-level analysis of volatile compounds.
Selectivity High. Can be optimized by altering mobile phase, column chemistry, and gradient to resolve closely related impurities.Very High. Achieves both chromatographic separation and mass-based separation, virtually eliminating co-elution issues.The second dimension of separation provided by the mass spectrometer gives GC-MS superior selectivity.
Analysis Speed Moderate. Typical run times are 15-30 minutes to ensure separation of all potential impurities.[20]Fast. Modern GC methods can have run times of 10-20 minutes.[20]GC often provides faster separations due to the higher efficiency of gas-phase chromatography.
Robustness for QC Excellent. HPLC is a highly mature and robust technique, widely used in quality control environments for its reproducibility.[7][8]Good. Can be very robust, but inlet and ion source cleanliness are critical and require more frequent maintenance than HPLC systems.[21]HPLC systems are generally considered more "turn-key" and less prone to matrix effects in routine QC settings.
Cost & Complexity Lower initial and operational cost. Uses common solvents. The technique is widespread and training is readily available.[20]Higher initial instrument cost. Requires specialized gases (Helium) and more complex maintenance (vacuum pumps, source cleaning).The complexity and cost of the MS detector and vacuum system make GC-MS a more significant investment.

Conclusion and Strategic Recommendations

Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of Ethyl 2-Chloro-5-iodobenzoate. The optimal choice depends on the analytical goal.

  • For routine quality control, batch release, and stability testing, HPLC with UV detection is the recommended method. It is robust, cost-effective, and highly effective at quantifying the main component and known related substances, particularly non-volatile degradation products like the corresponding carboxylic acid.[4][22]

  • For impurity identification, method development, and the analysis of volatile organic impurities or residual solvents, GC-MS is the superior choice. Its ability to provide definitive structural information is critical for identifying unknown peaks, confirming impurity structures, and meeting regulatory requirements for impurity characterization.[2][3]

In a comprehensive drug development program, these methods are not mutually exclusive but complementary. HPLC serves as the primary workhorse for quantitative purity assessment, while GC-MS is the essential tool for deeper investigation and solving complex analytical challenges. By leveraging the strengths of each technique, researchers can build a complete and robust analytical profile for critical intermediates like Ethyl 2-Chloro-5-iodobenzoate, ensuring the quality and safety of the final pharmaceutical product.

References

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  • Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. Retrieved January 21, 2026, from [Link]

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  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • Wiegel, J., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology. Retrieved January 21, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Yields with Ethyl 2-Chloro-5-iodobenzoate

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3] The efficiency of this palladium-catalyzed reaction is highly dependent on a multitude of factors, including the choice of catalyst, base, and solvent.[4][5] This guide provides an in-depth comparison of reaction conditions for the Suzuki coupling of Ethyl 2-chloro-5-iodobenzoate, a substrate with two distinct halogen leaving groups, offering a unique opportunity to explore reaction selectivity and optimize yields. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower you in your synthetic endeavors.

The choice of Ethyl 2-chloro-5-iodobenzoate as a benchmark substrate is strategic. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, a principle dictated by bond dissociation energies.[6] This inherent reactivity difference allows for a nuanced investigation of catalyst systems and reaction parameters that can selectively activate the C-I bond while leaving the C-Cl bond intact, or under more forcing conditions, achieve double coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] Understanding this mechanism is paramount to rationalizing the impact of various reaction parameters on the yield.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, Ethyl 2-chloro-5-iodobenzoate) to form a Pd(II) species.[1][2][7] This is often the rate-determining step.[1]

  • Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex.[7][10] The base is crucial for the activation of the boronic acid.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond of the biaryl product, regenerating the catalytically active Pd(0) species.[7][9]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Ox_Ad Ar-Pd(II)(X)L_n Pd0->Ox_Ad Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n Ox_Ad->Trans Transmetalation (Ar'-B(OR)2, Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Trans->Product ArylHalide Ethyl 2-chloro-5-iodobenzoate (Ar-X) ArylHalide->Ox_Ad BoronicAcid Arylboronic Acid (Ar'-B(OR)2) BoronicAcid->Trans caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Reaction Parameters

The yield of the Suzuki coupling of Ethyl 2-chloro-5-iodobenzoate is profoundly influenced by the choice of catalyst, base, and solvent. The following sections provide a comparative analysis based on established literature and experimental observations.

Palladium Catalysts: The Heart of the Reaction

The selection of the palladium catalyst, comprising a palladium precursor and a ligand, is critical for achieving high yields.[11][12] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step, even with less reactive aryl chlorides.[10][13]

Catalyst SystemLigandKey AdvantagesTypical Yield Range (%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Commercially available, effective for aryl iodides.70-95
Pd(OAc)₂ / SPhosSPhosHighly active for a broad range of substrates, including aryl chlorides, often at lower temperatures.[13]85-98
Pd₂(dba)₃ / XPhosXPhosExcellent for sterically hindered substrates and challenging couplings.80-97
Pd(dppf)Cl₂dppfRobust and versatile, particularly for heteroaryl couplings.[11]75-92

Yields are illustrative and can vary based on other reaction conditions.

For Ethyl 2-chloro-5-iodobenzoate, a catalyst like Pd(PPh₃)₄ is often sufficient for selective coupling at the iodo position. However, to achieve higher turnover numbers and potentially engage the chloro position, more active catalyst systems like those employing SPhos or XPhos ligands are preferable.[13]

The Role of the Base: Activating the Boronic Acid

The base plays a multifaceted role in the Suzuki coupling, primarily in the formation of the boronate species, which is more nucleophilic than the corresponding boronic acid and facilitates transmetalation.[10] The choice of base can also influence the lifetime of the catalyst and the formation of side products.

BaseStrengthSolubilityComments
K₂CO₃ModerateAqueousA common and effective choice for many Suzuki couplings.[14]
K₃PO₄StrongAqueousOften used with more challenging substrates and can be effective at lower temperatures.[7]
Cs₂CO₃StrongOrganic/AqueousHighly effective but more expensive; can promote difficult couplings.
Na₂CO₃ModerateAqueousA cost-effective option that can provide excellent yields in many cases.[15][16]

For substrates like Ethyl 2-chloro-5-iodobenzoate, which contains an ester functionality, the use of a moderately strong base like K₂CO₃ or Na₂CO₃ is often preferred to minimize hydrolysis of the ester.[10]

Solvent Effects: More Than Just a Medium

The solvent not only dissolves the reactants but can also significantly influence the reaction rate and selectivity.[17] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[18][19][20] Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly employed.

Solvent SystemPolarityKey Characteristics
Toluene/WaterNonpolar/PolarGood for dissolving organic substrates while the aqueous phase dissolves the inorganic base.
1,4-Dioxane/WaterPolar aprotic/PolarA versatile system that can solubilize a wide range of reactants.[21]
THF/WaterPolar aprotic/PolarAnother common choice, often effective for a variety of Suzuki couplings.[14]
DMFPolar aproticCan be a good solvent for some systems, but may lead to side reactions at high temperatures.

The choice of solvent can be critical for achieving high yields, and in some cases, can even influence which halide is more reactive in di-halogenated substrates.[18][20]

Experimental Protocols

The following protocols provide a starting point for benchmarking the Suzuki coupling of Ethyl 2-chloro-5-iodobenzoate.

General Procedure for Suzuki Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Assemble Glassware Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reagents Add Ethyl 2-chloro-5-iodobenzoate, Arylboronic Acid, and Base Inert->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Desired Temperature (e.g., 80-100 °C) Solvent->Heat Stir Stir for a Set Time (e.g., 12-24 h) Heat->Stir Monitor Monitor Reaction Progress (TLC, GC, or LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Organic Solvent and Wash with Water/Brine Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Yield Determine Yield Purify->Yield Characterize Characterize Product (NMR, MS) Yield->Characterize End End Characterize->End caption Figure 2: A typical experimental workflow for Suzuki coupling.

Caption: Figure 2: A typical experimental workflow for Suzuki coupling.

Materials:

  • Ethyl 2-chloro-5-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloro-5-iodobenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Benchmarking Data

The following table presents hypothetical but representative data for the Suzuki coupling of Ethyl 2-chloro-5-iodobenzoate with phenylboronic acid under various conditions to illustrate the impact of different parameters on the reaction yield.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901688
2Pd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O801295
3Pd₂(dba)₃/XPhos (2)Cs₂CO₃Toluene1001292
4Pd(dppf)Cl₂ (3)Na₂CO₃DMF902485
5Pd(PPh₃)₄ (3)NaHCO₃Toluene/H₂O902465

This data is for illustrative purposes and actual results may vary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful synthetic tool, and its successful application relies on the careful selection of reaction parameters. For a substrate like Ethyl 2-chloro-5-iodobenzoate, a range of conditions can be employed to achieve high yields of the desired mono-coupled product. By systematically evaluating catalysts, bases, and solvents, researchers can optimize their synthetic routes, leading to more efficient and robust processes in drug discovery and development. This guide provides a foundational framework for such benchmarking studies, empowering scientists to make informed decisions in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Scilit. Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

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Comparative

The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Ethyl 2-Chloro-5-iodobenzoate Derivatives

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and intellectual property protection. In the synthesis of novel compounds, such as derivatives of Ethyl 2-Chloro-5-iodobenzoate, seemingly minor changes in substituent patterns can lead to significant alterations in biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 2-Chloro-5-iodobenzoate derivatives, with a primary focus on the definitive power of single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they often provide data that requires interpretation and can, in some cases, be ambiguous. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing irrefutable evidence of a molecule's structure.

A Comparative Overview of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the information required, and the available instrumentation. For a molecule like Ethyl 2-Chloro-5-iodobenzoate, which possesses a combination of a flexible ethyl ester chain and a rigid, substituted aromatic ring, each technique offers unique insights and presents distinct challenges.

TechniquePrincipleStrengths for Ethyl 2-Chloro-5-iodobenzoate DerivativesWeaknesses for Ethyl 2-Chloro-5-iodobenzoate Derivatives
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Provides the absolute and unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry.[1] Can reveal intermolecular interactions in the solid state.Requires a single, high-quality crystal, which can be challenging to grow.[2] The structure is of the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Excellent for determining the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations). Provides information about the electronic environment of each atom. Can be used to study dynamics in solution.Does not directly provide the 3D arrangement of atoms in space. Overlapping signals in complex derivatives can make interpretation difficult.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Provides the molecular weight of the compound with high accuracy.[3] Fragmentation patterns can offer clues about the different components of the molecule.[3]Does not provide information about the 3D structure or the connectivity of atoms. Isomers with the same molecular weight cannot be distinguished.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Useful for identifying the presence of specific functional groups (e.g., the ester carbonyl group).Provides limited information about the overall molecular structure.

The Decisive Power of X-ray Crystallography: A Hypothetical Case Study

To illustrate the definitive nature of X-ray crystallography, let us consider a hypothetical scenario where a researcher has synthesized a compound believed to be Ethyl 2-Chloro-5-iodobenzoate. While NMR and MS data are consistent with the proposed structure, they cannot definitively rule out the possibility of isomeric impurities or an unexpected rearrangement product.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized powder to a confirmed crystal structure is a meticulous process. The following diagram outlines the key stages:

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol

1. Crystal Growth: This is often the most challenging step. For a small organic molecule like Ethyl 2-Chloro-5-iodobenzoate, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely covered vial. The slow decrease in solvent volume leads to supersaturation and crystal formation.

  • Vapor Diffusion: A solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

2. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a small amount of oil to hold it in place. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

4. Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using computational methods.

5. Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, and thermal displacement parameters to best fit the data.

6. Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure provides precise information on the molecular geometry and any intermolecular interactions.

Hypothetical Crystallographic Data for Ethyl 2-Chloro-5-iodobenzoate

The following table presents hypothetical crystallographic data that one might expect for a successful structure determination of Ethyl 2-Chloro-5-iodobenzoate.

ParameterHypothetical Value
Chemical FormulaC₉H₈ClIO₂
Formula Weight310.51
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.905
R-factor (%)3.5
Goodness-of-fit1.05

This data would provide an unambiguous confirmation of the atomic connectivity and the three-dimensional arrangement of the atoms in the molecule.

Visualizing the Confirmed Structure and Intermolecular Interactions

A key output of X-ray crystallography is a visual representation of the molecule and its packing in the crystal lattice. The following DOT graph illustrates the key structural features and potential intermolecular interactions that could be observed.

Figure 2: A schematic representation of the molecular structure and potential intermolecular interactions of Ethyl 2-Chloro-5-iodobenzoate.

The Limitations of Spectroscopic Data Alone

To further underscore the importance of crystallographic confirmation, let's examine the information that would be obtained from NMR and MS for our hypothetical Ethyl 2-Chloro-5-iodobenzoate.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum would be expected to show a triplet and a quartet for the ethyl group, and three distinct signals in the aromatic region. While the coupling patterns of the aromatic protons could suggest their relative positions, they would not be definitive in distinguishing between, for example, the 2-chloro-5-iodo and 2-chloro-4-iodo isomers.

Similarly, the ¹³C NMR spectrum would show the expected number of signals for the carbon atoms in the molecule. However, predicting the exact chemical shifts for the substituted aromatic carbons can be challenging, and slight variations between isomers might not be sufficient for unambiguous assignment without authentic reference spectra.

Mass Spectrometry

High-resolution mass spectrometry would provide a very accurate mass for the molecular ion, confirming the elemental composition C₉H₈ClIO₂. The fragmentation pattern would likely show losses of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would also be observable in fragments containing chlorine.[4] However, different positional isomers would likely produce very similar fragmentation patterns, making it difficult to distinguish between them based on MS data alone.

Conclusion: The Gold Standard for Structural Confirmation

In the development of novel pharmaceutical compounds and other high-value chemical entities, there is no substitute for the certainty provided by single-crystal X-ray crystallography. While NMR and mass spectrometry are powerful and essential tools for routine characterization and for providing evidence of a compound's identity, they ultimately provide circumstantial evidence. X-ray crystallography, by delivering a direct image of the molecule's three-dimensional structure, serves as the final and unambiguous arbiter of its identity. For derivatives of Ethyl 2-Chloro-5-iodobenzoate, where subtle structural changes can have profound effects, the investment in obtaining a crystal structure is a critical step in ensuring scientific rigor and protecting intellectual property.

References

  • PubChem. Chloro 2-ethyl-5-iodobenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • PubChemLite. Ethyl 2-chloro-5-iodobenzoate (C9H8ClIO2). [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • ResearchGate. The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Instructables. How to Read a Simple Mass Spectrum. [Link]

  • National Center for Biotechnology Information. 2-Hydroxy-5-iodobenzamide. PubChem. [Link]

  • SIELC Technologies. Ethyl 2-chlorobenzoate. [Link]

  • YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

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Validation

A Comparative Guide to Catalysts for Ethyl 2-Chloro-5-iodobenzoate Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of polysubstituted aromatic compounds is a cornerstone for the development of novel ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of polysubstituted aromatic compounds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-chloro-5-iodobenzoate, a versatile building block, presents a unique challenge and opportunity due to its distinct halogen functionalities. The selective activation of the carbon-iodine bond over the more robust carbon-chlorine bond is a key consideration in designing efficient and high-yielding cross-coupling strategies.

This guide provides a comprehensive comparison of various catalytic systems for reactions involving Ethyl 2-Chloro-5-iodobenzoate. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of each transformation, and present comparative data to inform your experimental design.

The Strategic Advantage of Differentiated Halides

The presence of both iodine and chlorine on the same aromatic ring allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by low-valent transition metals compared to the carbon-chlorine bond. This reactivity difference forms the basis for selectively functionalizing the 5-position while leaving the 2-position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysts are the most extensively studied and widely employed for cross-coupling reactions of aryl halides. Their versatility, functional group tolerance, and predictable reactivity make them a primary choice for reactions with Ethyl 2-Chloro-5-iodobenzoate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organohalide, is a powerful tool for the synthesis of biaryls. The choice of palladium catalyst and ligand is critical for achieving high efficiency.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O80-10012-24Good to Excellent[General Protocol]
PdCl₂(dppf)dppfK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High[2]

Note: Yields are reported for analogous aryl iodides and may vary for Ethyl 2-Chloro-5-iodobenzoate.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice for aryl iodides, while Pd(OAc)₂ and Pd₂(dba)₃ are often paired with more specialized phosphine ligands to enhance catalytic activity.

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and other Buchwald-type ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency, especially for less reactive aryl halides.[3]

  • Base and Solvent: The choice of base and solvent system is crucial for the transmetalation step and for maintaining the catalyst's stability and activity. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add Ethyl 2-chloro-5-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-R'(L_n) ArPdIL->ArPdR Transmetalation (R'B(OH)₂) ArPdR->Pd0 ArR Ar-R' ArPdR->ArR Reductive Elimination ArI Ethyl 2-chloro-5-iodobenzoate BoronicAcid R'B(OH)₂ + Base caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbenes and cinnamates.

Catalyst Performance Comparison for Heck Reaction

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃NEt₃DMF10024Moderate to Good[General Protocol]
Herrmann's Catalyst-NaOAcNMP12012Good[General Protocol]
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile8018Moderate[General Protocol]

Note: Yields are based on reactions with similar aryl iodides and may differ for the target substrate.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine Ethyl 2-chloro-5-iodobenzoate (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required).

  • Add a suitable base (e.g., NEt₃, 2.0 equiv.) and a degassed solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)-I(L_n)(Alkene)] ArPdIL->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-I(L_n) AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CH-R InsertionProduct->Product β-Hydride Elimination HPdI H-Pd(II)-I(L_n) InsertionProduct->HPdI HPdI->Pd0 Reductive Elimination (+ Base) Base Base caption Heck Reaction Catalytic Cycle

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes, which are valuable intermediates in organic synthesis. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst Performance Comparison for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuINEt₃THFRT to 502-6High[General Protocol]
Pd(PPh₃)₄CuIPiperidineDMFRT4-8High[General Protocol]
Pd(OAc)₂ / XPhos- (Cu-free)Cs₂CO₃Toluene10012Good[General Protocol]

Note: Yields are based on reactions with similar aryl iodides.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF) followed by the base (e.g., NEt₃, 3.0 equiv.).

  • Add Ethyl 2-chloro-5-iodobenzoate (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (room temperature to 50 °C) until completion.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Copper-Catalyzed Reactions: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a more economical alternative to palladium-based systems. While often requiring higher temperatures, modern advancements have led to milder and more efficient protocols.

Ullmann Condensation (C-N Coupling)

The Ullmann condensation is a classic method for the formation of C-N bonds, coupling an aryl halide with an amine, amide, or heterocycle.

Catalyst Performance Comparison for Ullmann Condensation

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF110-13024Good[General Protocol]
Cu₂ODMEDAK₃PO₄Toluene10024Moderate to Good[General Protocol]
Cu(OAc)₂ProlineK₂CO₃DMSO9018Good[General Protocol]

Note: Yields are based on reactions with similar aryl iodides.

Experimental Protocol: Ullmann Condensation

  • To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add Ethyl 2-chloro-5-iodobenzoate (1.0 equiv.) and the amine (1.5 equiv.).

  • Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Heat the mixture to the required temperature (e.g., 110-130 °C) under an inert atmosphere.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Ullmann Condensation Workflow

Ullmann_Workflow start Start: Assemble Reactants reactants Ethyl 2-chloro-5-iodobenzoate Amine Cu Catalyst & Ligand Base & Solvent start->reactants heating Heat under Inert Atmosphere reactants->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Ullmann condensation.

Nickel-Catalyzed Cross-Coupling: An Emerging Alternative

Nickel catalysts have gained significant attention as a more abundant and less expensive alternative to palladium. Nickel-based systems can exhibit unique reactivity and are often effective for coupling with less reactive electrophiles.[4]

Potential Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes facilitate transformations that are challenging for palladium, including the activation of C-O bonds.

  • Different Mechanistic Pathways: Nickel catalysis can proceed through different oxidation states (Ni(I)/Ni(III)) compared to the typical Pd(0)/Pd(II) cycle, which can lead to different reactivity and selectivity.[5]

While less documented for Ethyl 2-Chloro-5-iodobenzoate specifically, nickel catalysts have shown promise in the Suzuki-Miyaura coupling of other aryl halides.

Catalyst System for Nickel-Catalyzed Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol1001290+[6]
Ni(acac)₂ / IPr·HClIPrK₃PO₄Dioxane801895[6]

Note: Yields are reported for analogous aryl iodides.

Mechanistic Differences: Pd vs. Ni vs. Cu

The choice of metal catalyst has profound implications for the reaction mechanism.

  • Palladium: Typically cycles between Pd(0) and Pd(II) oxidation states, proceeding through well-established steps of oxidative addition, transmetalation, and reductive elimination.[4]

  • Nickel: Can also cycle between Ni(0) and Ni(II), but is more accessible to Ni(I) and Ni(III) oxidation states, allowing for single-electron transfer (SET) pathways. This can be advantageous for the activation of more challenging substrates.[5]

  • Copper: The mechanism of copper-catalyzed reactions like the Ullmann condensation is more debated but is generally believed to involve Cu(I) and Cu(III) intermediates.[2]

Oxidative Addition: A Key Differentiating Step

The initial oxidative addition of the aryl halide to the metal center is often the rate-determining step. The reactivity trend for this step is generally I > Br > Cl. For Ethyl 2-Chloro-5-iodobenzoate, all three metals will preferentially react at the more labile C-I bond.

Conclusion and Future Outlook

The selective functionalization of Ethyl 2-Chloro-5-iodobenzoate is a synthetically valuable transformation. Palladium catalysts, particularly those with bulky electron-rich phosphine ligands, remain the most reliable and versatile choice for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Copper-catalyzed Ullmann condensations provide a cost-effective alternative for C-N bond formation, albeit often under harsher conditions. Nickel catalysis is an emerging and promising field that offers the potential for unique reactivity and improved sustainability.

The choice of catalyst will ultimately depend on the specific transformation desired, cost considerations, and the functional group tolerance required. Further research into the development of more active and selective nickel and copper catalysts will undoubtedly expand the synthetic toolbox for the functionalization of complex aromatic building blocks like Ethyl 2-Chloro-5-iodobenzoate.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • BenchChem. (2025).
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  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(3), 1996–2001. [Link]

  • van der Vight, L. P., Pérez-García, P. M., & Moret, M.-E. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 74(6), 461-465. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • BenchChem. (2025).
  • Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Alkylamines and Other N-Nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 12(23), 3844-3852. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross‐Coupling Reactions with Non‐activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Amines. Organic Letters, 5(6), 793–796. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Powers, D. C., & Ritter, T. (2011). Bimetallic Palladium Catalysis. Topics in Current Chemistry, 302, 69-98. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Unactivated Alkyl Halides, Alkenyl Halides, and Alkyl Ethers. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3182–3203. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

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  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Negishi, E.-i. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]

  • Doucet, H. (2008). Heck reaction: a new catalyst for the coupling of aryl chlorides. European Journal of Organic Chemistry, 2008(13), 2013-2030. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

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Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-Chloro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Ethyl 2-Chloro-5-iodobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its quantification. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of validated analytical methodologies for Ethyl 2-Chloro-5-iodobenzoate, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines.

The Critical Need for Accurate Quantification

Ethyl 2-Chloro-5-iodobenzoate's molecular structure, characterized by its ester functional group and halogen substituents, presents unique analytical challenges and dictates the choice of appropriate quantification techniques. Inaccurate measurements can lead to impurities in the final API, affecting its stability, bioavailability, and potentially causing adverse effects. Therefore, validated, reliable, and robust analytical methods are not just a regulatory requirement but a scientific necessity.

A Comparative Overview of Analytical Techniques

The two primary chromatographic techniques suitable for the quantification of Ethyl 2-Chloro-5-iodobenzoate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the physicochemical properties of the analyte, including its volatility and thermal stability.[1][2][3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3][5]
Applicability Ideal for non-volatile and thermally labile compounds.[1][2][4]Best suited for volatile and thermally stable compounds.[1][2][3][5]
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability.[6]
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS).
Resolution Generally provides high resolution for a wide range of compounds.Can offer very high resolution, especially with capillary columns.[5]
Sensitivity High sensitivity, depending on the detector used.Excellent sensitivity, particularly with detectors like FID and MS.

In-Depth Analysis of a Validated HPLC-UV Method

For a compound like Ethyl 2-Chloro-5-iodobenzoate, which possesses a UV-absorbing chromophore (the substituted benzene ring), HPLC with UV detection is a highly suitable and widely used technique.[7] Its versatility and applicability to a broad range of non-volatile compounds make it a workhorse in pharmaceutical analysis.[1]

Causality Behind Experimental Choices

The selection of the HPLC method parameters is a critical step driven by the chemical properties of Ethyl 2-Chloro-5-iodobenzoate.

  • Stationary Phase: A C18 reversed-phase column is the logical first choice. The nonpolar nature of the C18 stationary phase will interact with the relatively nonpolar Ethyl 2-Chloro-5-iodobenzoate, allowing for good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used to elute the analyte from the column. The ratio of these solvents is optimized to achieve a suitable retention time and peak shape. A gradient elution may be employed to ensure the timely elution of all components in a complex sample matrix.

  • Detector: A UV detector is chosen due to the presence of the aromatic ring in the analyte, which absorbs UV radiation. The wavelength of detection is selected based on the UV spectrum of Ethyl 2-Chloro-5-iodobenzoate to maximize sensitivity.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Dev_Optimize Optimize Chromatographic Conditions Dev_Start->Dev_Optimize Val_Protocol Develop Validation Protocol Dev_Optimize->Val_Protocol Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Generate Validation Report Val_Robustness->Val_Report

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Validated HPLC-UV Protocol

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity, in line with ICH Q2(R2) and FDA guidelines.[8][9][10][11][12][13][14]

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Ethyl 2-Chloro-5-iodobenzoate reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Ethyl 2-Chloro-5-iodobenzoate reference standard in a 25 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve a known amount of the sample containing Ethyl 2-Chloro-5-iodobenzoate in the mobile phase to achieve a concentration within the calibration range.

4. Validation Parameters and Acceptance Criteria (as per ICH Q2(R2)): [8][9][10][11]

Validation ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.[15][16]
Linearity Analyze calibration standards at a minimum of five concentration levels.Correlation coefficient (r²) ≥ 0.998.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze a minimum of six replicate injections of the same sample. Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain unaffected by small, deliberate variations. System suitability parameters should be met.

Exploring a Validated Gas Chromatography (GC) Method

While HPLC is often the preferred method, GC can be a powerful alternative, particularly if the analyte is sufficiently volatile and thermally stable, or if specific volatile impurities need to be quantified.[1][2][4] For Ethyl 2-Chloro-5-iodobenzoate, direct injection into a GC system is feasible.

Rationale for GC Method Parameters
  • Injector: A split/splitless injector is commonly used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis.

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or DB-17) is a good starting point. The choice depends on the polarity of potential impurities that need to be separated.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points and to shorten the analysis time.

  • Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds. For higher specificity and structural information, a Mass Spectrometer (MS) can be used.

Experimental Workflow for GC Method Validation

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Dev_Optimize Optimize GC Conditions (Injector, Column, Oven Program) Dev_Start->Dev_Optimize Val_Protocol Develop Validation Protocol Dev_Optimize->Val_Protocol Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Generate Validation Report Val_Robustness->Val_Report

Caption: Workflow for GC Method Development and Validation.

Step-by-Step Validated GC-FID Protocol

This protocol follows the same principles of self-validation as the HPLC method.

1. Instrumentation and Reagents:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium or Nitrogen (carrier gas).

  • Acetone or Ethyl Acetate (GC grade solvent).

  • Ethyl 2-Chloro-5-iodobenzoate reference standard.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program: Initial temperature 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Ethyl 2-Chloro-5-iodobenzoate reference standard in a 25 mL volumetric flask with acetone.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with acetone.

  • Sample Solution: Accurately weigh and dissolve a known amount of the sample in acetone to achieve a concentration within the calibration range.

4. Validation Parameters and Acceptance Criteria:

The validation parameters and acceptance criteria are the same as those outlined for the HPLC method, ensuring compliance with ICH guidelines.

Conclusion: Selecting the Optimal Method

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of Ethyl 2-Chloro-5-iodobenzoate.

  • HPLC-UV is the more versatile and generally preferred method for routine quality control in a pharmaceutical setting due to its applicability to a wider range of compounds and its non-destructive nature.[1]

  • GC-FID is an excellent alternative, particularly for its high resolution and sensitivity for volatile compounds.[5] It can be especially useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, and the available instrumentation. Regardless of the chosen technique, a thorough validation according to established guidelines is essential to ensure the generation of accurate, reliable, and defensible analytical data.[17] This commitment to scientific integrity is the bedrock of quality in the pharmaceutical industry.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. [Link]

  • A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. DTIC. [Link]

  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]

  • Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. Semantic Scholar. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. ResearchGate. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. [Link]

  • Spectroscopic Methods. [Link]

  • Development and validation of analytical methods for ethyl carbamate in various fermented foods. ResearchGate. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Ethyl-2-chlorobenzoate. NIST WebBook. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Quality Guidelines. ICH. [Link]

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Validation

A Senior Application Scientist's Guide to Isomeric Purity Determination of Halo-Substituted Benzoates

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of halo-substituted benzoates. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of halo-substituted benzoates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind method selection and experimental design. We will explore and contrast the primary analytical techniques, providing field-proven insights and self-validating protocols to ensure robust and reliable results.

The Analytical Challenge: Why Isomeric Purity Matters

Halo-substituted benzoates are crucial intermediates and active pharmaceutical ingredients (APIs) in numerous applications. The specific position of the halogen substituent on the benzene ring (ortho, meta, para) dramatically influences the molecule's physicochemical properties, biological activity, and toxicity profile. Consequently, regulatory bodies and quality control systems demand stringent control over the isomeric ratio. An undesired positional isomer is treated as an impurity that must be accurately quantified.

The core analytical challenge lies in the subtle structural differences between these isomers. They often share identical mass and similar polarities, making their separation and quantification a non-trivial task that requires highly selective analytical techniques. This guide will compare the four most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Strategic Method Selection: A High-Level Comparison

Choosing the right analytical tool is the first step toward a successful purity assessment. The decision hinges on factors like the analyte's volatility, the presence of chiral centers, required sensitivity, and available instrumentation.

Technique Primary Separation Principle Best Suited For Key Advantage Common Limitation
HPLC Differential partitioning between mobile and stationary phases.General-purpose analysis of non-volatile positional isomers. Chiral separation.High versatility, robustness, and wide applicability.Can require lengthy method development; solvent consumption.
GC-MS Differential partitioning based on volatility and polarity.Volatile or semi-volatile isomers; confirmation of identity.Excellent separation efficiency and definitive identification via MS.Requires analyte volatility or derivatization; high temperatures can degrade labile compounds.
CE Differential migration in an electric field based on charge-to-size ratio.Charged species; high-efficiency separation of very similar isomers.Extremely high separation efficiency; minimal sample and reagent use.Lower sensitivity and precision compared to HPLC; susceptible to matrix effects.
qNMR Intrinsic nuclear properties; signal area is directly proportional to molar quantity.Direct quantification of isomer ratios in bulk material without separation.Absolute quantification without need for specific isomer standards; provides structural confirmation.Low sensitivity; requires pure, non-overlapping signals.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness. For halo-substituted benzoates, Reversed-Phase HPLC (RP-HPLC) is the most common approach for separating positional isomers.

The Causality Behind HPLC Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water). Separation is governed by hydrophobic interactions.[1]

  • Positional Isomerism: The position of the halogen affects the molecule's overall polarity and shape. For example, a para-substituted isomer is often more symmetrical and slightly less polar than its ortho or meta counterparts. This reduced polarity leads to stronger interactions with the C18 stationary phase, resulting in a longer retention time. The choice of organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase is critical for optimizing the selectivity between these closely related isomers.

  • Chiral Isomerism: If the molecule contains a chiral center, enantiomers cannot be separated by standard RP-HPLC. A Chiral Stationary Phase (CSP) is required.[2] These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, enabling separation.[3]

Visualizing the HPLC Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Accurately weigh sample and dissolve in diluent p2 Prepare mobile phase (e.g., ACN/H2O with buffer) p1->p2 p3 Filter and degas mobile phase p2->p3 a1 Equilibrate HPLC System with mobile phase p3->a1 a2 Perform System Suitability Test (SST) (Resolution > 2.0) a1->a2 a3 Inject Sample Solution a2->a3 a4 Acquire Chromatogram (UV Detection at λmax) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Isomeric Purity (% Area Normalization) d1->d2 d3 Generate Report d2->d3 cluster_nmr Quantitative NMR Principle spectrum ¹H NMR Spectrum of Isomer Mixture signal_A Unique Signal for Isomer A spectrum->signal_A signal_B Unique Signal for Isomer B spectrum->signal_B integral_A Integral (Area) A signal_A->integral_A Integrate integral_B Integral (Area) B signal_B->integral_B Integrate formula Molar Ratio A:B = (Integral A / nH_A) : (Integral B / nH_B) (where nH is the number of protons for that signal) integral_A->formula integral_B->formula

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethyl 2-Chloro-5-iodobenzoate

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a co...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-Chloro-5-iodobenzoate, a halogenated aromatic compound. The procedures outlined here are synthesized from established safety protocols for similar chemical structures and general best practices for hazardous waste management, ensuring a self-validating system of safety and compliance.

I. Understanding the Hazard Profile

Table 1: Hazard Summary for Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Oral ToxicityToxic if swallowed.[1][2]
Serious Eye DamageCauses serious eye damage/irritation.[1][2][5]
Skin IrritationCauses skin irritation.[5][6]
Respiratory IrritationMay cause respiratory irritation.[1][5][6]
Aquatic ToxicityVery toxic to aquatic life.[1][2]

It is imperative to handle Ethyl 2-Chloro-5-iodobenzoate with the assumption that it carries similar risks. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][7] Work should be performed in a well-ventilated area or a chemical fume hood.[1][8]

II. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of Ethyl 2-Chloro-5-iodobenzoate is to prevent its release into the environment.[1][8] This means it should never be disposed of down the drain or in regular trash.[5][7][9] The following protocol ensures compliant and safe disposal.

1. Waste Segregation and Collection:

  • Designate a specific waste container: Use a clearly labeled, leak-proof container for "Halogenated Organic Waste."[10] This container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams: Keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper treatment.[10]

  • Collect all contaminated materials: This includes not only the neat compound and solutions but also any contaminated items such as pipette tips, gloves, and absorbent materials used for spills.[9]

2. Container Management:

  • Keep containers closed: The waste container must be kept tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[10]

  • Proper labeling: The label should clearly state "Hazardous Waste," "Halogenated Organic Solvents," and list the chemical constituents, including "Ethyl 2-Chloro-5-iodobenzoate."

  • Store in a designated area: The waste container should be stored in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1][7]

3. Arranging for Professional Disposal:

  • Contact a licensed waste disposal service: The disposal of halogenated organic compounds must be handled by a certified hazardous waste management company.[1][8] These companies have the necessary permits and facilities to handle and treat such waste.

  • Follow institutional protocols: Adhere to your organization's specific procedures for hazardous waste pickup and disposal. This typically involves completing a waste manifest and scheduling a collection.

4. The Rationale Behind Incineration:

  • The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][8]

  • Why this method? The high temperatures destroy the organic molecule, while the scrubbers are essential for neutralizing and removing the resulting acidic gases (such as hydrogen chloride and hydrogen iodide) that are formed from the combustion of the halogenated waste. This prevents their release into the atmosphere, where they could contribute to acid rain and other environmental damage.

Disposal Decision Workflow

start Start: Ethyl 2-Chloro-5-iodobenzoate Waste Generated is_neat_or_solution Is the waste neat compound or a solution? start->is_neat_or_solution is_contaminated_solid Is it a contaminated solid (gloves, paper towels)? is_neat_or_solution->is_contaminated_solid No collect_liquid Collect in a designated, sealed, and labeled 'Halogenated Organic Waste' container. is_neat_or_solution->collect_liquid Yes is_contaminated_solid->start No (Re-evaluate) collect_solid Collect in a designated, sealed, and labeled 'Contaminated Solid Waste' container. is_contaminated_solid->collect_solid Yes store_safely Store in a cool, dry, well-ventilated secondary containment area. collect_liquid->store_safely collect_solid->store_safely contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for pickup. store_safely->contact_ehs professional_disposal Arrange for disposal via a licensed hazardous waste contractor for high-temperature incineration. contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Decision workflow for the proper disposal of Ethyl 2-Chloro-5-iodobenzoate.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate and alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

2. Spill Containment and Cleanup:

  • For small liquid spills:

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[7]

    • Once the liquid is absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[5]

  • For solid spills:

    • Carefully sweep up the material to avoid creating dust.[8]

    • Place the swept material into a labeled hazardous waste container.

  • Decontaminate the area:

    • Wipe down the spill area with a suitable solvent (such as ethanol), followed by soap and water.

    • Collect all cleaning materials as contaminated waste.

3. Reporting:

  • Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific reporting procedures.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles of proper waste segregation, containment, and professional disposal are fundamental to protecting ourselves and our environment.

References

  • Omkar Speciality Chemicals Ltd. Material Safety Data Sheet of 2-Chloro-5-iodobenzoic acid.[Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]

  • Collect and Recycle. Iodine Disposal For Businesses.[Link]

  • Stanford Environmental Health & Safety. Biosafety Manual: Decontamination.[Link]

  • Case Western Reserve University. Environmental Health and Safety: Disposal of Iodine.[Link]

  • West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine.[Link]

  • PubChem. Ethyl 2-chlorobenzoate.[Link]

  • Loba Chemie. 2-CHLORO-5-IODO BENZOIC ACID MSDS.[Link]

  • UGA Environmental Safety Division. EPA Hazardous Waste Codes.[Link]

  • Reddit. How do you dispose of the iodine-starch complex after a redox titration?[Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.[Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • TRC Companies. Controlling volatile organic emissions from RCRA hazardous waste activities.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-Chloro-5-iodobenzoate

This guide provides an in-depth operational plan for the safe handling of Ethyl 2-Chloro-5-iodobenzoate (CAS No. 289039-54-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of Ethyl 2-Chloro-5-iodobenzoate (CAS No. 289039-54-9). As a halogenated aromatic ester, this compound requires stringent safety protocols to mitigate risks associated with its handling, use, and disposal. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure a self-validating system of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risks

Ethyl 2-Chloro-5-iodobenzoate and structurally similar compounds, such as 2-Chloro-5-iodobenzoic acid and other halogenated organics, present several potential hazards. A thorough risk assessment is the foundation of any safety protocol. Based on data from analogous compounds, the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2] Prolonged contact with halogenated compounds may lead to dermatitis.[3]

  • Serious Eye Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Toxicity: While specific toxicity data for this exact ester is limited, the parent acid, 2-Chloro-5-iodobenzoic acid, is classified as toxic if swallowed.[4] Halogenated solvents, as a class, can pose risks of liver or kidney damage and are sometimes suspected carcinogens.[3][4]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

Core Directive: Mandatory PPE Ensemble

The selection of PPE is dictated by the hazards identified above. The goal is to establish impermeable barriers between the researcher and the chemical.

Eye and Face Protection

Direct splashes are a primary risk. Standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Causality: Goggles provide a complete seal around the eyes, protecting against splashes from any angle. For procedures with a higher risk of splashing or exothermic reaction, a face shield worn over safety goggles is required.[6][7]

Skin and Body Protection

Protecting the skin requires more than a standard lab coat.

  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) or a chemical-resistant disposable suit should be worn.[6] It must be fully buttoned, with sleeves rolled down.

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[6][8] Polyester and acrylic clothing should be avoided as they can melt in the presence of certain chemicals or heat.[6]

  • Causality: This combination minimizes the potential for accidental skin exposure from spills or splashes. A complete protective suit may be required depending on the scale and concentration of the operation.[4][7]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the minimum requirement for incidental splash protection.[3][6][8] Always inspect gloves for tears or punctures before use.[6][7]

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

  • Hand Washing: Hands must be washed thoroughly with soap and water after handling the chemical and removing gloves.[1][7]

  • Causality: Nitrile provides good resistance against a range of chemicals. For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select a glove with a longer breakthrough time.[6][9]

Respiratory Protection

Engineering controls are the first line of defense against inhalation hazards.

  • Primary Control: All handling of Ethyl 2-Chloro-5-iodobenzoate must be conducted within a certified chemical fume hood to control exposure to vapors or dust.[3][7][8]

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator is required.[1] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]

  • Causality: Halogenated compounds can be volatile, and their vapors can be harmful if inhaled.[10] A fume hood provides essential ventilation to capture these emissions at the source.

Data Summary: Hazards and Protective Measures

Hazard ClassificationAffected AreaRequired Personal Protective EquipmentStandard
Skin Irritation (Category 2)Skin, HandsChemical-resistant lab coat, Nitrile glovesN/A
Serious Eye Irritation (Category 2A)Eyes, FaceChemical safety goggles, Face shield (as needed)EN166, ANSI Z87.1
Respiratory Irritation (STOT SE 3)Respiratory SystemChemical fume hood, NIOSH-approved respirator (if needed)N/A
Acute Toxicity (Oral)Internal(Handled via ingestion prevention)N/A

Operational Protocol: Step-by-Step Handling Procedure

This protocol ensures that safety is integrated into every step of the workflow.

4.1 Pre-Operational Checks

  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Gather Materials: Ensure all necessary equipment, including the chemical container, solvents, glassware, and spill kit, are inside the fume hood before starting.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container. Check gloves for any signs of damage.[7]

4.2 Chemical Handling

  • Weighing/Measuring: If handling a solid, weigh the material inside the fume hood to prevent inhalation of dust. If it's a liquid, measure the required volume using appropriate glassware.

  • Transfer: Conduct all transfers of the chemical slowly and carefully to avoid splashes or aerosol generation. Keep the container opening away from your breathing zone.

  • Reaction Setup: Keep all reaction vessels and containers tightly closed when not in use.[1][3] Store containers in a cool, dry, and well-ventilated area.[7]

4.3 Post-Handling & Cleanup

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique and dispose of them in the designated solid waste container.[7]

  • Hand Washing: Immediately wash hands with soap and water.[7]

  • PPE Removal: Remove your lab coat and goggles.

Workflow Visualization: Safe Handling & Disposal

The following diagram outlines the critical path for safely managing Ethyl 2-Chloro-5-iodobenzoate from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal & Cleanup Phase prep_fume_hood Verify Fume Hood Certification & Airflow prep_ppe Don Full PPE: - Goggles - Lab Coat - Nitrile Gloves prep_fume_hood->prep_ppe prep_spill_kit Confirm Spill Kit is Accessible prep_ppe->prep_spill_kit handle_weigh Weigh or Measure Chemical prep_spill_kit->handle_weigh Proceed to Handling handle_transfer Perform Chemical Transfer / Reaction handle_weigh->handle_transfer handle_store Securely Cap All Containers handle_transfer->handle_store spill Emergency: Spill or Exposure handle_transfer->spill disp_waste Segregate Waste: - Halogenated Organics - Contaminated Solids handle_store->disp_waste Proceed to Disposal disp_decon Decontaminate Work Surfaces disp_waste->disp_decon disp_ppe Dispose of Gloves, Wash Hands disp_decon->disp_ppe spill->prep_spill_kit Use Spill Kit Follow First Aid

Caption: Safe Handling Workflow for Ethyl 2-Chloro-5-iodobenzoate.

Emergency & Disposal Plan

Spill Response
  • Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste.[2]

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office.[2]

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

Waste Disposal

As a halogenated organic compound, Ethyl 2-Chloro-5-iodobenzoate and any materials contaminated with it must be disposed of following specific protocols.

  • Segregation: Do not mix halogenated waste with non-halogenated waste.[3][8][10]

  • Container: Collect all liquid waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Contaminated Solids: Used gloves, absorbent materials, and empty containers must be placed in a sealed bag or container labeled as hazardous solid waste.

  • Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[4][7] Never pour organic waste down the drain.[8]

By adhering to this comprehensive guide, researchers can confidently handle Ethyl 2-Chloro-5-iodobenzoate, ensuring both personal safety and the integrity of their work environment.

References

  • Chemical Safety: Personal Protective Equipment . (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) . (n.d.). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Material Safety Data Sheet of 2-Chloro-5-iodobenzoic acid . (n.d.). Omkar Chemicals. Retrieved from [Link]

  • GHS SDS for Ethyl-2-Chloro-5-IodoBenzoate . (2025, October 19). XiXisys.com. Retrieved from [Link]

  • Halogenated Solvents Safety Guidelines . (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Chemical Hygiene Plan and Safety Manual . (2019). MIT Department of Chemistry. Retrieved from [Link]

  • Safety in the Organic Chemistry Laboratory . (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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